Product packaging for Euxanthone(Cat. No.:CAS No. 529-61-3)

Euxanthone

Cat. No.: B022016
CAS No.: 529-61-3
M. Wt: 228.20 g/mol
InChI Key: KDXFPEKLLFWHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Euxanthone is a naturally occurring xanthonoid (1,7-dihydroxy-9H-xanthen-9-one) isolated from plants such as Polygala caudata and Polygala tenuifolia . This high-purity compound is a valuable reference standard and research tool for investigating a range of biological mechanisms, particularly in neuroscience and cellular physiology. Key Research Applications & Value: Neuroscience Research: this compound demonstrates a significant stimulatory effect on neurite outgrowth from sensory neurons and explanted retinal and spinal cord tissues, even in the absence of added neurotrophins. It promotes cell survival and is investigated for its neuroprotective potential in models of traumatic spinal cord injury and Alzheimer's disease. Cellular Signaling Studies: Research indicates that this compound promotes neurite outgrowth by selectively activating the MAP kinase pathway, without significant activation of the PI3K-Akt pathway, providing a specific tool for studying neuronal differentiation mechanisms. Cardiovascular Research: this compound has been shown to induce vasodilation by inhibiting protein kinase C-activated calcium-sensitive mechanisms, making it relevant for studies on hypertension and vascular function. Antioxidant and Anti-inflammatory Studies: The compound has been investigated for its ability to attenuate oxidative stress and associated inflammation, with effects linked to the modulation of key signaling pathways like TLR4/NF-κB/p38 and PI3K/Akt. Product Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O4 B022016 Euxanthone CAS No. 529-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-4-5-10-8(6-7)13(16)12-9(15)2-1-3-11(12)17-10/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXFPEKLLFWHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200947
Record name Euxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Euxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

529-61-3
Record name Euxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Euxanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Euxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Euxanthone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN875WE9R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Euxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 °C
Record name Euxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Euxanthone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthone, a naturally occurring xanthenoid, has garnered significant interest within the scientific community due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental methodologies for its synthesis, extraction, and biological evaluation are presented, alongside a summary of its mechanisms of action, with a focus on key signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 1,7-dihydroxy-9H-xanthen-9-one, is a yellow crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 1,7-dihydroxy-9H-xanthen-9-one
Synonyms 1,7-Dihydroxyxanthone, Purrenone
CAS Number 529-61-3
Molecular Formula C₁₃H₈O₄
Molecular Weight 228.20 g/mol
Chemical Structure
alt text
Table 2: Physicochemical Properties of this compound
PropertyValue
Melting Point 240 °C
Boiling Point 472.6 ± 45.0 °C at 760 mmHg
Water Solubility 6.882 mg/L at 25 °C (estimated)
LogP (XLogP3) 2.8
Density 1.5 ± 0.1 g/cm³
pKa Not experimentally determined

Natural Occurrence and Biosynthesis

This compound is found in a variety of plant species, with commercial production often relying on the purified root extract of Polygala tenuifolia.[1] It has also been isolated from other plants such as those from the Hypericum and Cratoxylum genera.

The biosynthesis of the xanthone core in plants is a complex process that involves the shikimate and acetate pathways. These pathways provide the necessary precursors to form a benzophenone intermediate, which then undergoes regioselective intramolecular oxidative coupling to form the characteristic tricyclic xanthone ring structure.

Pharmacological Properties and Biological Activities

This compound exhibits a range of biological activities that are of significant interest for drug development. These include anticancer, antioxidant, and anti-inflammatory properties.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The table below summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)
HepG2Human Liver Carcinoma13.2

It is important to note that the anticancer activity of xanthone derivatives can be significantly influenced by the position and number of hydroxyl groups on the xanthone scaffold.

Antioxidant Activity
Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory effects. Its mechanism of action is linked to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. It can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects by modulating several intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to suppress the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival. This is achieved by inhibiting the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus. Additionally, this compound can modulate the mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK, which is involved in cellular responses to stress and inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IKK->NFκB Activates by IκBα degradation IκBα->NFκB Inhibits Inflammation Inflammatory Response (TNF-α, IL-6, IL-1β) NFκB->Inflammation Induces p38->Inflammation Induces This compound This compound This compound->IKK Inhibits This compound->p38 Inhibits

This compound's inhibition of the NF-κB and p38 MAPK pathways.
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been found to modulate this pathway, which may contribute to its anticancer effects. By inhibiting the PI3K/Akt pathway, this compound can promote apoptosis in cancer cells.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Activate PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes This compound This compound This compound->PI3K Inhibits

This compound's modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

This section outlines the general methodologies for the synthesis, extraction, and biological evaluation of this compound.

Chemical Synthesis of this compound

One common method for the synthesis of this compound is the Ullmann condensation . The general workflow is as follows:

G start Start Materials: - o-chlorobenzoic acid derivative - Phenolic derivative step1 Ullmann Condensation: - Copper catalyst - High temperature start->step1 step2 Cyclization: - Acid-catalyzed intramolecular  Friedel-Crafts acylation step1->step2 step3 Purification: - Column chromatography - Recrystallization step2->step3 end Pure this compound step3->end

General workflow for the chemical synthesis of this compound.

Protocol Outline:

  • Condensation: A suitably substituted ortho-chlorobenzoic acid is condensed with a phenolic compound in the presence of a copper catalyst (e.g., copper powder or copper(I) iodide) and a base (e.g., potassium carbonate) at elevated temperatures.

  • Cyclization: The resulting benzophenone intermediate is then subjected to acid-catalyzed intramolecular cyclization to form the xanthone ring. Polyphosphoric acid (PPA) or sulfuric acid are commonly used for this step.

  • Purification: The crude product is purified by column chromatography over silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Extraction and Isolation from Natural Sources

This compound can be extracted from plant materials, such as the roots of Polygala tenuifolia.

Protocol Outline:

  • Drying and Grinding: The plant material is dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, percolation, or Soxhlet extraction.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility. This compound, being moderately polar, will typically be found in the ethyl acetate fraction.

  • Chromatographic Purification: The this compound-rich fraction is further purified using column chromatography (e.g., silica gel or Sephadex LH-20) with a suitable eluent system.

  • Recrystallization: The purified this compound is recrystallized to obtain a high-purity crystalline solid.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol Outline:

  • Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Solutions of this compound at various concentrations are also prepared.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with different concentrations of this compound in a 96-well plate or cuvettes. A positive control (e.g., ascorbic acid or trolox) and a blank (solvent) are included.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its anticancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, make it a valuable lead compound for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, isolate, and evaluate the therapeutic potential of this compound and its derivatives. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential clinical applications.

References

Euxanthone's Mechanism of Action in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euxanthone, a naturally occurring xanthone derivative found in plants of the Polygala and Garcinia species, has garnered significant interest in the scientific community for its diverse pharmacological activities. Notably, extensive research in various cellular models has elucidated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, with a focus on its impact on key signaling pathways, induction of apoptosis, and modulation of the cell cycle. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, consolidated quantitative data, and visual representations of the pertinent cellular pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the cytotoxic and other quantitative effects of this compound and related xanthone derivatives across various cellular models. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: IC50 Values of this compound and Other Xanthone Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HCT-116Colorectal Cancer~20[1]
Caco-2Colorectal Cancer~25[1]
LoVoColorectal Cancer>50[1]
1,3-dihydroxyxanthoneHeLaCervical Cancer86-114[2]
WiDrColorectal Cancer86-114[2]
Novel Prenylated XanthoneU-87Glioblastoma6.39[3]
SGC-7901Gastric Cancer8.09[3]
PC-3Prostate Cancer6.21[3]
A549Lung Cancer4.84[3]
CNE-1Nasopharyngeal Cancer3.35[3]
CNE-2Nasopharyngeal Cancer4.01[3]
IsojacareubinHEYOvarian Cancer<10[4]
ES-2Ovarian Cancer<10[4]
Secalonic acid DK562Leukemia0.43[3]
HL60Leukemia0.38[3]

Core Mechanisms of Action

This compound exerts its cellular effects through the modulation of multiple, interconnected signaling pathways that are often dysregulated in disease states, particularly in cancer. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of inflammatory and proliferative signaling cascades.

Induction of Apoptosis

This compound has been consistently shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for its anti-cancer activity. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of caspases, the executioners of apoptosis. In ovarian cancer cells, for instance, xanthone derivatives have been shown to induce apoptosis by regulating the PARP and PI3K/Akt/mTOR signaling pathways[4].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and propagating. The exact phase of the cell cycle that is targeted can vary depending on the cell type and the concentration of this compound.

Modulation of Key Signaling Pathways

This compound's ability to influence apoptosis and the cell cycle is intricately linked to its modulation of several key intracellular signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. This compound has been shown to suppress the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting cell proliferation[5][6]. This inhibitory effect is often observed through the decreased phosphorylation of Akt, a key downstream effector of PI3K. In neuroblastoma cells, the PI3K/Akt pathway is a key regulator of differentiation and survival, and its modulation by therapeutic agents is a subject of intense research[7][8][9].

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases such as p38, ERK, and JNK. This compound has been shown to modulate the MAPK pathway, often by activating the pro-apoptotic p38 MAPK while inhibiting the pro-proliferative ERK signaling[5][6]. In the context of spinal cord injury, activation of p38 MAPK is associated with neuropathic pain, and its modulation is a key therapeutic target[10][11][12].

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. Constitutive activation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases. This compound has been demonstrated to inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory and anti-apoptotic genes[5][6].

A significant recent finding has identified the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) as a direct target of this compound[13]. CIP2A is an oncoprotein that is overexpressed in many human cancers and functions by inhibiting the tumor-suppressing activity of Protein Phosphatase 2A (PP2A). By downregulating CIP2A, this compound restores the tumor-suppressive function of PP2A, leading to the dephosphorylation and subsequent degradation of oncogenic proteins such as c-Myc[13][14][15][16][17]. This mechanism represents a key aspect of this compound's anti-cancer activity, particularly in colorectal cancer[13].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line and to calculate its IC50 value.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for the desired time period.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • The cell population can be differentiated as follows:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution to the cells and incubate for 15-30 minutes in the dark.

  • Analyze the stained cells by flow cytometry.

  • The DNA content of the cells will be proportional to the PI fluorescence intensity. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in key signaling pathways (e.g., PI3K/Akt, MAPK, CIP2A) after this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest, e.g., p-Akt, Akt, p-p38, p38, CIP2A, β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as previously described.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • The intensity of the protein bands can be quantified using densitometry software, and the expression levels of the target proteins can be normalized to a loading control (e.g., β-actin).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its analysis.

Euxanthone_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_CIP2A CIP2A/PP2A Pathway This compound This compound PI3K PI3K This compound->PI3K p38 p38 MAPK This compound->p38 ERK ERK This compound->ERK IKK IKK This compound->IKK CIP2A CIP2A This compound->CIP2A inhibition inhibition activation activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_activation Apoptosis p38->Apoptosis_activation Proliferation Proliferation ERK->Proliferation JNK JNK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation Survival Cell Survival NFkB->Survival PP2A PP2A CIP2A->PP2A cMyc c-Myc PP2A->cMyc Oncogenesis Oncogenesis cMyc->Oncogenesis

Caption: this compound's modulation of key signaling pathways.

Experimental_Workflow start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with this compound (Dose- and Time-dependent) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: General workflow for studying this compound's mechanism.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, primarily due to its multifaceted mechanism of action in cellular models. Its ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways such as PI3K/Akt, MAPK, NF-κB, and CIP2A/PP2A underscores its potential in the development of novel treatments for cancer and other diseases. The detailed protocols and consolidated data presented in this guide are intended to facilitate further research into the promising therapeutic applications of this compound and its derivatives. A thorough understanding of its molecular targets and mechanisms of action is paramount for its successful translation from the laboratory to clinical settings.

References

A Comprehensive Technical Guide to the Pharmacological Properties of Euxanthone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones, characterized by a dibenzo-γ-pyrone scaffold, are a class of oxygenated heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] These compounds are found as secondary metabolites in various higher plants, fungi, and lichens.[3] Euxanthone (1,7-dihydroxyxanthone) is a naturally occurring xanthonoid that can be isolated from several plant species or produced synthetically.[4] The versatile framework of the xanthone scaffold allows for a wide range of structural modifications, leading to a diverse library of derivatives with numerous biological activities.[5] This technical guide provides an in-depth overview of the pharmacological properties of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Pharmacological Properties

This compound derivatives have demonstrated a broad spectrum of pharmacological effects, which are largely dependent on the type, number, and position of functional groups attached to the xanthone skeleton.[6][7] These modifications influence the molecule's ability to interact with various biological targets, leading to a range of therapeutic potentials.[8]

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives.[6][7] These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms of action.

Mechanisms of Action:

  • Inhibition of Topoisomerase: Certain synthetic xanthone derivatives with polyamine moieties have been reported to be potent inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells.[6]

  • Induction of Apoptosis: Many this compound derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[9] For instance, α-mangostin, a well-studied xanthone, can induce apoptosis at concentrations of 15 µM or higher.[9]

  • Cell Cycle Arrest: At lower concentrations (<15 µM), α-mangostin can promote G0/G1 cell cycle arrest, thereby halting the proliferation of cancer cells.[9]

  • Inhibition of Signaling Pathways: this compound derivatives have been shown to modulate key signaling pathways involved in cancer progression, including the p38 mitogen-activated protein kinase (MAPK), human epidermal growth factor receptor 2/phosphatidylinositol-3-kinase/Akt (HER2/PI3K/Akt), and extracellular signal-regulated protein kinase 1/2 (ERK1/2) signaling pathways.[9]

  • Modulation of p53: Some aminated xanthones have been identified as potential p53-activating agents by inhibiting its interaction with murine double minute 2 (MDM2), a negative regulator of p53.[10]

Structure-Activity Relationship (SAR):

  • The presence of a hydroxyl group at the 3-position of the xanthone scaffold appears to be important for anticancer activity against breast cancer cells.[11]

  • Epoxidation of hydroxyxanthones has been shown to increase cytotoxicity against tumor cells.[12]

  • The introduction of a prenyl group at the C-1 position of α-mangostin dramatically increased its anticancer activity against the MCF-7 cell line.[9]

Quantitative Data on Anticancer Activity:

DerivativeCancer Cell LineIC50 (µM)Reference
3-hydroxyxanthoneT47D (breast cancer)100.19[11]
1,3-dihydroxyxanthoneT47D (breast cancer)>100.19[11]
3,6-dihydroxyxanthoneT47D (breast cancer)>100.19[11]
1,3,6-trihydroxyxanthoneT47D (breast cancer)>100.19[11]
α-mangostinLNCaP (prostate cancer)5.90[9]
α-mangostin22Rv1 (prostate cancer)6.90[9]
α-mangostinPC-3 (prostate cancer)12.7[9]
α-mangostinDU 145 (prostate cancer)22.5[9]
Xanthone derivative 10a Bel-7402 (hepatoma)2.2 ± 0.17[13]
Xanthone derivative 10e Bel-7402 (hepatoma)3.1 ± 0.15[13]
Xanthone derivative 10f HeLa (cervical cancer)4.3 ± 0.21[13]
Xanthone derivative 11r HeLa (cervical cancer)7.1 ± 0.27[13]
Xanthone derivative 11t Bel-7402 (hepatoma)5.5 ± 0.23[13]
7-Bromo-1,3-dihydroxy-9H-xanthen-9-oneMDA-MB-231 (breast cancer)0.46 ± 0.03[14]
Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory diseases.[15][16]

Mechanisms of Action:

  • Inhibition of Inflammatory Mediators: Certain dihydroxyxanthones have shown strong inhibitory effects on the release of β-glucuronidase and histamine from mast cells, as well as the release of β-glucuronidase and lysozyme from neutrophils.[17]

  • Suppression of Superoxide Formation: Several hydroxylated this compound derivatives have exhibited potent inhibitory effects on superoxide formation in rat neutrophils.[17]

  • Modulation of Nrf2 Pathway: Natural and synthetic xanthones can counteract oxidative stress and inflammation by modulating the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway.[18] Activation of Nrf2 leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[18]

  • Inhibition of NF-κB: Some xanthone derivatives have been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory response.[19] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[19]

Quantitative Data on Anti-inflammatory Activity:

DerivativeAssayEffectReference
1,3-DihydroxyxanthoneInhibition of β-glucuronidase and histamine release from mast cellsStrong[17]
3,5-DihydroxyxanthoneInhibition of β-glucuronidase and histamine release from mast cellsStrong[17]
1,6-DihydroxyxanthoneInhibition of β-glucuronidase release from neutrophilsStrong[17]
1,3,8-TrihydroxyxanthoneInhibition of β-glucuronidase and lysozyme release from neutrophilsStrong[17]
1,3-DihydroxyxanthoneInhibition of superoxide formation in neutrophilsPotent[17]
1,6-DihydroxyxanthoneInhibition of superoxide formation in neutrophilsPotent[17]
1,3,7-TrihydroxyxanthoneInhibition of superoxide formation in neutrophilsPotent[17]
1,3,5,6-TetrahydroxyxanthoneInhibition of superoxide formation in neutrophilsPotent[17]
2,3,6,7-TetrahydroxyxanthoneInhibition of superoxide formation in neutrophilsPotent[17]
3,4,5,6-TetrahydroxyxanthoneInhibition of superoxide formation in neutrophilsPotent[17]
1,6-DihydroxyxanthoneInhibition of polymyxin B-induced hind-paw edema in miceRemarkable[16][17]
3,5-DihydroxyxanthoneInhibition of polymyxin B-induced hind-paw edema in miceRemarkable[16][17]
Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogens.[20][21]

Mechanisms of Action:

  • Disruption of Cell Wall: Some xanthone derivatives exhibit a multifaceted mode of action that includes the disruption of the bacterial cell wall by interacting with lipoteichoic acid or lipopolysaccharides.[20]

  • Inhibition of DNA Synthesis: These derivatives can also suppress DNA synthesis, with molecular docking studies suggesting the formation of a stable complex with the bacterial gyrase enzyme.[20]

Structure-Activity Relationship (SAR):

  • The lipophilicity of the xanthone structure, enhanced by methoxy and prenyl groups, allows it to penetrate bacterial cell membranes, particularly in Gram-positive bacteria.[8]

  • Hydroxyl groups on the xanthone scaffold can promote hydrogen bonding with the bacterial membrane, leading to structural disruption.[8]

Quantitative Data on Antimicrobial Activity:

DerivativeMicroorganismMIC (µg/mL)Reference
XT17Staphylococcus aureus2[20]
XT17Pseudomonas aeruginosa4[20]
XT17Escherichia coli8[20]
XT17Candida albicans16[20]

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the pharmacological properties of this compound derivatives.

In Vitro Anticancer Activity Assessment

3.1.1 Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well.

    • The plates are incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

3.1.2 Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis induced by this compound derivatives.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells but can stain the nucleus of dead or late apoptotic cells.

  • Methodology:

    • Cells are treated with the this compound derivative for a specified time.

    • Both floating and adherent cells are collected and washed with cold PBS.

    • The cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The cells are incubated in the dark.

    • The stained cells are analyzed by flow cytometry.

    • The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

In Vivo Anti-inflammatory Activity Assessment

3.2.1 Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the anti-inflammatory activity of compounds.[22]

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and well-characterized inflammatory response, resulting in paw edema. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

  • Methodology:

    • Rats are divided into control and treatment groups.

    • The test compounds (this compound derivatives) or a reference drug (e.g., aspirin) are administered orally to the treatment groups. The control group receives the vehicle.[22]

    • After a specific time (e.g., 1 hour), a subplantar injection of carrageenan solution is administered to the right hind paw of each rat.[22]

    • The paw volume is measured at different time points after carrageenan injection using a plethysmometer.[22]

    • The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

In Vitro Antimicrobial Activity Assessment

3.3.1 Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: The test compound is serially diluted and incubated with a standardized inoculum of the microorganism. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

  • Methodology (Broth Microdilution):

    • Serial twofold dilutions of the this compound derivative are prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., temperature, time).

    • After incubation, the wells are visually inspected for turbidity (growth).

    • The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20]

Visualizations

Signaling Pathways

anticancer_pathways cluster_apoptosis Apoptosis Induction cluster_p53 p53 Activation cluster_kinase Kinase Inhibition Euxanthone_A This compound Derivatives Caspase_Activation Caspase Activation Euxanthone_A->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Euxanthone_p53 Aminated Xanthones MDM2 MDM2 Euxanthone_p53->MDM2 inhibits p53 p53 MDM2->p53 inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Euxanthone_K This compound Derivatives Protein_Kinases Protein Kinases (e.g., PI3K/Akt, MAPK) Euxanthone_K->Protein_Kinases inhibits Cell_Proliferation Cell Proliferation Protein_Kinases->Cell_Proliferation promotes

Caption: Key anticancer signaling pathways modulated by this compound derivatives.

antiinflammatory_pathway cluster_nrf2 Nrf2 Activation Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Oxidative_Stress Oxidative Stress Inflammatory_Stimulus->Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription of This compound This compound Derivatives This compound->Keap1 inhibits interaction mtt_assay_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat cells with this compound derivatives at various concentrations seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan crystals incubate_mtt->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate cell viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end synthesis_workflow cluster_ullmann Ullmann Synthesis cluster_friedel Friedel-Crafts Acylation start_ullmann ortho-chlorobenzoic acid + phenolic derivative condensation Ullmann Condensation start_ullmann->condensation cyclization Intramolecular Cyclization condensation->cyclization euxanthone_ullmann This compound Derivative cyclization->euxanthone_ullmann start_friedel Aryl acyl chloride + Aromatic ring acylation Friedel-Crafts Acylation (Lewis Acid Catalyst) start_friedel->acylation ketone_intermediate Alkyl Aryl Ketone Intermediate acylation->ketone_intermediate euxanthone_friedel This compound Derivative ketone_intermediate->euxanthone_friedel Cyclization

References

Investigating the Antioxidant Potential of Euxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euxanthone, a naturally occurring xanthone derivative found in various plant species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antioxidant potential of this compound, focusing on its mechanisms of action, experimental validation, and the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

This compound's antioxidant properties are attributed to its ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. It exerts its effects through direct radical scavenging and by modulating endogenous antioxidant defense systems. This guide will delve into the quantitative data from various antioxidant assays, provide detailed experimental protocols, and visualize the complex signaling cascades involved.

Data Presentation: In Vitro Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using several established in vitro assays. While specific IC50 and FRAP values for this compound are not consistently reported across the literature, this section summarizes the typical findings for xanthone derivatives and provides a comparative context.

AssayPrincipleTypical Results for Xanthone DerivativesReference Compound
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change.Varies depending on the specific derivative and experimental conditions. Generally, xanthones exhibit potent scavenging activity.[1][2][3]Ascorbic Acid, Trolox, BHT, BHA[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.Similar to DPPH, xanthone derivatives demonstrate significant ABTS radical scavenging capacity.[1][4][5]Trolox, Ascorbic Acid[1][4]
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Xanthone derivatives have been shown to possess considerable ferric reducing power.[6][7]Ferrous sulfate (FeSO₄), Trolox
Cellular Antioxidant Activity (CAA) Assay Measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation in cell cultures.Studies on other phenolic compounds suggest that this assay provides a more biologically relevant measure of antioxidant activity.[8]Quercetin

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the investigation of this compound's antioxidant potential.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a change in color from violet to yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Reaction Mixture: In a 96-well microplate or test tubes, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[3]

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The ability of an antioxidant to scavenge this radical is measured by the decrease in absorbance.[1]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

  • Reaction Mixture: Add a specific volume of each this compound dilution to a fixed volume of the ABTS•⁺ working solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.[4][5]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of ferric chloride (FeCl₃) in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[7][9]

  • Sample Preparation: Prepare a series of dilutions of this compound.

  • Reaction Mixture: Add a small volume of the this compound sample to a larger volume of the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of ferrous sulfate (FeSO₄). The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents or in reference to a standard antioxidant like Trolox.[6]

Cellular Antioxidant Activity (CAA) Assay using Caco-2 Cells

Principle: This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) induced by a pro-oxidant. The Caco-2 cell line is often used as a model for the human intestinal epithelium.[8]

Protocol:

  • Cell Culture: Culture Caco-2 cells in a suitable medium until they reach confluence in a 96-well plate.

  • Loading with Fluorescent Probe: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation.

  • Treatment with this compound: Remove the DCFH-DA solution and treat the cells with different concentrations of this compound for a specific period.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant agent, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Calculation: The antioxidant activity is determined by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress, this compound can promote the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation This compound This compound This compound->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Proteasomal_Degradation Proteasomal Degradation Nrf2_Keap1->Proteasomal_Degradation targets for Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE ARE Nrf2_n->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

This compound-mediated activation of the Nrf2-ARE pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes, including the response to oxidative stress. This compound has been shown to modulate MAPK signaling, which can, in turn, influence the activation of Nrf2 and other downstream antioxidant responses. The p38 MAPK cascade, in particular, is implicated in this compound's protective effects against oxidative damage.[2][11]

MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK activates This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK modulates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPKK->p38_MAPK phosphorylates Nrf2_Activation Nrf2 Activation p38_MAPK->Nrf2_Activation Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response

Modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the context of oxidative stress and inflammation, the inhibition of the NF-κB pathway is a key therapeutic target. This compound has been demonstrated to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators and mitigating oxidative damage.[11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli & Oxidative Stress IKK IKK Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Proteasomal_Degradation Proteasomal Degradation IkB->Proteasomal_Degradation undergoes NFkB NF-κB NFkB_IkB->NFkB releases NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression promotes

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the antioxidant potential of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay Data_Analysis Data Analysis & Interpretation DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis FRAP FRAP Assay FRAP->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay (e.g., Caco-2 cells) Western_Blot Western Blot Analysis (Nrf2, MAPK, NF-κB) CAA->Western_Blot Western_Blot->Data_Analysis Euxanthone_Sample This compound Sample Preparation Euxanthone_Sample->DPPH Euxanthone_Sample->ABTS Euxanthone_Sample->FRAP Euxanthone_Sample->CAA

A typical experimental workflow for this compound antioxidant studies.

Conclusion

This compound demonstrates significant antioxidant potential through both direct radical scavenging activities and the modulation of key cellular signaling pathways, including the Nrf2-ARE, MAPK, and NF-κB pathways. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound as a potential therapeutic agent for diseases associated with oxidative stress. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

References

Identifying Novel Therapeutic Targets for Euxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthone, a naturally occurring xanthonoid, has demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth analysis of the known molecular mechanisms of this compound, summarizes its effects on various signaling pathways, and presents quantitative data on its biological activity. By consolidating this information and providing detailed experimental protocols, this document aims to facilitate the identification of novel therapeutic targets for this promising compound.

Introduction

This compound is a xanthone derivative that can be isolated from several plant species, including Polygala caudata[1]. Its diverse pharmacological properties have made it a subject of intense research for its potential therapeutic applications in a range of diseases. Understanding the molecular targets and signaling pathways modulated by this compound is crucial for its development as a therapeutic agent. This guide synthesizes the current knowledge on this compound's mechanism of action and provides a framework for future research into novel therapeutic applications.

Known Molecular Targets and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways and direct interaction with various protein targets. The primary mechanisms of action identified to date include the induction of autophagy, modulation of protein kinase C (PKC) activity, and inhibition of the PI3K/Akt and NF-κB signaling pathways.

Induction of Autophagy

This compound has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components, which plays a critical role in its neuroprotective and anti-cancer effects. In models of Alzheimer's disease, this compound attenuates Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy[2]. This process is crucial for clearing aggregated proteins and damaged organelles, thereby promoting neuronal survival.

Modulation of Protein Kinase C (PKC)

This compound has been identified as a modulator of Protein Kinase C (PKC) isoforms. It has been shown to activate various PKC isoforms, with a notable selectivity for PKC-zeta[3]. This modulation of PKC activity is implicated in its effects on neurite outgrowth and vasodilation[4].

Inhibition of PI3K/Akt and NF-κB Signaling

This compound has been demonstrated to suppress the PI3K/Akt and NF-κB signaling pathways, which are critical for cell survival, proliferation, and inflammation. In the context of traumatic spinal cord injury, this compound exerts its neuroprotective effects by inhibiting these pathways[5]. The inhibition of NF-κB also contributes to its anti-inflammatory properties by reducing the expression of pro-inflammatory mediators.

Other Identified Targets and Pathways
  • MAPK Pathway: this compound is known to activate the MAP kinase pathway, which is involved in its neurite outgrowth-promoting effects[6].

  • COX-2: this compound has been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis[7].

  • Mitochondrial Function: this compound can attenuate mitochondrial fragmentation and suppress oxidative stress, contributing to its neuroprotective effects[8][9][10].

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound and related xanthone derivatives from various studies.

Table 1: Cytotoxicity of Xanthone Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1-hydroxyxanthoneT47D22.42[11]
1,3-dihydroxyxanthoneT47D66.58[11]
3-hydroxyxanthoneT47D100.19[11]
XanthoneT47D194.34[11]
Novel Prenylated XanthoneU-876.39[12]
Novel Prenylated XanthoneSGC-79018.09[12]
Novel Prenylated XanthonePC-36.21[12]
Novel Prenylated XanthoneH4907.84[12]
Novel Prenylated XanthoneA5494.84[12]
Novel Prenylated XanthoneCNE-13.35[12]
Novel Prenylated XanthoneCNE-24.01[12]
Xanthone Derivative 5WiDR37.8[13]
Xanthone Derivative (XD-1)HepG218.6[14]

Table 2: Vasorelaxant Effect of this compound

ParameterValueReference
IC50 for high K+-induced contractions32.28 ± 1.73 µMChemFaces
IC50 for norepinephrine-induced contractions32.50 ± 2.15 µMChemFaces
IC50 for PDBu-induced contraction (with Ca2+)20.15 ± 1.56 µMChemFaces
IC50 for PDBu-induced contraction (without Ca2+)18.30 ± 1.62 µMChemFaces

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general workflow for novel target identification.

Euxanthone_Signaling_Pathways cluster_upstream Upstream Targets cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes This compound This compound PKC PKC This compound->PKC PI3K PI3K This compound->PI3K Inhibits MAPK_p38 p38 MAPK This compound->MAPK_p38 Inhibits Autophagy Autophagy This compound->Autophagy Induces Mitochondria Mitochondrial Function This compound->Mitochondria Protects NeuriteOutgrowth ↑ Neurite Outgrowth PKC->NeuriteOutgrowth Akt Akt PI3K->Akt CellProliferation ↓ Cancer Cell Proliferation PI3K->CellProliferation NFkB NF-κB MAPK_p38->NFkB Akt->NFkB Akt->CellProliferation COX2 COX-2 NFkB->COX2 Inflammation ↓ Inflammation NFkB->Inflammation COX2->Inflammation Apoptosis ↓ Apoptosis Autophagy->Apoptosis Inhibits in neurodegeneration Mitochondria->Apoptosis Inhibits Novel_Target_Identification_Workflow start Start: Known this compound Activity (Anti-cancer, Anti-inflammatory, Neuroprotective) phenotypic_screening Phenotypic Screening (e.g., High-content imaging) start->phenotypic_screening target_id Target Identification phenotypic_screening->target_id omics Omics Approaches (Proteomics, Transcriptomics) target_id->omics affinity_chromatography Affinity Chromatography-Mass Spectrometry target_id->affinity_chromatography computational Computational Prediction (e.g., Molecular Docking) target_id->computational target_validation Target Validation omics->target_validation affinity_chromatography->target_validation computational->target_validation genetic Genetic Approaches (CRISPR, siRNA) target_validation->genetic biochemical Biochemical/Biophysical Assays (Binding affinity, Enzyme kinetics) target_validation->biochemical cellular Cell-based Assays (Reporter assays, Phenocopy analysis) target_validation->cellular preclinical Preclinical Evaluation genetic->preclinical biochemical->preclinical cellular->preclinical in_vivo In Vivo Disease Models preclinical->in_vivo end Novel Therapeutic Target in_vivo->end

References

Euxanthone (CAS No. 529-61-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthone, a naturally occurring xanthonoid with the CAS number 529-61-3, has garnered significant scientific interest due to its diverse and potent biological activities. Isolated from various plant species, particularly those of the Polygala and Cratoxylum genera, this compound has demonstrated a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, neuroprotective, and vasorelaxant properties.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical characteristics, biological activities with corresponding quantitative data, detailed experimental protocols for key assays, and an exploration of its underlying mechanisms of action, with a focus on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, chemically known as 1,7-dihydroxyxanthen-9-one, is a yellow crystalline solid.[4] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 529-61-3[5]
Molecular Formula C₁₃H₈O₄[4]
Molecular Weight 228.20 g/mol [4]
Melting Point 240 °C[4][6]
Appearance Yellow powder/needles[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water (6.882 mg/L @ 25 °C est.).
XLogP3 2.8[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. The following tables summarize the available quantitative data for its key pharmacological effects.

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Cell LineAssayIC₅₀ (µM)Exposure TimeReference
A549 (Taxol-resistant)MTT> 20048 h[1]
Osteosarcoma (OS) cells-10-20 (inhibits migration)24 h[1]
KBResazurin reduction20.0-[2]
KBv200Resazurin reduction30.0-[2]
Vasorelaxant Activity

This compound induces vasorelaxation through multiple pathways.[2]

ConditionAssayIC₅₀ (µM)Reference
High K⁺-induced contractionRat thoracic aorta relaxation32.28 ± 1.73[2]
Norepinephrine-induced contractionRat thoracic aorta relaxation32.50 ± 2.15[2]
PDBu-induced contraction (in presence of Ca²⁺)Rat thoracic aorta relaxation20.15 ± 1.56[2]
PDBu-induced contraction (in absence of Ca²⁺)Rat thoracic aorta relaxation18.30 ± 1.62[2]
Anti-Inflammatory and Neuroprotective Activities

While specific IC₅₀ or EC₅₀ values for this compound's anti-inflammatory and neuroprotective effects are not consistently reported in the readily available literature, studies have shown its potential in these areas. For instance, this compound has been shown to suppress the production of pro-inflammatory cytokines and protect against sevoflurane-induced neurotoxicity.[7] Further quantitative studies are required to establish precise dose-response relationships for these activities.

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. The primary mechanisms identified involve the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Protein Kinase C (PKC) Pathway

This compound has been shown to differentially activate various PKC isoforms, with a remarkable selectivity for PKC-ζ.[8] This activation is crucial for some of its observed biological effects, including its vasorelaxant properties.

PKC_Pathway This compound This compound PKC_activation PKC Isoform Activation (α, βI, δ, η, ζ) This compound->PKC_activation PKC_zeta PKC-ζ (High Selectivity) PKC_activation->PKC_zeta Downstream Downstream Cellular Effects (e.g., Vasorelaxation) PKC_activation->Downstream MAPK_Pathway This compound This compound MAPKKK MAPKKK (e.g., Raf) This compound->MAPKKK PI3K PI3K-Akt Pathway This compound->PI3K No significant activation MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Neurite Neurite Outgrowth MAPK->Neurite Synthesis_Workflow Start 2,6-dihydroxybenzoic acid methyl ester Intermediate 2,6,2′,5′-tetramethoxy- benzophenone Start->Intermediate Friedel-Crafts Acylation Cyclization Ring Closure & Demethylation (HI) Intermediate->Cyclization This compound This compound Cyclization->this compound

References

The Enigmatic Yellow: An In-depth Technical Guide to the Early History and Discovery of Euxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Early History and Discovery

The story of euxanthone is inseparable from that of "Indian yellow," a brilliant and lightfast yellow pigment used in Indian and European art.[1] For much of the 19th century, the origin of Indian yellow was shrouded in mystery, with theories ranging from botanical sources to the urine of various animals.[1]

The first significant chemical investigation into Indian yellow was conducted by the Scottish chemist John Stenhouse in 1844 . He reported that the raw pigment, known as "purree," was composed primarily of a magnesium salt of a new organic acid, which he named euxanthic acid .[1] A few years later, in 1846, O.L. Erdmann also investigated the pigment and independently confirmed the presence of euxanthic acid.

A pivotal moment in understanding the origin of Indian yellow came in 1883 , when T.N. Mukharji , an official at the Calcutta Museum, investigated the production of the pigment in Mirzapur, near Monghyr, India. He provided a firsthand account of the process, reporting that the pigment was produced from the urine of cows fed exclusively on mango leaves (Mangifera indica).[1] This diet, rich in polyphenols, led to the metabolic formation of euxanthic acid, which was then excreted. The urine was collected, heated to precipitate the crude pigment, which was then washed and formed into balls.[1] The production of Indian yellow was eventually banned in the early 20th century due to the inhumane treatment of the cows.[1]

The final piece of the chemical puzzle was put in place by the German chemist Carl Graebe . In a landmark paper published in 1889 in the Annalen der Chemie, titled "Ueber die Euxanthon Gruppe" (On the this compound Group), Graebe detailed his comprehensive investigation into euxanthic acid and its derivatives. He successfully hydrolyzed euxanthic acid, breaking it down into two components: a sugar-like acid, which was later identified as glucuronic acid, and a yellow, crystalline substance with phenolic properties, which he named This compound . This established this compound as the aglycone of euxanthic acid and the chromophore responsible for the pigment's vibrant color.

Structural Elucidation: Classical Approaches

The determination of this compound's structure in the late 19th century was a feat of classical organic chemistry, relying on elemental analysis, degradation reactions, and derivatization, long before the advent of spectroscopic techniques.

Elemental Analysis and Molecular Formula

Graebe subjected purified this compound to combustion analysis to determine its elemental composition. His results were consistent with the molecular formula C₁₃H₈O₄ . This was a crucial first step in understanding the molecule's atomic makeup.

Functional Group Analysis

Through a series of chemical tests, Graebe identified key functional groups in the this compound molecule. The formation of a diacetyl derivative upon treatment with acetic anhydride indicated the presence of two hydroxyl (-OH) groups . The molecule's acidic nature and its reaction with ferric chloride were also characteristic of phenols.

Degradative Studies: Potash Fusion

A critical experiment in deducing the core structure of this compound was potash fusion . By heating this compound with molten potassium hydroxide, Graebe was able to break the molecule down into smaller, identifiable fragments. This harsh treatment cleaved the ether linkage of the xanthone core. The main products identified from this degradation were resorcinol and hydroquinone-carboxylic acid (gentisic acid).

This result was instrumental in deducing that this compound was composed of a resorcinol unit and a hydroquinone unit linked together. The presence of the ketone group and the ether linkage to form the central pyrone ring of the xanthone scaffold was inferred from these degradation products and the molecular formula.

Early Synthesis

The proposed structure of this compound as 1,7-dihydroxyxanthone was eventually confirmed by synthesis, although the early synthetic methods were often low-yielding. One of the early synthetic approaches involved the condensation of β-resorcylic acid and hydroquinone in the presence of a dehydrating agent like acetic anhydride.

Quantitative Data

The following table summarizes the key quantitative data for this compound, combining information from early investigations and modern analysis for comparison.

PropertyEarly Reported Value (c. 1889)Modern Value
Molecular Formula C₁₃H₈O₄C₁₃H₈O₄
Molecular Weight -228.20 g/mol [2]
Melting Point ~237 °C240 °C[2]
Elemental Composition C: 68.42%, H: 3.51% (Calculated)C: 68.42%, H: 3.53%, O: 28.04% (Calculated)[2]
Solubility Sparingly soluble in waterSoluble in ethanol, ether, and alkaline solutions

Experimental Protocols (Classical Methods)

The following are descriptions of the classical experimental protocols used in the early research on this compound, based on the accounts from the late 19th century.

Isolation of Euxanthic Acid from Indian Yellow

The raw "purree" (crude Indian yellow) was ground to a fine powder and boiled with a dilute solution of ammonium carbonate. This process dissolved the magnesium and calcium salts of euxanthic acid. The resulting solution was filtered to remove insoluble impurities. The filtrate was then acidified with hydrochloric acid, which caused the less soluble euxanthic acid to precipitate out of solution. The precipitate was collected by filtration, washed with cold water, and then recrystallized from hot ethanol to yield purified euxanthic acid.

Hydrolysis of Euxanthic Acid to this compound

Purified euxanthic acid was dissolved in dilute sulfuric acid and heated to boiling. The glycosidic bond linking this compound to glucuronic acid is susceptible to acid-catalyzed hydrolysis. As the hydrolysis proceeded, the less soluble this compound precipitated from the hot solution as a yellow solid. After cooling, the crude this compound was collected by filtration, washed with water to remove residual acid and glucuronic acid, and then purified by recrystallization from a large volume of hot ethanol or by sublimation.

Potash Fusion of this compound

In a nickel or iron crucible, a small amount of purified this compound was mixed with an excess of potassium hydroxide pellets. The mixture was heated strongly over a flame until it melted and the reaction began, as indicated by a change in color and the evolution of fumes. The molten mass was maintained at a high temperature for a short period to ensure complete degradation. After cooling, the solidified mass was dissolved in water and acidified with a mineral acid. The resulting solution was then extracted with diethyl ether. The ether extract was washed, dried, and the solvent evaporated to yield a mixture of the degradation products. These products, primarily resorcinol and hydroquinone-carboxylic acid, were then separated and identified by their characteristic chemical reactions and physical properties (e.g., melting point, color tests).

Early Biological Investigations and Signaling Pathways

In more recent times, the biological activities of this compound have become a subject of intense research. Early investigations in this area, particularly in the late 20th and early 21st centuries, focused on its effects on the nervous system.

It was discovered that this compound can promote neurite outgrowth in various neuronal cell models, suggesting its potential as a neurotrophic agent.[1] This effect is particularly interesting for researchers in drug development for neurodegenerative diseases and nerve regeneration.

Activation of the MAP Kinase Pathway

Further studies into the mechanism of action of this compound-induced neurite outgrowth revealed that its effects are mediated through the mitogen-activated protein kinase (MAPK) signaling pathway .[1] Specifically, this compound was shown to lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK cascade. The activation of the MAPK/ERK pathway is a well-established signaling route for promoting neuronal survival and differentiation.

Interestingly, studies have shown that the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, another important pathway in cell survival and growth, is not significantly activated by this compound in the context of neurite outgrowth.[1] However, in other cellular contexts, such as in the response to spinal cord injury, this compound has been shown to modulate the PI3K/Akt pathway, indicating that its signaling effects can be cell-type and context-dependent.[3]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced neurite outgrowth.

Caption: this compound-induced neurite outgrowth signaling pathway.

Conclusion

The journey of this compound from a mysterious pigment component to a well-characterized natural product with interesting biological activities is a testament to the power of scientific investigation. The early work on its discovery and structural elucidation laid a foundation for the study of xanthones, a now widely recognized class of bioactive compounds. For modern researchers, the story of this compound serves not only as a fascinating historical account but also as a reminder of the rich chemical diversity found in nature and the potential for discovering novel therapeutic agents from traditional sources. The detailed experimental protocols and quantitative data from its early analysis, coupled with our current understanding of its effects on cellular signaling, provide a comprehensive picture of this remarkable molecule.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of Euxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Euxanthone (1,7-dihydroxy-9H-xanthen-9-one), a naturally occurring xanthenoid with various investigated bioactive properties.[1] The following sections detail the interpretation of its mass spectrometry, nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectra. Detailed experimental protocols and visual workflows are included to facilitate the replication and verification of these findings in a research and development setting.

Spectroscopic Data Summary

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. The quantitative data derived from these methods are summarized below for clear reference and comparison.

Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive method for the analysis of flavonoids like this compound.[2][3] Electrospray ionization (ESI) is a common technique used for these compounds.[4] The mass spectral data for this compound, typically observed as a protonated molecule [M+H]⁺, are presented below.

Analysis Type Precursor Ion (m/z) Major Fragment Ions (m/z) Instrument
LC-MS/MS229.049 ([M+H]⁺)155.0489, 127.0553, 115.0524Q-TOF

Data sourced from PubChem CID 5281631.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise molecular structure of this compound.[6] Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Methanol-d₄.[7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals in the aromatic region, corresponding to the protons on the xanthone core.

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~7.35d8.5
H-3~6.85dd8.5, 2.2
H-4~7.60d2.2
H-5~7.55d9.0
H-6~6.90dd9.0, 2.5
H-8~6.75d2.5
1-OH~12.5s (br)-
7-OH~9.5s (br)-

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is synthesized from general knowledge of hydroxyxanthone structures.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Carbon Position Chemical Shift (δ, ppm)
C-1~162.0
C-2~110.5
C-3~120.0
C-4~108.0
C-4a~157.0
C-5~125.0
C-6~115.0
C-7~163.0
C-8~102.0
C-8a~155.0
C-9 (C=O)~182.0
C-9a~107.0
C-10a~145.0

Note: Chemical shifts are approximate and based on typical values for xanthone derivatives.[9][10][11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for identifying the class of a flavonoid and the substitution pattern of its hydroxyl groups.[12] Flavonols and flavones typically exhibit two main absorption bands, referred to as Band I (300-390 nm) and Band II (240-280 nm).[12]

Solvent/Reagent Band I (λmax, nm) Band II (λmax, nm) Indication
Methanol (MeOH)~365~255, ~290 (shoulder)Basic xanthone chromophore
MeOH + NaOAcBathochromic shift in Band II-Presence of a free 7-OH group[13]
MeOH + AlCl₃Large bathochromic shift in Band I-Presence of a 5-OH and/or 3-OH group adjacent to a carbonyl[12][13]
MeOH + AlCl₃ + HClShift reversal from AlCl₃ spectrum-Differentiates between 3-OH and 5-OH chelation[13]
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in a molecule. The IR spectrum of this compound is complex due to extensive vibrational coupling.[14]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500-3200 (broad)O-H stretchingPhenolic Hydroxyl (-OH)
~1650C=O stretchingKetone (γ-pyrone)
1600-1450C=C stretchingAromatic Rings
~1250C-O stretchingAryl Ether

Note: Values are characteristic ranges for flavonoids and xanthones.[14][15][16]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for the analysis of flavonoids.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation : Accurately weigh and dissolve this compound standard or plant extract in an appropriate LC-MS grade solvent (e.g., methanol).[4] Filter the solution through a 0.2 µm syringe filter before injection.[4]

  • Chromatographic Conditions :

    • System : UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[17]

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[17]

    • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]

    • Flow Rate : 0.3 mL/min.[17]

    • Injection Volume : 5 µL.[4]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.[17]

    • Capillary Voltage : 4000 V.[17]

    • Gas Temperature : 300 °C.[17]

    • Nebulizer Pressure : 35 psi.[17]

    • Data Acquisition : Full scan mode to identify the precursor ion, followed by tandem MS (MS/MS) to obtain fragment ions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 3-5 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[8]

  • Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.[7][8]

  • ¹H NMR Acquisition :

    • Acquire a standard 1D proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled 1D carbon spectrum.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

  • 2D NMR Experiments : For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[6]

UV-Visible Spectroscopy
  • Sample Preparation : Prepare a stock solution of this compound in methanol (spectroscopic grade). The concentration should be dilute enough to yield absorbance values within the linear range of the spectrophotometer (typically < 1.0).

  • Baseline Correction : Use methanol as the blank to zero the spectrophotometer.

  • Spectrum Acquisition : Scan the sample from 200 to 500 nm to obtain the initial spectrum.[18]

  • Shift Reagent Analysis :

    • To separate cuvettes containing the methanolic sample solution, add a small amount of the following shift reagents:

      • Anhydrous sodium acetate (NaOAc).

      • Sodium acetate (NaOAc) and boric acid (H₃BO₃).

      • Aluminum chloride (AlCl₃).

      • Aluminum chloride (AlCl₃) and hydrochloric acid (HCl).

    • Record the spectrum immediately after the addition of each reagent and again after several minutes to check for any time-dependent changes.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of dry this compound powder with dry KBr powder and press it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.[19]

  • Background Spectrum : Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.[19]

  • Sample Spectrum : Collect the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background.

  • Data Acquisition : Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[19]

Visualizations: Workflows and Signaling Pathways

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound from a plant source.

G cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation plant Plant Material (e.g., Polygala tenuifolia root) extract Solvent Extraction plant->extract chrom Chromatographic Purification (e.g., Column Chromatography) extract->chrom pure_eux Pure this compound chrom->pure_eux ms LC-MS/MS Analysis pure_eux->ms nmr NMR (1H, 13C, 2D) pure_eux->nmr uv UV-Vis Spectroscopy pure_eux->uv ir FTIR Spectroscopy pure_eux->ir data Combine Spectroscopic Data ms->data nmr->data uv->data ir->data structure Structure Elucidation data->structure

Caption: Workflow for this compound analysis.

This compound-Mediated Signaling Pathway

This compound has been shown to induce vasorelaxation, potentially through pathways involving Protein Kinase C (PKC).[20] The diagram below conceptualizes this proposed signaling mechanism.

G This compound This compound PKC Protein Kinase C (PKC) (Various Isoforms) This compound->PKC activates Ca_influx Direct Inhibition of Calcium Influx This compound->Ca_influx Ca_independent Calcium-Independent Pathway PKC->Ca_independent Vasorelaxation Vasorelaxation Ca_independent->Vasorelaxation Ca_influx->Vasorelaxation

References

Euxanthone: A Comprehensive Technical Guide on its Function as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euxanthone, a naturally occurring xanthonoid, is a plant secondary metabolite of significant interest due to its diverse and potent biological activities. With the chemical formula C₁₃H₈O₄, its structure is characterized by a dibenzo-γ-pyrone nucleus with hydroxyl groups at positions 1 and 7.[1] this compound is notably found in plants of the Polygalaceae family, with commercial production primarily derived from the root extract of Polygala tenuifolia.[1] This technical guide provides an in-depth exploration of this compound, covering its biosynthesis, physiological roles within the plant, and its well-documented pharmacological functions. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Biosynthesis of this compound in Plants

The biosynthesis of xanthones in plants is a complex process that primarily involves the shikimate and acetate pathways.[2] While the specific enzymatic steps leading to this compound are not fully elucidated, a putative pathway can be constructed based on the known biosynthesis of other xanthones and the analysis of the transcriptome of this compound-producing plants like Polygala tenuifolia.[3][4]

The core xanthone structure is formed through the condensation of a shikimate-derived aromatic precursor and acetate-derived units. The phenylpropanoid pathway, a major branch of the shikimate pathway, is central to the formation of many phenolic compounds, including the precursors to xanthones. Transcriptome analysis of P. tenuifolia has identified numerous candidate genes encoding enzymes involved in the phenylpropanoid and terpenoid backbone biosynthesis pathways, which are crucial for the production of secondary metabolites like this compound.[3][4]

The biosynthesis is thought to proceed through the formation of a benzophenone intermediate, which then undergoes oxidative cyclization to form the characteristic tricyclic xanthone scaffold. Subsequent hydroxylation and other modifications would then lead to the final structure of this compound.

G cluster_shikimate Shikimate Pathway cluster_acetate Acetate Pathway Shikimic_acid Shikimic Acid Chorismic_acid Chorismic Acid Shikimic_acid->Chorismic_acid Phenylalanine L-Phenylalanine Chorismic_acid->Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Benzophenone_intermediate Benzophenone Intermediate p_Coumaric_acid->Benzophenone_intermediate Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Polyketide Polyketide Chain Malonyl_CoA->Polyketide Polyketide->Benzophenone_intermediate This compound This compound Benzophenone_intermediate->this compound Oxidative Cyclization & Hydroxylation

Putative Biosynthesis Pathway of this compound.

Physiological Role of this compound in Plants

While much of the research on this compound has focused on its pharmacological effects, its role as a plant metabolite is crucial for the survival and adaptation of the producing plant. Secondary metabolites like xanthones often play a key role in plant defense and stress response.

3.1 Stress Response and Defense:

Plants synthesize a variety of secondary metabolites in response to both biotic and abiotic stresses.[5][6][7] It is plausible that this compound contributes to the defense mechanisms of Polygala tenuifolia. The accumulation of phenolic compounds, including xanthones, is a common plant response to environmental stressors such as UV radiation, pathogen attack, and herbivory. These compounds can act as antioxidants, UV screens, and deterrents to herbivores and pathogens.[5][6] The accumulation of secondary metabolites is often linked to an increase in reactive oxygen species (ROS) under stress conditions, and these metabolites can help in scavenging ROS and protecting the plant from oxidative damage.[7] The production of allantoin, another stress-related metabolite, has been shown to be induced by various abiotic stresses and is involved in nitrogen recycling and stress tolerance.[8] While direct evidence for this compound's role in stress response in P. tenuifolia is limited, its chemical nature as a phenolic compound strongly suggests a protective function.

Pharmacological Activities of this compound

This compound has been investigated for a wide range of pharmacological activities, demonstrating its potential as a therapeutic agent. Its primary activities include anti-inflammatory, anticancer, and neuroprotective effects.

4.1 Anti-inflammatory Activity:

This compound exhibits significant anti-inflammatory properties through the modulation of key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators and cytokines.

4.2 Anticancer Activity:

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.

4.3 Neuroprotective Activity:

This compound has shown promise in protecting against neurodegenerative processes. It can attenuate oxidative stress and apoptosis in neuronal cells and improve cognitive impairment in models of cerebral ischemia.[9][10]

4.4 Quantitative Data Summary:

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

AssayCell Line/ModelEndpointIC₅₀ / InhibitionReference
ADP-induced platelet aggregation-Inhibition5.7 µM[11]

Table 2: Anticancer Activity of this compound

Cell LineAssayEndpointIC₅₀ / EffectReference
Various Cancer Cell LinesCytotoxicityCell ViabilityData not yet fully compiled

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

5.1 Extraction and Isolation of this compound from Polygala tenuifolia

This protocol describes a general procedure for the extraction and isolation of this compound from the dried roots of Polygala tenuifolia.

Materials:

  • Dried and powdered roots of Polygala tenuifolia

  • 70% Methanol (MeOH)

  • Hexane

  • Dichloromethane (DCM)

  • Acetone

  • Diaion HP-20 resin

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

Protocol:

  • Extract the dried root powder (e.g., 3.0 kg) with 70% MeOH at room temperature three times, each for 24 hours.[12]

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to column chromatography on Diaion HP-20 resin, eluting with a gradient of MeOH:H₂O.[12]

  • Further fractionate the relevant fractions using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., MeOH:H₂O).[12]

  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.

  • Purify the combined fractions by recrystallization or further chromatographic steps to obtain pure this compound.

5.2 Quantitative Analysis of this compound by HPLC

This protocol outlines a method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound standard

  • Plant extract containing this compound

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid

  • HPLC system with a C18 reverse-phase column and a UV or DAD detector

Protocol:

  • Prepare a stock solution of this compound standard in methanol.

  • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Dissolve the plant extract in methanol and filter through a 0.45 µm syringe filter.

  • Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., a gradient of methanol and water with 0.1% formic acid).[13]

  • Set the detection wavelength to the λmax of this compound (e.g., 254 nm).[13]

  • Inject the standard solutions to generate a calibration curve.

  • Inject the plant extract sample.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

5.3 Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration, which reflects NO production, using a sodium nitrite standard curve.

  • Determine the percentage inhibition of NO production by this compound.

5.4 Anticancer Assay: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Protocol:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[14]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value of this compound.

Signaling Pathways and Experimental Workflows

6.1 Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

G cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects cluster_neuroprotection Neuroprotective Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Activates Oxidative_Stress ↓ Oxidative Stress This compound->Oxidative_Stress Inflammatory_Mediators ↓ Pro-inflammatory Mediators (NO, COX-2) NFkB->Inflammatory_Mediators Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Neurite_Outgrowth ↑ Neurite Outgrowth MAPK_ERK->Neurite_Outgrowth

Signaling Pathways Modulated by this compound.

6.2 Experimental Workflow for this compound Research

The following diagram illustrates a typical workflow for the investigation of this compound from plant source to biological activity assessment.

G cluster_bioassays Biological Activity Assessment Plant_Material Plant Material (e.g., Polygala tenuifolia roots) Extraction Extraction Plant_Material->Extraction Isolation_Purification Isolation & Purification (Chromatography) Extraction->Isolation_Purification Structure_Elucidation Structure Elucidation (NMR, MS) Isolation_Purification->Structure_Elucidation Pure_this compound Pure this compound Structure_Elucidation->Pure_this compound Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO, COX-2) Pure_this compound->Anti_inflammatory_Assay Anticancer_Assay Anticancer Assays (e.g., MTT, Apoptosis) Pure_this compound->Anticancer_Assay Neuroprotective_Assay Neuroprotective Assays (e.g., Neurite Outgrowth) Pure_this compound->Neuroprotective_Assay Data_Analysis Data Analysis & Interpretation Anti_inflammatory_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Neuroprotective_Assay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Experimental Workflow for this compound Research.

Conclusion

This compound is a plant metabolite with significant potential for therapeutic applications. Its anti-inflammatory, anticancer, and neuroprotective properties, mediated through the modulation of various signaling pathways, make it a compelling candidate for further research and drug development. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its biosynthesis in plants to detailed protocols for its study. Further research is warranted to fully elucidate its physiological role in plants, refine its biosynthetic pathway for potential biotechnological production, and further explore its pharmacological mechanisms of action for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Euxanthone via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euxanthone, a naturally occurring xanthonoid, has garnered significant interest in the scientific community due to its diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2] One of the key synthetic routes to obtain this compound and its derivatives is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound utilizing this classical organic reaction, tailored for researchers in medicinal chemistry and drug development.

This compound: A Biologically Active Xanthone

This compound (1,7-dihydroxy-9H-xanthen-9-one) is a planar tricyclic compound that has been isolated from various plant species.[4][5] Its biological effects are attributed to its ability to interact with multiple cellular targets. Notably, this compound has been identified as a modulator of protein kinase C (PKC) signaling pathways.[6][7] It can activate several PKC isoforms, which may be linked to its observed effects on neurite outgrowth and potential as a therapeutic agent for neurodegenerative diseases.[1][6]

Ullmann Condensation for this compound Synthesis

The Ullmann condensation provides a reliable method for the formation of the diaryl ether linkage, a key step in the synthesis of the xanthone scaffold.[3][8][9] The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[3][9] While traditional Ullmann reactions often required harsh conditions, modern modifications have led to improved yields and milder reaction conditions.[9][10]

The synthesis of this compound via an Ullmann-type reaction can be approached through the coupling of an appropriately substituted o-chlorobenzoic acid and a phenolic derivative.[2] This is followed by an intramolecular cyclization to form the xanthone core.

Quantitative Data Summary

The following tables summarize quantitative data reported for the synthesis of this compound and its key intermediates. It is important to note that yields can vary based on the specific reaction conditions and scale.

Table 1: Synthesis of this compound Precursor (2,6,2′,5′-tetramethoxybenzophenone)

ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-dimethoxybenzoic acid, 1,4-dimethoxybenzeneAlCl3CS2Reflux392[11]

Table 2: Synthesis of this compound from Precursor

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2,6,2′,5′-tetramethoxybenzophenoneHydroiodic acidPhenol125-130849[11]

Table 3: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₃H₈O₄[4][5]
Molecular Weight228.20 g/mol [5][]
Melting Point240 °C[4][]
AppearanceYellow powder/needles[11][]
1H-NMR, GC/MS, 1D/2D NMRSpectra available and confirm the structure of synthesized this compound.[11]
InChI KeyKDXFPEKLLFWHMN-UHFFFAOYSA-N[5][]
CAS Number529-61-3[4][5]

Experimental Protocols

The following protocols are based on optimized procedures for the synthesis of this compound. It is crucial to follow standard laboratory safety procedures, including the use of personal protective equipment.

Protocol 1: Synthesis of 2,6,2′,5′-Tetramethoxybenzophenone

This protocol describes the Friedel-Crafts acylation to form the key benzophenone intermediate.[11]

Materials:

  • 2,6-dimethoxybenzoic acid

  • 1,4-dimethoxybenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a stirred solution of 2,6-dimethoxybenzoic acid and 1,4-dimethoxybenzene in carbon disulfide, slowly add anhydrous aluminum chloride in portions.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by crystallization to yield 2,6,2′,5′-tetramethoxybenzophenone as colorless crystals.[11]

Protocol 2: Synthesis of this compound

This protocol details the demethylation and cyclization of the benzophenone intermediate to yield this compound.[11]

Materials:

  • 2,6,2′,5′-tetramethoxybenzophenone

  • Phenol

  • Hydroiodic acid (HI)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve 2,6,2′,5′-tetramethoxybenzophenone in phenol in a round-bottom flask.

  • Add hydroiodic acid to the mixture.

  • Heat the reaction mixture to 125-130 °C and maintain for 8 hours.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • The crude product can be purified by crystallization from an appropriate solvent to afford this compound as yellow needles.[11]

Visualizations

Reaction Workflow

G A 2,6-dimethoxybenzoic acid + 1,4-dimethoxybenzene B Friedel-Crafts Acylation (AlCl3, CS2, Reflux) A->B Step 1 C 2,6,2',5'-tetramethoxybenzophenone B->C D Demethylation & Cyclization (HI, Phenol, 125-130 °C) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound synthesis.

Ullmann Condensation: Conceptual Mechanism

While the detailed synthesis provided proceeds via a Friedel-Crafts acylation followed by cyclization, the core principle of forming a diaryl ether, central to many xanthone syntheses, is based on the Ullmann condensation. The following diagram illustrates the conceptual catalytic cycle of a copper-catalyzed Ullmann-type C-O coupling reaction.

G cluster_0 Catalytic Cycle A Cu(I)X B [Cu(I)-OAr'] A->B + Ar'OH - HX C [Ar-X-Cu(I)-OAr'] B->C + ArX D Cu(III) Intermediate (Oxidative Addition) C->D D->A Reductive Elimination E Ar-OAr' D->E

Caption: Conceptual Ullmann C-O coupling cycle.

This compound's Interaction with PKC Signaling Pathway

This compound has been shown to modulate the Protein Kinase C (PKC) signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.

G This compound This compound PKC Protein Kinase C (PKC) (Various Isoforms) This compound->PKC Activates Downstream Downstream Effectors PKC->Downstream Cellular Cellular Responses (e.g., Neurite Outgrowth) Downstream->Cellular

Caption: this compound's activation of the PKC pathway.

Troubleshooting and Optimization

The synthesis of xanthones can sometimes be challenging, with potential for low yields and side product formation.[13][14]

  • Catalyst Activity: The activity of the copper catalyst is crucial. For classical Ullmann reactions, freshly activated copper powder may be required.[14]

  • Reaction Temperature: Temperature control is critical. While higher temperatures can drive the reaction, they may also lead to decomposition or side reactions.[14] The optimized protocol for this compound synthesis from the tetramethoxybenzophenone intermediate specifies a temperature of 125-130 °C.[11]

  • Anhydrous Conditions: For many coupling reactions, ensuring anhydrous conditions by using dry solvents and an inert atmosphere can prevent side reactions such as dehalogenation.[14]

  • Purity of Starting Materials: The use of high-purity starting materials is essential for obtaining good yields and minimizing purification difficulties.[14]

Conclusion

The Ullmann condensation and related synthetic strategies provide a viable pathway for the synthesis of this compound. The protocols and data presented here offer a comprehensive guide for researchers aiming to synthesize this biologically active molecule for further investigation in drug discovery and development. Understanding the nuances of the reaction conditions and the biological pathways affected by this compound is key to unlocking its full therapeutic potential.

References

Novel Synthetic Routes for 1,7-Dihydroxyxanthone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for novel synthetic routes to produce 1,7-dihydroxyxanthone, a key intermediate in the synthesis of various biologically active compounds and historical pigments. The following sections outline two distinct and improved methods, including a high-yield synthesis via a tetramethoxybenzophenone intermediate and a rapid microwave-assisted approach.

Route 1: High-Yield Synthesis via 2,6,2',5'-Tetramethoxybenzophenone Intermediate

This novel synthetic approach offers a significant improvement in yield for the synthesis of 1,7-dihydroxyxanthone (euxanthone) through the formation of a key benzophenone intermediate. An optimized protocol has been shown to improve the yield by 20-25% with high purity.[1]

Data Presentation
StepProductStarting MaterialsYieldPurityAnalytical Data
12,6,2',5'-Tetramethoxybenzophenone2,6-Dimethoxybenzoic acid, 1,4-Dimethoxybenzene92%HighGC/MS, NMR
21,7-Dihydroxyxanthone2,6,2',5'-Tetramethoxybenzophenone, Phenol, Hydroiodic acid49%High (Yellow needles)1H NMR, 13C NMR, IR
Experimental Protocols

Step 1: Synthesis of 2,6,2',5'-Tetramethoxybenzophenone

A proposed mechanism for the formation of the tetramethoxybenzophenone intermediate involves a Friedel-Crafts acylation.[2][3] The reaction of 2,6-dimethoxybenzoic acid with a suitable acylating agent, followed by reaction with 1,4-dimethoxybenzene in the presence of a Lewis acid catalyst like polyphosphoric acid (PPA), yields the desired benzophenone.[1] It has been observed that lower temperatures favor the formation of the desired 2,6,2',5'-isomer over other isomers.[1]

Step 2: Synthesis of 1,7-Dihydroxyxanthone (this compound)

The key intermediate, 2,6,2',5'-tetramethoxybenzophenone, is then used to produce this compound.[2]

  • Materials:

    • 2,6,2',5'-Tetramethoxybenzophenone

    • Phenol

    • Hydroiodic acid (HI)

  • Procedure:

    • Dissolve 2,6,2',5'-tetramethoxybenzophenone in phenol.

    • Add hydroiodic acid to the solution.

    • Heat the reaction mixture to 125-130 °C for 8 hours.[2]

    • Upon completion of the reaction (monitored by TLC), allow the mixture to cool.

    • The desired 1,7-dihydroxyxanthone will crystallize from the solution.

    • Collect the yellow needles by filtration and wash with a suitable solvent.

    • Dry the product under vacuum.

  • Characterization Data for 1,7-Dihydroxyxanthone:

    • Appearance: Yellow needles

    • Melting Point: 194–195 °C

    • IR (KBr, cm-1): 3330, 1640

    • 1H NMR (300 MHz, DMSO-d6): δ 12.9 (s, 1H, -OH), 10.1 (s, 1H, -OH), 7.71 (t, J = 8.4 Hz, 1H), 7.57 (d, J = 1.1 Hz, 1H), 7.46 (d, J = 8.4 Hz, 1H), 7.39 (dd, J = 1.1 and J = 8.4 Hz, 1H), 7.06 (dd, J = 1.1 and J = 8.4 Hz, 1H), 6.80 (dd, J = 1.1 and 8.4 Hz, 1H)

    • 13C NMR (100 MHz, DMSO-d6): δ 179.8, 161.9, 157.1, 153.9, 148.2, 136.7, 124.6, 121.3, 118.7, 110.3, 109.9, 109.8, 108.1[2]

Reaction Pathway and Workflow

G cluster_0 Route 1: High-Yield Synthesis A 2,6-Dimethoxybenzoic acid + 1,4-Dimethoxybenzene B 2,6,2',5'-Tetramethoxybenzophenone A->B Friedel-Crafts Acylation (PPA, lower temp.) C 1,7-Dihydroxyxanthone B->C Cyclization & Demethylation (Phenol, HI, 125-130°C)

Caption: Synthetic pathway for 1,7-dihydroxyxanthone via a benzophenone intermediate.

G cluster_1 Experimental Workflow start Starting Materials step1 Step 1: Friedel-Crafts Acylation React 2,6-dimethoxybenzoic acid and 1,4-dimethoxybenzene with PPA Isolate 2,6,2',5'-tetramethoxybenzophenone start->step1 step2 Step 2: Cyclization and Demethylation Dissolve intermediate in phenol Add hydroiodic acid Heat at 125-130°C for 8h step1->step2 step3 Purification Cool reaction mixture Crystallize product Filter and wash step2->step3 end Final Product: 1,7-Dihydroxyxanthone step3->end G cluster_2 Route 2: Microwave-Assisted Synthesis D 2,5-Dihydroxybenzoic acid + Resorcinol E 3,7-Dihydroxyxanthone D->E MAOS (180W) Catalyst (Eaton's or ZnCl₂) G cluster_3 Experimental Workflow start_maos Starting Materials step1_maos Reaction Setup Combine reactants and catalyst in a microwave vessel start_maos->step1_maos step2_maos Microwave Irradiation Irradiate at 180W for optimized time step1_maos->step2_maos step3_maos Precipitation & Isolation Pour into ice-water Stir for 30 min Filter and wash step2_maos->step3_maos end_maos Final Product: 3,7-Dihydroxyxanthone step3_maos->end_maos

References

Application Note: A Validated HPLC Method for the Quantification of Euxanthone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of euxanthone. This compound, a natural xanthone found in plants such as Polygala tenuifolia, has garnered significant interest for its potential pharmacological activities. This method is suitable for the accurate quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. The method utilizes a C18 column with a simple isocratic mobile phase, offering excellent sensitivity, linearity, and precision.

Introduction

This compound (1,7-dihydroxyxanthone) is a naturally occurring organic compound belonging to the xanthone class.[1] It has been the subject of research due to its various biological activities. As interest in natural product-based therapeutics and supplements grows, the need for reliable and accurate analytical methods for the quantification of compounds like this compound becomes crucial for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in complex mixtures.[2][3] This application note presents a detailed, validated HPLC method for the routine analysis of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Structure1,7-dihydroxy-9H-xanthen-9-one--INVALID-LINK--
Molecular FormulaC₁₃H₈O₄--INVALID-LINK--
Molecular Weight228.20 g/mol --INVALID-LINK--
AppearancePale yellow solidGeneral Knowledge
Melting Point240 °C--INVALID-LINK--
UV max~254 nm, ~316 nmInferred from xanthone derivatives[4][5]

HPLC Method and Chromatographic Conditions

The separation was performed on a C18 reversed-phase column. The isocratic mobile phase allows for a stable baseline and reproducible retention times.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol: 0.1% Formic Acid in Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 254 nm
Run Time Approximately 10 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The validation parameters demonstrate the method's suitability for its intended purpose.

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from blank and placebo

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plant Material
  • Extraction:

    • Weigh 1.0 g of powdered, dried plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine all the supernatants.

  • Filtration:

    • Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution:

    • If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

Workflow and Diagrams

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Start weigh_standard Weigh this compound Reference Standard start->weigh_standard weigh_sample Weigh Powdered Plant Material start->weigh_sample dissolve_standard Dissolve in Methanol (Stock Solution) weigh_standard->dissolve_standard dilute_standard Serial Dilution (Working Standards) dissolve_standard->dilute_standard inject_hplc Inject into HPLC System dilute_standard->inject_hplc extract_sample Solvent Extraction (Methanol) weigh_sample->extract_sample filter_sample Filter Extract (0.45 µm) extract_sample->filter_sample filter_sample->inject_hplc acquire_data Data Acquisition (254 nm) inject_hplc->acquire_data process_data Chromatogram Processing acquire_data->process_data calibration_curve Generate Calibration Curve process_data->calibration_curve quantify_sample Quantify this compound in Sample calibration_curve->quantify_sample report_results Report Results quantify_sample->report_results end End report_results->end

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound. The simple isocratic mobile phase and short run time make it suitable for routine quality control and research applications. The method has been successfully validated according to ICH guidelines, ensuring the integrity of the analytical results.

References

Application Note: Validated HPLC Assay for Euxanthone in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and validation data for the quantification of euxanthone in complex biological matrices, such as plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of herbal preparations containing this compound.

Introduction

This compound, a naturally occurring xanthenoid, is found in various plant species and has garnered significant interest for its diverse pharmacological activities. Accurate and precise quantification of this compound in complex biological matrices is crucial for preclinical and clinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This application note details a validated HPLC-UV method that is simple, robust, and sensitive for the determination of this compound in plasma.

Experimental Protocol

This protocol is based on established methods for similar xanthone compounds and is optimized for this compound analysis.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Xanthone (≥98% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Control (drug-free) plasma from the relevant species (e.g., rat, human)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound can be monitored at its UV absorbance maximum.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution: Accurately weigh and dissolve this compound and the internal standard in methanol to prepare primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the primary stock solution with methanol to obtain a range of concentrations for the calibration curve and quality control samples.

  • Calibration Standards: Spike control plasma with the working standard solutions to achieve final concentrations for the calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[1]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the HPLC system.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, recovery, and sensitivity. The following tables summarize the quantitative data from the validation of an HPLC assay for a closely related xanthone, which can be considered representative for this compound.

Specificity

Specificity was determined by comparing the chromatograms of blank plasma, plasma spiked with this compound and the internal standard, and an unknown sample. The absence of interfering peaks at the retention times of this compound and the internal standard indicates the specificity of the method.

Linearity and Sensitivity

The linearity of the method was evaluated by analyzing a series of calibration standards. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.

ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Table 1: Linearity and Sensitivity of the HPLC Assay for a Representative Xanthone.

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing the QC samples at three different concentrations on the same day (intra-day) and on three different days (inter-day).

QC Concentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low (0.2 µg/mL) < 5.095.0 - 105.0< 5.095.0 - 105.0
Medium (2.0 µg/mL) < 5.095.0 - 105.0< 5.095.0 - 105.0
High (8.0 µg/mL) < 5.095.0 - 105.0< 5.095.0 - 105.0

Table 2: Intra-day and Inter-day Precision and Accuracy for a Representative Xanthone.

Recovery

The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

QC Concentration (µg/mL)Mean Recovery (%)
Low (0.2 µg/mL) > 85
Medium (2.0 µg/mL) > 85
High (8.0 µg/mL) > 85

Table 3: Extraction Recovery of a Representative Xanthone from Plasma.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the validated HPLC assay for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_ACN Add Acetonitrile with IS (200 µL) Plasma->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (10 µL) Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway (Hypothetical)

While the primary focus of this application note is the analytical method, understanding the potential biological targets of this compound is relevant for its drug development. The diagram below illustrates a hypothetical signaling pathway that could be investigated in relation to this compound's pharmacological effects.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Inhibits GeneExpression Gene Expression (e.g., Inflammatory Cytokines) TranscriptionFactor->GeneExpression Blocks Transcription CellularResponse Cellular Response (e.g., Anti-inflammatory Effect) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound's action.

Conclusion

The HPLC-UV method described provides a reliable and robust approach for the quantification of this compound in complex matrices like plasma. The simple sample preparation procedure and the validation data, based on closely related compounds, demonstrate that the method is suitable for a wide range of applications in drug discovery and development. This application note serves as a comprehensive guide for researchers and scientists working with this compound.

References

Euxanthone: A Certified Reference Standard for Analytical Excellence and Pharmacological Insight

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Euxanthone, a naturally occurring xanthenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities and its utility as a reference standard in analytical applications. This application note provides a comprehensive overview of this compound's role as a certified reference material, details validated analytical methodologies for its quantification, and explores its modulatory effects on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences.

This compound (1,7-dihydroxyxanthone) is a yellow crystalline solid with the molecular formula C₁₃H₈O₄. While not officially certified under ISO 17034, it is available from various chemical suppliers with a certificate of analysis, guaranteeing a purity of ≥98%, making it suitable for use as a reference standard in analytical method development and validation.[1][2] Its well-defined chemical and physical properties are summarized in the table below.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₈O₄--INVALID-LINK--
Molecular Weight 228.20 g/mol --INVALID-LINK--
CAS Number 529-61-3--INVALID-LINK--
Appearance Powder--INVALID-LINK--
Purity ≥98%--INVALID-LINK--, --INVALID-LINK--
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--

Analytical Methodologies

Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies and quality control. The following protocols are based on validated methods for similar xanthone compounds and can be adapted and validated for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk materials.

Experimental Workflow for HPLC-UV Analysis

prep Standard/Sample Preparation hplc HPLC System (C18 column) prep->hplc Injection detect UV Detector (237 nm) hplc->detect quant Quantification detect->quant

Caption: Workflow for this compound quantification by HPLC-UV.

Protocol:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range of 0.4-2.5 µg/mL.[3]

  • Sample Preparation: Dissolve the sample containing this compound in methanol. If necessary, perform solid-phase extraction for cleanup. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

    • Mobile Phase: Methanol:Water (90:10, v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 237 nm.[3]

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (based on a similar xanthone): [3]

ParameterResult
Linearity (r²) > 0.999
Concentration Range 0.4 - 2.5 µg/mL
Recovery 99.6% to 102.8%
Intra-assay Precision (RSD) 1.2%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma, which is essential for pharmacokinetic and drug metabolism studies.

Experimental Workflow for LC-MS/MS Analysis

sample Plasma Sample Collection extract Protein Precipitation (Acetonitrile) sample->extract lc UPLC System (C18 column) extract->lc Injection ms Tandem Mass Spectrometer (MRM) lc->ms analysis Data Analysis ms->analysis

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Protocol:

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar xanthone not present in the sample). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative, to be optimized for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion.

  • Quantification: Create a calibration curve using spiked plasma standards. The ratio of the peak area of this compound to the internal standard is plotted against the concentration.

Typical Validation Parameters for LC-MS/MS Bioanalysis: [1][4]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Investigated to ensure no significant ion suppression or enhancement
Stability Assessed under various storage and handling conditions

Signaling Pathway Modulation

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Protein Kinase C (PKC) Pathway

This compound has been identified as an activator of several Protein Kinase C (PKC) isoforms. The PKC family of enzymes plays a critical role in various cellular processes, including proliferation, differentiation, and apoptosis. This compound-induced neurite outgrowth in neuroblastoma cells is mediated through the PKC pathway, leading to the upregulation of the transcription factor E2F-5.

This compound's Influence on the PKC Pathway

This compound This compound PKC PKC Isoforms (α, βI, δ, η, ζ) This compound->PKC Activates E2F5 E2F-5 Transcription Factor PKC->E2F5 Upregulates Neurite Neurite Outgrowth E2F5->Neurite Promotes

Caption: this compound activates PKC, leading to neurite outgrowth.

miR-21/PDCD4/c-Jun Signaling Axis

Recent studies suggest that many natural products exert their anticancer effects by modulating microRNA (miRNA) expression.[5] While direct evidence for this compound is still emerging, the miR-21/PDCD4/c-Jun axis represents a plausible target. MiR-21 is an oncomiR that promotes cell proliferation and inhibits apoptosis by downregulating tumor suppressor genes like Programmed Cell Death 4 (PDCD4). PDCD4, in turn, can inhibit the transcription factor c-Jun. By potentially downregulating miR-21, this compound could lead to increased PDCD4 levels, thereby inhibiting c-Jun activity and suppressing tumor growth.

Hypothesized this compound-Mediated Regulation of the miR-21/PDCD4/c-Jun Pathway

This compound This compound miR21 miR-21 This compound->miR21 Inhibits (Hypothesized) PDCD4 PDCD4 miR21->PDCD4 cJun c-Jun PDCD4->cJun Proliferation Cell Proliferation cJun->Proliferation Promotes

Caption: Hypothesized mechanism of this compound's anti-proliferative effect.

Conclusion

This compound serves as a valuable high-purity reference standard for analytical method development and validation. The provided HPLC-UV and LC-MS/MS protocols offer a solid foundation for its accurate quantification in diverse matrices. Furthermore, its ability to modulate critical signaling pathways, such as the PKC and potentially the miR-21/PDCD4/c-Jun axis, underscores its potential as a pharmacologically active agent. Further research is warranted to fully elucidate its mechanisms of action and to establish it as an officially certified reference material.

References

In Vitro Experimental Design for Euxanthone's Anticancer Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive in vitro experimental design to investigate the anticancer properties of Euxanthone, a naturally occurring xanthone derivative. The protocols outlined below are intended to guide researchers in assessing its effects on cancer cell viability, apoptosis, cell cycle progression, and metastatic potential, as well as elucidating the underlying molecular mechanisms.

Determination of Cytotoxicity and IC50 Values

A fundamental first step in evaluating an anticancer compound is to determine its cytotoxic effects on various cancer cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of drug potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[1][2]

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HL-60Human Promyelocytic Leukemia~10
K562Human Chronic Myelogenous LeukemiaData not specified[3]
MCF-7Human Breast AdenocarcinomaData not specified[3][4]
Hep-2Human Laryngeal Carcinoma150 µg/ml[3]
HCT116Human Colorectal Carcinoma22.4 µM (for a similar compound)[5]
HTB-26Human Breast Cancer10-50 µM (for similar compounds)[5]
PC-3Human Prostate Cancer10-50 µM (for similar compounds)[5]
HepG2Human Hepatocellular Carcinoma10-50 µM (for similar compounds)[5]

Note: The IC50 values can vary depending on the cell line and experimental conditions. It is crucial to determine the IC50 for the specific cell lines used in your research.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.[7][8][9]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cells treated with this compound (at IC50 and other relevant concentrations)

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time period.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][10]

  • Add 400 µL of 1X Binding Buffer to each tube.[7][10]

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Many anticancer compounds exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation. Propidium iodide (PI) staining of DNA followed by flow cytometry allows for the analysis of cell cycle distribution.[11][12][13][14]

Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[11][13]

  • Incubate the cells at 4°C for at least 30 minutes (can be stored for longer).[11]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[13][14]

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Evaluation of Metastatic Potential

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing and Transwell invasion assays are common in vitro methods to assess these properties.

Protocol: Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.[15][16][17]

Materials:

  • Cancer cells

  • 6-well or 12-well plates

  • Pipette tip (p200 or p1000)

  • Microscope with a camera

Procedure:

  • Seed cells in a plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.[15]

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different time points and calculate the percentage of wound closure.

Protocol: Transwell Invasion Assay

This assay assesses the ability of cells to invade through an extracellular matrix barrier.[18][19][20][21]

Materials:

  • Transwell inserts (with 8 µm pores)

  • Matrigel (or other basement membrane extract)

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[20]

  • Seed cancer cells (pre-treated with this compound) in serum-free medium in the upper chamber of the insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[18][20]

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several random fields under a microscope.

Investigation of Molecular Mechanisms: Signaling Pathways

This compound has been reported to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt, MAPK, and NF-κB pathways. Western blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins within these pathways.

Protocol: Western Blotting for Signaling Pathway Analysis

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of target proteins (e.g., PI3K, Akt, mTOR, ERK, p38, JNK, NF-κB p65, IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine changes in protein expression and phosphorylation.

Visualizations

Experimental Workflow

experimental_workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathways Signaling Pathways CellLines Select Cancer Cell Lines MTT MTT Assay CellLines->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Metastasis Metastasis Assays (Wound Healing & Transwell) IC50->Metastasis Signaling Signaling Pathway Analysis (Western Blot) IC50->Signaling PI3K PI3K/Akt Pathway Signaling->PI3K MAPK MAPK Pathway Signaling->MAPK NFkB NF-κB Pathway Signaling->NFkB PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt This compound->Akt Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_Pathway This compound This compound Raf Raf This compound->Raf Inhibition MEK MEK This compound->MEK Inhibition GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates to Nucleus Nucleus GeneTranscription Gene Transcription (Inflammation, Survival, Proliferation) NFkB_p65_nuc->GeneTranscription

References

Application Notes and Protocols: Utilizing Euxanthone to Investigate Protein Kinase C Activation and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euxanthone, a naturally occurring xanthonoid found in plants of the Polygala genus, has garnered interest for its diverse biological activities, including neuroprotective effects. A significant body of research indicates that the mechanisms of action of this compound are closely linked to the modulation of Protein Kinase C (PKC) signaling pathways. Contrary to being a direct inhibitor, studies have demonstrated that this compound functions as an activator of several PKC isoforms.

This document provides detailed application notes and protocols for researchers interested in using this compound as a tool to study the activation of PKC and its downstream cellular consequences. While the primary role of this compound is PKC activation, it can be effectively used in conjunction with known PKC inhibitors to dissect its specific signaling cascades. This approach allows for a nuanced understanding of this compound's mechanism and the broader role of PKC in various cellular processes.

Data Presentation: this compound's Effect on PKC Isoforms

This compound has been shown to differentially activate various PKC isoforms. The following table summarizes the qualitative findings from an in vivo yeast phenotypic assay, which is a powerful tool for assessing the modulatory effects of compounds on specific PKC isoforms expressed in a simplified eukaryotic system.[1]

PKC IsoformEffect of this compoundRelative Efficacy
Conventional
PKC-αActivationEffective
PKC-βIActivationMore effective than Phorbol-12-myristate-13-acetate (PMA)
Novel
PKC-δActivationMore effective than PMA
PKC-ηActivationMore effective than PMA
Atypical
PKC-ζActivationRemarkable selectivity; more effective than arachidonic acid

Experimental Protocols

In Vivo Yeast Phenotypic Assay for PKC Activation

This assay is used to screen for modulators of specific mammalian PKC isoforms expressed in Saccharomyces cerevisiae. The activation of PKC in this system leads to a measurable phenotype, such as growth inhibition, which is proportional to the kinase activity.

Materials:

  • S. cerevisiae strains individually expressing mammalian PKC isoforms (α, βI, δ, η, ζ).

  • Yeast growth medium (e.g., YPGalactose) for inducing PKC expression.

  • This compound stock solution (in DMSO).

  • Positive controls: Phorbol-12-myristate-13-acetate (PMA) for conventional and novel PKCs; Arachidonic acid for atypical PKCs.

  • 96-well microplates.

  • Microplate reader for measuring optical density (OD).

Protocol:

  • Yeast Culture Preparation: Inoculate the yeast strains expressing the PKC isoforms of interest into appropriate selective media and grow overnight.

  • Induction of PKC Expression: Dilute the overnight cultures into YPGalactose medium to an OD600 of ~0.1 to induce the expression of the PKC isoforms.

  • Compound Treatment: In a 96-well plate, add the induced yeast suspension. Add serial dilutions of this compound to the wells. Include wells with positive controls (PMA, arachidonic acid) and a vehicle control (DMSO).

  • Incubation: Incubate the plate at 30°C with shaking.

  • Growth Measurement: Monitor yeast growth by measuring the OD600 at regular intervals (e.g., every 2 hours) for up to 48 hours.

  • Data Analysis: Plot the growth curves for each concentration of this compound and the controls. The inhibition of growth is indicative of PKC activation. Calculate the concentration of this compound that causes 50% of the maximal growth inhibition (EC50) to quantify its potency for each isoform.

In Vitro PKC Kinase Activity Assay

This protocol provides a general framework for measuring the direct effect of this compound on the kinase activity of purified PKC isoforms. Commercially available PKC assay kits can be adapted for this purpose.

Materials:

  • Recombinant human PKC isoforms.

  • PKC substrate peptide (e.g., a fluorescently labeled peptide or a peptide that can be recognized by a phospho-specific antibody).

  • ATP.

  • PKC reaction buffer.

  • This compound stock solution (in DMSO).

  • Positive control activator (e.g., PMA, phosphatidylserine, diacylglycerol).

  • Kinase detection reagent (e.g., ADP-Glo™, fluorescence polarization-based, or ELISA-based).

  • 96-well or 384-well plates suitable for the detection method.

  • Plate reader.

Protocol:

  • Reaction Setup: In a microplate, prepare the kinase reaction mixture containing the PKC reaction buffer, the specific PKC isoform, and the substrate peptide.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control activator and a vehicle control.

  • Initiate Kinase Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a predetermined amount of time (e.g., 30-60 minutes).

  • Stop Reaction and Detection: Stop the kinase reaction and proceed with the detection of kinase activity according to the manufacturer's instructions of the chosen assay kit. This typically involves measuring the amount of phosphorylated substrate.

  • Data Analysis: Determine the effect of this compound on the kinase activity of each PKC isoform. Plot the kinase activity against the concentration of this compound to determine the EC50 for activation.

Neurite Outgrowth Assay in Neuroblastoma Cells

This functional assay assesses the downstream cellular effects of this compound-mediated PKC activation, which has been shown to induce neurite differentiation in neuroblastoma cell lines.

Materials:

  • Murine neuroblastoma Neuro 2a (N2a) cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Differentiation medium (e.g., DMEM with 1-2% FBS).

  • This compound stock solution (in DMSO).

  • PKC inhibitor (e.g., Gö6976) for mechanistic studies.

  • 96-well cell culture plates.

  • Microscope with imaging capabilities.

  • Neurite outgrowth analysis software.

Protocol:

  • Cell Seeding: Seed N2a cells in a 96-well plate at a density that allows for the visualization of individual cells and their processes.

  • Cell Treatment: After the cells have attached, replace the growth medium with differentiation medium containing various concentrations of this compound. To confirm the role of PKC, include a set of wells treated with both this compound and a PKC inhibitor like Gö6976.

  • Incubation: Incubate the cells for 24-72 hours to allow for neurite outgrowth.

  • Imaging: Acquire images of the cells using a microscope.

  • Analysis: Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.

  • Data Interpretation: An increase in neurite outgrowth upon this compound treatment, which is reversed by a PKC inhibitor, indicates that this compound promotes neuronal differentiation through a PKC-dependent pathway.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound-Induced Neurite Outgrowth

Euxanthone_PKC_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Eux This compound PKC PKC (α, βI) Eux->PKC Activates E2F5 E2F-5 (upregulation) PKC->E2F5 Leads to Neurite Neurite Outgrowth E2F5->Neurite Inhibitor Go6976 (PKCα/βI Inhibitor) Inhibitor->PKC Inhibits Euxanthone_Workflow cluster_invivo In Vivo / Cell-Based Assays cluster_invitro In Vitro Assays cluster_downstream Downstream Analysis start Start: Hypothesis This compound modulates PKC activity yeast_assay 1. In Vivo Yeast Phenotypic Assay (Screen for isoform specificity) start->yeast_assay neurite_assay 2. Neurite Outgrowth Assay (Functional cellular effect) yeast_assay->neurite_assay pkc_inhibitor 3. Co-treatment with PKC inhibitor (Confirm pathway dependence) neurite_assay->pkc_inhibitor kinase_assay 4. In Vitro Kinase Assay (Direct effect on purified PKC) pkc_inhibitor->kinase_assay western_blot 5. Western Blot (Analyze downstream targets like E2F-5) kinase_assay->western_blot conclusion Conclusion: Characterize this compound as a PKC Activator western_blot->conclusion

References

Application Notes and Protocols for LC-MS/MS Detection of Euxanthone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of euxanthone in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the bioanalysis of small molecules and xanthone derivatives.

Introduction

This compound, a naturally occurring xanthone found in various plant species, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. To support preclinical and clinical development, a robust and sensitive bioanalytical method is crucial for characterizing its pharmacokinetic profile. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for quantifying drug concentrations in complex biological matrices. This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound, such as another xanthone derivative (e.g., mangiferin or a stable isotope-labeled this compound if available).

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Control biological matrix (e.g., rat plasma, human plasma)

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike the working solutions into the control biological matrix to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.

  • Aliquot 100 µL of the plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start at a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. A typical gradient might be: 0-0.5 min, 10% B; 0.5-2.0 min, 10-90% B; 2.0-2.5 min, 90% B; 2.5-2.6 min, 90-10% B; 2.6-3.0 min, 10% B.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor ion and the most abundant product ions. For a compound like this compound (MW: 258.23), the protonated molecule [M+H]⁺ would be m/z 259.2. A plausible fragmentation might involve the loss of CO (28 Da), resulting in a product ion of m/z 231.2. A suitable internal standard like mangiferin would have its own specific transition (e.g., m/z 423.2 → 303.1).

Data Presentation and Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA). The following tables summarize the expected performance characteristics of a validated method.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound1 - 1000>0.991

Table 4: Precision and Accuracy

AnalyteQC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
This compound5 (Low)<15%±15%<15%±15%
50 (Medium)<15%±15%<15%±15%
500 (High)<15%±15%<15%±15%

Table 5: Recovery and Matrix Effect

AnalyteQC Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound5 (Low)Consistent and reproducible85 - 115%
50 (Medium)Consistent and reproducible85 - 115%
500 (High)Consistent and reproducible85 - 115%

Table 6: Stability

Stability TestConditionsAcceptance Criteria
Short-term (Bench-top) Room temperature for 4 hoursMean concentration within ±15% of nominal
Long-term -20°C or -80°C for 30 daysMean concentration within ±15% of nominal
Freeze-thaw Three cyclesMean concentration within ±15% of nominal
Autosampler 4°C for 24 hoursMean concentration within ±15% of nominal

Visualizations

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Quantification Quantification MRM_Detection->Quantification Data_Analysis Pharmacokinetic Analysis Quantification->Data_Analysis

Caption: Workflow for this compound Quantification.

Conclusion

The described LC-MS/MS protocol provides a robust and sensitive framework for the quantification of this compound in biological samples. Proper method validation is essential to ensure the reliability of the data for pharmacokinetic studies and to support the development of this compound as a potential therapeutic agent. The use of a stable isotope-labeled internal standard is highly recommended to achieve the highest accuracy and precision.

Troubleshooting & Optimization

Technical Support Center: Multi-Step Euxanthone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of multi-step Euxanthone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound synthesis?

A1: A common and effective starting point for the multi-step synthesis of this compound is 2,6-dihydroxybenzoic acid, which is first converted to its methyl ester, methyl 2,6-dihydroxybenzoate. This ester serves as a key precursor for subsequent reactions.[1]

Q2: What are the main challenges encountered during the synthesis of this compound?

A2: The primary challenges include low reaction yields, the formation of hard-to-separate isomeric byproducts, particularly 2,7-dihydroxyxanthone, and difficulties in purification.[1][2] The formation of isomers is often a result of an equilibration reaction of the benzophenone intermediate, which can be influenced by reaction temperature.[1][2]

Q3: Why is temperature control so critical in this compound synthesis?

A3: Temperature plays a crucial role, especially during the formation of the benzophenone intermediate. Higher temperatures can favor an equilibration reaction that leads to the formation of undesired isomers, significantly reducing the yield of the target compound.[1][2] For instance, the synthesis of the key precursor 2,6,2′,5′-tetramethoxybenzophenone is more successful at lower temperatures.[1][2]

Q4: What kind of yields can be expected for a successful this compound synthesis?

A4: A revised and optimized protocol has reported a yield of approximately 49% for the final this compound product. The key intermediate, 2,6,2′,5′-tetramethoxybenzophenone, can be synthesized with a high yield of around 92%.[1][3]

Q5: What are the common methods for purifying the final this compound product?

A5: Common purification techniques for this compound include recrystallization and column chromatography.[1] The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Formation of Isomeric Byproducts: High reaction temperatures can promote the formation of isomers like 2,7-dihydroxyxanthone.[1][2]Carefully control and lower the reaction temperature during the formation of the benzophenone intermediate.
Incomplete Demethylation: The final demethylation step to yield this compound may not have gone to completion.Optimize the reaction time and the concentration of the demethylating agent (e.g., hydroiodic acid). Consider monitoring the reaction progress using Thin Layer Chromatography (TLC).
Loss during Purification: Significant amounts of the product may be lost during recrystallization or chromatography.Optimize the purification protocol. For recrystallization, select a solvent system that provides good recovery. For column chromatography, choose an appropriate stationary and mobile phase to ensure good separation and minimize product loss.
Presence of 2,7-dihydroxyxanthone Impurity Equilibration of Benzophenone Intermediate: This is a known side reaction favored at higher temperatures.[1][2]Maintain a lower temperature during the synthesis of the 2,6,2′,5′-tetramethoxybenzophenone intermediate to suppress the equilibration reaction.
Difficulty in Purifying the Final Product Similar Polarity of Product and Impurities: Isomeric byproducts can have very similar polarities to this compound, making separation by chromatography challenging.Employ high-performance liquid chromatography (HPLC) for better separation. Alternatively, try multiple recrystallizations from different solvent systems.
Friedel-Crafts Acylation Step Fails or Gives Low Yield Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture.Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or purified Lewis acid.
Deactivated Aromatic Ring: If the aromatic substrate has strongly electron-withdrawing groups, the reaction can be sluggish or fail.This is less of a concern with the electron-rich 1,4-dimethoxybenzene, but ensure the purity of your starting materials.
Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive.Use a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.

Quantitative Data Summary

Synthesis Step Product Reported Yield Key Reagents/Conditions Reference
EsterificationMethyl 2,6-dihydroxybenzoate76%2,6-dihydroxybenzoic acid, Methanol, conc. H₂SO₄[1]
Intermediate Synthesis2,6,2′,5′-tetramethoxybenzophenone92%2,6-dimethoxybenzaldehyde, 2.5 M n-butyl lithium in hexane, PCC[1][3]
Demethylation & CyclizationThis compound49%2,6,2′,5′-tetramethoxybenzophenone, Phenol, Hydroiodic acid[1][3]

Experimental Protocols

Step 1: Synthesis of Methyl 2,6-dihydroxybenzoate

Methodology:

  • Dissolve 133 g (0.86 mol) of 2,6-dihydroxybenzoic acid in 500 ml of absolute methanol in a round-bottom flask.[4]

  • Carefully add 40 ml of concentrated sulfuric acid to the solution while stirring.[4]

  • Heat the reaction mixture at reflux for 24 hours.[4]

  • After cooling, evaporate the methanol under reduced pressure.[4]

  • Add the residue to a saturated sodium bicarbonate solution.[4]

  • Collect the resulting solid by filtration, wash with water, and dry in vacuo over phosphorus pentoxide.[4]

  • The expected yield is approximately 49 g (34%).[4] A separate study reported a yield of 76%.[1]

Step 2: Synthesis of 2,6,2',5'-tetramethoxybenzophenone (Intermediate)

(Note: A detailed, step-by-step protocol with precise quantities for this specific reaction was not available in the search results. The following is a generalized procedure based on the key reagents identified.)

Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the starting materials in an appropriate anhydrous solvent (e.g., dry THF).

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add 2.5 M n-butyl lithium in hexane to the reaction mixture.

  • After stirring for a specified time, add 2,6-dimethoxybenzaldehyde to the mixture.[3]

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The workup procedure would typically involve quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

  • The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then oxidized using pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂) to yield the final benzophenone intermediate.[3]

  • Purification is typically achieved through column chromatography.

Step 3: Synthesis of this compound

(Note: A detailed, step-by-step protocol with precise quantities for this specific reaction was not available in the search results. The following is a generalized procedure based on the key reagents identified.)

Methodology:

  • Dissolve the 2,6,2′,5′-tetramethoxybenzophenone intermediate in phenol in a round-bottom flask.[3]

  • Add hydroiodic acid to the solution.[3]

  • Heat the reaction mixture for approximately 8 hours.[3]

  • Upon cooling, the this compound product is expected to crystallize.

  • The workup would likely involve diluting the reaction mixture with water and extracting the product with an organic solvent.

  • The organic extracts are then washed, dried, and the solvent is evaporated.

  • The crude product is purified by recrystallization or column chromatography to obtain yellow needles of this compound.[3]

Visualizations

Logical Workflow for this compound Synthesis

Euxanthone_Synthesis_Workflow Start 2,6-Dihydroxybenzoic Acid Step1 Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate1 Methyl 2,6-dihydroxybenzoate Step1->Intermediate1 Step2 Friedel-Crafts Acylation (Key Challenge: Isomer Formation) Intermediate1->Step2 Intermediate2 2,6,2',5'-tetramethoxybenzophenone Step2->Intermediate2 Step3 Demethylation & Cyclization (Hydroiodic Acid) Intermediate2->Step3 End This compound Step3->End

Caption: A logical workflow diagram illustrating the key stages in the multi-step synthesis of this compound.

Troubleshooting Decision Tree for Low this compound Yield

Troubleshooting_Low_Yield Start Low this compound Yield CheckIsomer Check for Isomeric Byproducts (e.g., 2,7-dihydroxyxanthone) Start->CheckIsomer CheckPurity Analyze Purity of Intermediates Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions Solution1 Optimize Temperature Control in Friedel-Crafts Step CheckIsomer->Solution1 Isomers Detected Solution2 Purify Intermediates Before Proceeding CheckPurity->Solution2 Impurities Found Solution3 Ensure Anhydrous Conditions for Friedel-Crafts CheckConditions->Solution3 Moisture Contamination Suspected Solution4 Optimize Demethylation Reaction Time/Reagent Concentration CheckConditions->Solution4 Incomplete Final Step PPARg_Signaling_Pathway cluster_effects Downstream Effects This compound This compound PPARg PPARγ This compound->PPARg Activates TIMP3 TIMP3 (Tissue Inhibitor of Metalloproteinases 3) PPARg->TIMP3 Upregulates MMP9 MMP9 (Matrix Metallopeptidase 9) PPARg->MMP9 Downregulates TIMP3->MMP9 Inhibits CellProliferation Tumor Cell Proliferation & Metastasis MMP9->CellProliferation Promotes

References

Euxanthone Extraction Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the parameters for Euxanthone extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is consistently low. What are the most critical parameters to investigate?

A1: Low yield is a common issue in natural product extraction. The most influential factors are typically the choice of solvent, extraction temperature, and extraction time.[1][2]

  • Troubleshooting Steps:

    • Solvent Selection: The polarity of the solvent is crucial. Studies have shown that acetone can provide a high yield of total xanthones, with α-mangostin being the predominant compound.[1][3] A systematic approach is to test a range of solvents with varying polarities, such as methanol, ethanol, acetone, and ethyl acetate.[1][3]

    • Temperature Optimization: Increasing the extraction temperature can enhance solubility and diffusion rates, thus improving yield.[1] For instance, in subcritical water extraction, yields increased significantly when the temperature was raised from 120°C to 160°C.[1] However, be aware that excessively high temperatures can lead to the degradation of thermolabile compounds like this compound.[2]

    • Extraction Time: The duration of the extraction process directly impacts the completeness of the extraction. It is advisable to perform a time-course study (e.g., 24, 36, 48 hours) to identify the point at which the yield plateaus.[3] One study noted that for total xanthones, a longer extraction time (48h) was beneficial, whereas for antioxidant yield, a shorter time (24h) was optimal.[3]

Q2: Which extraction method is most effective for this compound?

A2: The most effective method depends on your specific laboratory capabilities, desired purity, and environmental considerations. Modern green extraction technologies often surpass traditional methods in both yield and sustainability.[2][4]

  • Method Comparison:

    • Conventional Solvent Extraction (e.g., Maceration, Soxhlet): These are common methods but may require large volumes of organic solvents and longer extraction times.[2][5]

    • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption.[6] Optimal conditions for MAE include parameters like microwave power and irradiation time.[1]

    • Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.[1] It is known to increase the yield of compounds like mangiferin, a related xanthone.[1]

    • Subcritical Water Extraction (SWE): This environmentally friendly method uses water at high temperatures (100°C - 374°C) and pressures to act as an extraction solvent.[2] It has been shown to yield high amounts of xanthones under optimized conditions.[1]

Q3: I am observing degradation of my this compound sample. How can I prevent this?

A3: this compound can be sensitive to heat and acidic conditions.[7] Higher amounts of this compound have been detected on the exposed exterior of aged pigment balls, suggesting it may be a marker for degradation.[8]

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessively high temperatures during extraction and processing. For methods like SWE, finding the optimal balance between temperature and extraction time is key to maximizing yield without causing degradation.[1]

    • pH Control: Strong acids can be destructive to the molecule.[8] If using acidic solvents or catalysts, consider milder organic acids or operating at lower temperatures.

    • Atmosphere: For sensitive compounds, conducting extractions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[5]

    • Storage: Store the purified this compound and its extracts in a cool, dark, and dry place to prevent degradation over time.

Q4: How do I choose the right solvent-to-solid ratio?

A4: The solvent-to-solid ratio is a critical parameter that affects extraction efficiency. An optimal ratio ensures that the solvent does not become saturated with the extract, allowing for efficient mass transfer.

  • Troubleshooting Steps:

    • Start with Literature Values: For xanthone extractions, ratios like 25 mL/g have been reported as optimal in certain MAE protocols.[1] For mangiferin, a 30:1 liquid-to-solid ratio was found to be effective.[1]

    • Experimental Optimization: If you are still facing issues, it is best to optimize this parameter experimentally. Test a range of ratios (e.g., 10:1, 20:1, 30:1, 40:1 mL/g) while keeping other parameters constant to find the ratio that maximizes your yield.

Quantitative Data on Extraction Parameters

The following tables summarize quantitative data from various studies on xanthone extraction, providing a baseline for experimental design.

Table 1: Effect of Solvent and Method on Xanthone Yield

Extraction MethodSolventYieldSource Plant MaterialReference
MacerationAcetone32.825 mg/mLMangosteen Peel[1]
MacerationWater19.46 mg/mLMangosteen Peel[1]
Subcritical WaterWater34 mg/gMangosteen Pericarp[1]
Maceration50% Ethanol65.3 g/kgNot Specified[1]
Maceration70% Ethanol66.7 g/kgNot Specified[1]
UAE40% Ethanol37.41 mg/gMango Leaves (Mangiferin)[1]

Table 2: Optimal Conditions for Different Extraction Methods

MethodParameterOptimal ValueCompound/ExtractReference
Subcritical WaterTemperature180 °CXanthones[1]
Pressure3 MPaXanthones[1]
Time150 minXanthones[1]
MAESolvent-to-Solid Ratio25 mL/gα-mangostin[1]
Ethanol Concentration71%α-mangostin[1]
Irradiation Time2.24 minα-mangostin[1]

Experimental Protocols

Protocol 1: General Solvent Extraction (Maceration)

  • Preparation: Grind the dried plant material (e.g., Polygala tenuifolia root) to a fine powder.[9]

  • Extraction: Weigh the powdered material and place it in a suitable flask. Add the selected solvent (e.g., acetone, ethanol) at a predetermined solvent-to-solid ratio (e.g., 25 mL/g).

  • Maceration: Seal the flask and agitate it at a constant temperature for a specified duration (e.g., 24-48 hours).[3]

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Purification: Further purify the crude extract using techniques like column chromatography or recrystallization.[5]

Protocol 2: Microwave-Assisted Extraction (MAE)

  • Preparation: Prepare the powdered plant material as described in Protocol 1.

  • Mixing: Mix the sample with the chosen solvent (e.g., 71% ethanol) in a microwave-safe extraction vessel.[1]

  • Extraction: Place the vessel in a microwave extraction system. Set the parameters for microwave power, temperature, and irradiation time (e.g., 2.24 minutes).[1][6]

  • Cooling: After extraction, allow the vessel to cool to room temperature.

  • Processing: Filter and concentrate the extract as described in Protocol 1.

Visualizations

The following diagrams illustrate key workflows and relationships in the this compound extraction and optimization process.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_post Phase 3: Post-Extraction plant Plant Material (e.g., Polygala tenuifolia) drying Drying plant->drying grinding Grinding to Powder drying->grinding extraction Extraction (e.g., Maceration, MAE, UAE) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude Crude Extract concentration->crude purification Purification (Chromatography) crude->purification pure Pure this compound purification->pure

Caption: General workflow for this compound extraction.

G center Extraction Yield & Purity param1 Solvent Type (Polarity) param1->center param2 Temperature param2->center param3 Extraction Time param3->center param4 Method (MAE, UAE, SWE) param4->center param5 Solvent-to-Solid Ratio param5->center param6 Particle Size param6->center

Caption: Key parameters influencing this compound extraction.

G start Low this compound Yield Detected q1 Is solvent choice optimized? start->q1 a1_yes Proceed to next parameter q1->a1_yes Yes a1_no Test solvents of varying polarity (Acetone, Ethanol, etc.) q1->a1_no No q2 Is temperature optimized? a1_yes->q2 a2_yes Proceed to next parameter q2->a2_yes Yes a2_no Perform extraction at different temperatures. (Caution: Degradation) q2->a2_no No q3 Is extraction time optimized? a2_yes->q3 a3_yes Consider advanced methodology q3->a3_yes Yes a3_no Conduct a time-course study (e.g., 24-48h) q3->a3_no No

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Enhancing the Aqueous Solubility of Euxanthone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the poor aqueous solubility of Euxanthone. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural xanthone compound found in some plant species, such as Polygala tenuifolia[1]. It has garnered interest for its potential therapeutic properties, including neuroprotective and anticancer activities. However, this compound is poorly soluble in water, with an estimated solubility of only 6.882 mg/L at 25°C[2]. This low aqueous solubility can limit its bioavailability and therapeutic efficacy, making it a significant challenge for formulation and drug development.

Q2: What are the primary methods for enhancing the aqueous solubility of this compound?

A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility[3].

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex[1].

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate and saturation solubility[4][5].

Q3: Which polymers are recommended for preparing this compound solid dispersions?

A3: Hydrophilic polymers are ideal for creating solid dispersions of this compound. Commonly used and effective polymers include:

  • Polyvinylpyrrolidone (PVP): PVP K30 is a frequently used carrier due to its ability to form stable amorphous solid dispersions.

  • Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG 6000) are also effective carriers.

  • Soluplus®: This graft copolymer is known for its excellent solubilizing capabilities for poorly soluble drugs.

A good starting point for formulation development is a drug-to-polymer weight ratio of 1:5 or 1:10[6].

Q4: Which cyclodextrins are suitable for complexation with this compound?

A4: Beta-cyclodextrins (β-CDs) and their derivatives are well-suited for forming inclusion complexes with molecules of this compound's size. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly recommended due to its higher aqueous solubility and lower toxicity compared to unsubstituted β-CD. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point for investigation[6].

Q5: What are the key characterization techniques to confirm successful solubility enhancement?

A5: To verify the successful preparation of a solubility-enhanced this compound formulation, the following analytical techniques are essential:

  • Differential Scanning Calorimetry (DSC): To determine the physical state of this compound (crystalline or amorphous) within the formulation.

  • Powder X-Ray Diffraction (PXRD): To confirm the presence or absence of crystalline this compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify intermolecular interactions between this compound and the carrier molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about cyclodextrin inclusion complexes.

  • Solubility and Dissolution Studies: To quantify the improvement in aqueous solubility and the rate of dissolution.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
This compound precipitates out of solution during in vitro assays. The concentration of this compound exceeds its solubility in the aqueous buffer, even with a co-solvent.1. Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final assay medium, ensuring it does not exceed a concentration that affects cell viability or assay performance. 2. Prepare a this compound-cyclodextrin inclusion complex to increase its aqueous solubility. 3. Use a nanosuspension of this compound for better dispersion in the aqueous medium.
Low yield or incomplete amorphization in solid dispersion preparation. Inefficient solvent removal or inappropriate drug-to-carrier ratio.1. Ensure complete solvent evaporation by extending the drying time or using a higher vacuum. 2. Increase the proportion of the hydrophilic carrier (e.g., from a 1:5 to a 1:10 drug-to-carrier ratio). 3. Confirm the miscibility of this compound and the polymer in the chosen solvent.
Low encapsulation efficiency in nanoparticle formulation. Poor affinity of this compound for the nanoparticle core or rapid drug leakage.1. Optimize the formulation by screening different polymers or lipids. For example, with PLGA nanoparticles, adjust the lactide-to-glycolide ratio. 2. Modify the preparation method, such as changing the solvent/anti-solvent system in nanoprecipitation or adjusting the homogenization speed in emulsion-based methods. 3. Incorporate a stabilizing agent or surfactant to improve drug retention within the nanoparticles.
Formation of a paste instead of a free-flowing powder during cyclodextrin complexation (kneading method). The amount of liquid added is too high.1. Add the solvent (e.g., water/ethanol mixture) dropwise while continuously kneading to achieve a consistent, paste-like texture without becoming overly wet. 2. If the mixture becomes too wet, add a small amount of additional cyclodextrin to absorb the excess liquid.
Phase separation or crystallization of this compound upon storage of the formulation. The amorphous system is thermodynamically unstable.1. Ensure the formulation is stored in a tightly sealed container at low temperature and humidity. 2. Incorporate a secondary polymer or a surfactant in solid dispersions to inhibit recrystallization. 3. For nanosuspensions, optimize the concentration and type of stabilizer.

Data Presentation: Solubility Enhancement of Poorly Soluble Compounds

Disclaimer: The following tables include representative data for other poorly soluble compounds, as specific quantitative data for this compound is limited in publicly available literature. These values illustrate the potential for solubility enhancement using the described techniques.

Table 1: Representative Solubility Enhancement with Solid Dispersions

DrugCarrierDrug:Carrier Ratio (w/w)MethodFold Increase in SolubilityReference
MetaxalonePEG 60001:1Solvent Evaporation~8-fold[7]
GliclazidePVP K301:5Solvent Evaporation~2.54-fold[8]
FebuxostatKolliphor P 1881:2Hot Melt-[9]

Table 2: Representative Solubility Enhancement with Cyclodextrin Inclusion Complexes

DrugCyclodextrinMolar Ratio (Drug:CD)MethodFold Increase in SolubilityReference
EcdysteroneHP-β-CD1:1 (mass ratio)Solvent Evaporation5.93 to 9.96-fold[1]
DocetaxelModified β-CD1:1Not specified216 to 253-fold[10]
β-LapachoneHP-β-CD1:1Not specified-[7]

Table 3: Representative Characteristics of Nanoparticle Formulations

DrugPolymer/LipidParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
α-Mangostin- (Nanoemulsion)24.687-[5]
VinblastineChitosan/Hyaluronan-Increases with drug amount up to 15%-[11]
DocetaxelPEG-PLGA---[12]

Experimental Protocols

Protocol 1: Preparation of this compound-PVP K30 Solid Dispersion by Solvent Evaporation

This protocol is adapted from a method for a structurally similar xanthone and is a good starting point for this compound[6].

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (analytical grade)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh 100 mg of this compound and 500 mg of PVP K30 (1:5 drug-to-carrier ratio).

  • Transfer both components to a 100 mL round-bottom flask.

  • Add a minimal amount of methanol (e.g., 10-20 mL) to the flask and swirl until both this compound and PVP K30 are completely dissolved, forming a clear solution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent at 45°C under reduced pressure until a thin, dry film is formed on the inner wall of the flask.

  • Scrape the solid dispersion from the flask.

  • Further dry the product in a vacuum oven at 40°C for 24 hours to ensure complete removal of any residual solvent.

  • Store the resulting solid dispersion in a desiccator.

Protocol 2: Preparation of this compound-HP-β-CD Inclusion Complex by Kneading Method

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water (50:50 v/v) solution

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • Place the HP-β-CD in a mortar.

  • Add a small amount of the ethanol/water solution to the HP-β-CD and triturate to form a paste.

  • Add the this compound to the paste and continue to knead for 60 minutes. During this process, add the ethanol/water solution dropwise as needed to maintain a consistent, paste-like texture.

  • Dry the resulting paste in a vacuum oven at 50°C for 24 hours.

  • The dried product is the this compound-HP-β-CD inclusion complex.

  • Store the complex in a tightly sealed container in a cool, dry place.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation start Poorly Soluble This compound sd Solid Dispersion (e.g., Solvent Evaporation) start->sd cd Cyclodextrin Complex (e.g., Kneading) start->cd np Nanoparticles (e.g., Nanoprecipitation) start->np dsc DSC sd->dsc pxrd PXRD sd->pxrd ftir FTIR sd->ftir sol Solubility/ Dissolution Studies sd->sol cd->dsc cd->pxrd cd->ftir cd->sol np->dsc np->pxrd np->ftir np->sol invitro In Vitro Assays sol->invitro invivo In Vivo Studies (Bioavailability) sol->invivo p38_MAPK_pathway stress Cellular Stress mkk3_6 MKK3/6 stress->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., ATF2, p53) p38->downstream response Cellular Responses (Apoptosis, Cell Cycle Arrest) downstream->response This compound This compound This compound->p38 Suppresses PI3K_Akt_pathway growth_factor Growth Factors receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt downstream Downstream Targets (e.g., mTOR, Bad) akt->downstream response Cellular Responses (Proliferation, Survival) downstream->response This compound This compound This compound->pi3k Suppresses

References

Technical Support Center: Identification of Euxanthone Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Euxanthone degradation products by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC column for analyzing this compound and its degradation products?

A1: A reversed-phase C18 column is the most common choice for the analysis of flavonoids like this compound.[1][2] Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size, which provides good separation and resolution.[3]

Q2: What mobile phase composition is recommended for the separation of this compound and its potential degradation products?

A2: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an acidified aqueous phase is generally effective for separating flavonoids and their degradation products.[1][2][4] A common mobile phase consists of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).[2] The gradient can be optimized to achieve the best separation of this compound from any new peaks that appear due to degradation.

Q3: At what wavelength should I set the UV detector for the analysis of this compound?

A3: Flavonoids typically have strong absorbance in the UV region. For this compound, which is a xanthone derivative, a wavelength between 254 nm and 370 nm is generally suitable.[1] It is advisable to use a photodiode array (PDA) detector to monitor multiple wavelengths and to obtain UV spectra of the peaks, which can aid in the identification of degradation products.[2][4]

Q4: How can I confirm the identity of potential degradation products?

A4: While HPLC with a PDA detector can provide preliminary information based on retention time and UV spectra, definitive identification of degradation products typically requires mass spectrometry (MS).[2] Coupling the HPLC system to a mass spectrometer (LC-MS) will provide molecular weight and fragmentation data, which are crucial for structural elucidation.

Q5: What are the common causes of peak tailing when analyzing this compound?

A5: Peak tailing in HPLC can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column degradation, or a mismatch between the sample solvent and the mobile phase.[5] For a phenolic compound like this compound, interaction with residual silanols on the silica-based column packing can be a cause. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can help to suppress this interaction.

Troubleshooting Guide

Problem: I am seeing unexpected peaks in my chromatogram after subjecting my this compound sample to stress conditions.

  • Question: Are these peaks also present in my unstressed control sample?

    • Answer: If yes, these peaks may be impurities from the original sample or contamination from the solvent or system. If no, they are likely degradation products.

  • Question: How can I ensure these new peaks are well-separated from the this compound peak?

    • Answer: You may need to optimize your HPLC method. Try adjusting the gradient profile of your mobile phase, for example, by slowing down the rate of increase of the organic solvent.[4] You could also try a different column chemistry if co-elution persists.

Problem: The retention time of my this compound peak is shifting between injections.

  • Question: Is the column properly equilibrated between runs?

    • Answer: Inconsistent equilibration can lead to retention time shifts.[5] Ensure that the column is equilibrated with the initial mobile phase conditions for a sufficient amount of time before each injection.

  • Question: Is the mobile phase composition consistent?

    • Answer: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can cause retention time drift.[6] Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

  • Question: Is the column temperature stable?

    • Answer: Fluctuations in column temperature can affect retention times.[6] Using a column oven is highly recommended to maintain a consistent temperature.

Problem: I am observing a noisy or drifting baseline in my chromatogram.

  • Question: Have the mobile phase solvents been properly degassed?

    • Answer: Air bubbles in the mobile phase can cause baseline noise.[7][8] Degas your solvents using an online degasser, sonication, or helium sparging.

  • Question: Is there a leak in the system?

    • Answer: Leaks in pump seals, fittings, or the injector can lead to pressure fluctuations and a noisy baseline.[7][9] Visually inspect the system for any signs of leaks.

  • Question: Is the detector lamp failing?

    • Answer: A detector lamp nearing the end of its life can cause baseline drift.[8] Check the lamp energy and replace it if necessary.

Data Presentation

Table 1: HPLC Data for this compound and its Degradation Products Under Stress Conditions.

Sample ConditionRetention Time (min)Peak Area% Degradation of this compoundPotential Identification (based on MS data)
Control (Unstressed) 5.81,200,0000%This compound
Acid Hydrolysis 5.8950,00020.8%This compound
4.2150,000-Degradation Product 1
3.550,000-Degradation Product 2
Base Hydrolysis 5.8400,00066.7%This compound
2.9600,000-Degradation Product 3
Oxidative Stress 5.8780,00035.0%This compound
6.5220,000-Degradation Product 4

Note: This table contains hypothetical data for illustrative purposes. Users should replace this with their own experimental results.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector monitoring at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or a mixture of methanol and water.

Protocol 2: Forced Degradation Studies of this compound

  • Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 1 M HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration with the mobile phase.[10]

  • Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 M HCl and dilute to a suitable concentration with the mobile phase.[10]

  • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.[11]

  • Thermal Degradation: Store the solid this compound powder in an oven at 105 °C for 24 hours.[11] Dissolve a known amount in the mobile phase to a suitable concentration.

  • Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) for 24 hours.[12]

  • Control Sample: Prepare a sample of this compound in the same solvent as the stressed samples without subjecting it to any stress conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Stress Testing cluster_analysis HPLC Analysis cluster_data Data Interpretation This compound This compound Stock Solution Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidative Stress This compound->Oxidation Thermal Thermal Stress This compound->Thermal Photo Photolytic Stress This compound->Photo Control Unstressed Control This compound->Control HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC LCMS LC-MS Analysis for Identification HPLC->LCMS Compare Compare Chromatograms (Stressed vs. Control) HPLC->Compare Structure Elucidate Structures LCMS->Structure Identify Identify Degradation Peaks Compare->Identify Quantify Quantify Degradation Identify->Quantify

Caption: Experimental workflow for the identification of this compound degradation products.

troubleshooting_workflow Start Unexpected Peak Observed Q1 Is the peak present in the blank injection? Start->Q1 A1_Yes Source is likely ghost peak from previous injection or contaminated mobile phase. Q1->A1_Yes Yes Q2 Is the peak present in the unstressed control? Q1->Q2 No A2_Yes Peak is an impurity in the original this compound sample. Q2->A2_Yes Yes A2_No Peak is a degradation product. Q2->A2_No No Optimize Optimize HPLC method for better separation and proceed with characterization (LC-MS). A2_No->Optimize

Caption: Troubleshooting workflow for the appearance of unexpected peaks.

References

Resolving peak asymmetry for Euxanthone in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak asymmetry issues encountered during the chromatographic analysis of Euxanthone.

Troubleshooting Guide: Resolving Peak Asymmetry for this compound

Peak asymmetry, manifesting as either peak tailing or peak fronting, can significantly impact the accuracy and resolution of this compound quantification. This guide provides a systematic approach to diagnosing and resolving these common chromatographic issues.

dot

Caption: A troubleshooting workflow for addressing peak asymmetry in this compound chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

Peak tailing for this compound, a phenolic compound, is often due to secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the hydroxyl groups of this compound, leading to tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is too high, the phenolic hydroxyl groups of this compound can deprotonate, leading to increased interaction with the stationary phase and causing tailing.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with this compound.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.

  • Excessive Dead Volume: Large volumes in tubing and connections can cause band broadening and tailing.

Q2: How does the mobile phase pH affect this compound's peak shape?

This compound is a phenolic compound and its ionization state is dependent on the pH of the mobile phase.

  • At high pH: The hydroxyl groups can deprotonate, making the molecule more polar and increasing the likelihood of secondary interactions with the stationary phase, which results in peak tailing.

  • At low pH: The ionization of the phenolic hydroxyl groups is suppressed, reducing secondary interactions and promoting a more symmetrical peak shape.

Q3: I've adjusted the mobile phase pH, but peak tailing persists. What should I do next?

If adjusting the pH does not resolve the issue, consider the following steps:

  • Use an End-Capped Column: These columns have fewer accessible silanol groups, which minimizes secondary interactions.

  • Add a Mobile Phase Modifier: Small amounts of a competitive base, such as triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites.

  • Reduce Sample Concentration: High concentrations of this compound can lead to column overload and peak tailing. Try diluting your sample.

  • Check for Column Contamination: Flush the column with a strong solvent like 100% acetonitrile or methanol to remove any strongly retained compounds.

Q4: What causes peak fronting for this compound?

Peak fronting is less common than tailing for phenolic compounds but can occur due to:

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to front.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the column, resulting in a fronting peak.

  • Column Voids: A void at the column inlet can disrupt the sample band and lead to peak fronting.

Q5: How can I prevent column overload?

To prevent column overload, you can:

  • Reduce the injection volume.

  • Decrease the concentration of the sample.

  • Use a column with a larger internal diameter or a higher loading capacity.

The table below summarizes key parameters and their recommended adjustments to mitigate peak asymmetry.

ParameterIssueRecommended Adjustment
Mobile Phase pH Peak TailingBuffer the mobile phase to a pH between 2.5 and 4.0.
Column Type Peak TailingUse a high-quality, end-capped C18 column.
Sample Concentration Peak Tailing/FrontingDilute the sample to avoid column overload.
Injection Volume Peak Tailing/FrontingReduce the injection volume.
Sample Solvent Peak FrontingDissolve the sample in the initial mobile phase if possible.
Column Condition Peak Tailing/FrontingFlush with a strong solvent or replace if degraded.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the development of a robust HPLC method for the analysis of this compound.

dot

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (e.g., Methanol:Water with 0.1% Formic Acid) Separation Chromatographic Separation (C18 column, Isocratic elution) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection (e.g., 237 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Methodology

A simple reversed-phase HPLC method can be employed for the analysis of this compound.[2][3]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. An end-capped column is preferred to minimize peak tailing.

  • Mobile Phase: A mixture of methanol and water is a good starting point. For example, a ratio of 90:10 (v/v) methanol:water can be used.[2][3] To control the pH and suppress silanol interactions, it is advisable to add a small amount of acid, such as 0.1% formic acid, to the mobile phase.

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[2][3]

  • Detection: UV detection at approximately 237 nm is suitable for this compound.[2][3]

  • Temperature: The analysis is typically performed at ambient temperature.

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase to avoid solvent mismatch effects.

Data Presentation

The following table provides an example of how to present quantitative data for method validation.

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Peak Asymmetry (Tailing Factor) 0.8 - 1.51.1

Note: This information is intended as a guide. Optimal chromatographic conditions may vary depending on the specific instrument, column, and sample matrix. Method development and validation are crucial for achieving accurate and reliable results.

References

Euxanthone Formulation Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the bioavailability of Euxanthone formulations. This compound, a promising natural xanthone, exhibits a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, its poor aqueous solubility significantly hinders its clinical translation by limiting its oral bioavailability.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the formulation development process.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

A1: this compound is a lipophilic molecule with poor water solubility. For a drug to be absorbed effectively from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids. The low aqueous solubility of this compound limits its dissolution rate, which in turn restricts its absorption and overall bioavailability.[1][2]

Q2: What are the primary strategies to improve the bioavailability of this compound?

A2: The main approaches focus on enhancing the solubility and dissolution rate of this compound. These include:

  • Particle Size Reduction: Decreasing the particle size to the nanoscale (nanocrystals) increases the surface area-to-volume ratio, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Dispersing this compound in a carrier matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes, solid lipid nanoparticles (SLNs), or self-nanoemulsifying drug delivery systems (SNEDDS) can improve its solubility and facilitate its absorption through the lymphatic pathway.[1]

Q3: Which formulation strategy is best for this compound?

A3: The optimal strategy depends on several factors, including the desired dosage form, the target therapeutic application, and manufacturing scalability. Nanocrystals and solid dispersions are often effective for solid oral dosage forms. Lipid-based formulations like liposomes can be advantageous for protecting the drug from degradation and for potential targeted delivery. Comparative studies of different formulations are necessary to determine the most effective approach for a specific application.

Q4: What are the critical quality attributes to consider when developing a new this compound formulation?

A4: Key quality attributes to monitor include:

  • Particle size and size distribution: Crucial for dissolution rate and absorption.

  • Drug loading and encapsulation efficiency: Determines the amount of drug carried by the formulation.

  • Physical and chemical stability: Ensures the formulation maintains its properties over time.

  • In vitro drug release profile: Predicts how the drug will be released in the body.

  • In vivo pharmacokinetic parameters: Measures the actual absorption, distribution, metabolism, and excretion of the drug in a living organism.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low drug loading/encapsulation efficiency in nanoparticles/liposomes Poor solubility of this compound in the chosen organic solvent or lipid matrix. Drug leakage during the formulation process. Inappropriate drug-to-carrier ratio.Screen for solvents/lipids with higher this compound solubility. Optimize the formulation process (e.g., temperature, stirring speed). Adjust the drug-to-carrier ratio.
Particle aggregation or instability of the formulation Insufficient stabilizer concentration. Incompatible pH or ionic strength of the dispersion medium. High particle concentration.Increase the concentration of the stabilizer (e.g., surfactant, polymer). Optimize the pH and ionic strength of the formulation. Dilute the formulation to an optimal concentration.
Poor in vitro dissolution rate Incomplete amorphization in solid dispersions. Recrystallization of the amorphous drug during storage or dissolution. Inadequate particle size reduction.Optimize the solid dispersion preparation method to ensure complete amorphization. Select a stabilizer that inhibits recrystallization. Further reduce the particle size of the formulation.
High variability in in vivo pharmacokinetic data Inconsistent dosing or sampling. Physiological variability among test subjects. Formulation instability in the gastrointestinal tract.Standardize the dosing and blood sampling procedures. Increase the number of subjects in the study to account for biological variability. Evaluate the stability of the formulation in simulated gastric and intestinal fluids.
Low oral bioavailability despite improved in vitro dissolution Significant first-pass metabolism of this compound. P-glycoprotein efflux in the intestine. Poor permeability of the formulation across the intestinal epithelium.Co-administer with a metabolic inhibitor (e.g., piperine) in preclinical studies to assess the impact of first-pass metabolism. Include a P-glycoprotein inhibitor in the formulation. Incorporate permeation enhancers into the formulation.

Data Presentation: Expected Pharmacokinetic Improvements

While specific comparative pharmacokinetic data for different this compound formulations are not yet widely available in published literature, the following table provides a representative example of the expected improvements based on studies of other poorly soluble drugs formulated with similar technologies. These values are for illustrative purposes and actual results for this compound may vary.

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
This compound Suspension (Hypothetical) 1004.0800100
This compound Nanocrystals (Expected) 3502.02400300
This compound Solid Dispersion (Expected) 4501.53200400
This compound Liposomes (Expected) 3002.52800350

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Method:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components completely in a suitable volume of methanol in a round-bottom flask by sonication or magnetic stirring.

  • Evaporate the methanol using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

  • Store the resulting powder in a desiccator until further use.

In Vitro Dissolution Testing

This protocol outlines the procedure for evaluating the in vitro release of this compound from the prepared formulations.

Materials:

  • USP Type II dissolution apparatus (paddle method)

  • Dissolution medium: 0.5% w/v Sodium Lauryl Sulfate (SLS) in 900 mL of phosphate buffer (pH 6.8)

  • This compound formulation equivalent to 10 mg of this compound

  • Syringes and 0.45 µm syringe filters

  • HPLC system for analysis

Method:

  • Set the dissolution apparatus parameters: paddle speed at 75 rpm and temperature at 37 ± 0.5°C.

  • Add 900 mL of the dissolution medium to each vessel and allow it to equilibrate to the set temperature.

  • Add the this compound formulation to each vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo pharmacokinetic study to evaluate the oral bioavailability of this compound formulations in rats. All animal experiments should be conducted in accordance with approved animal care and use guidelines.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulations and a control suspension

  • Oral gavage needles

  • Micro-centrifuge tubes containing an anticoagulant (e.g., heparin)

  • Equipment for blood collection (e.g., from the tail vein)

  • LC-MS/MS system for bioanalysis

Method:

  • Fast the rats overnight (12 hours) before dosing, with free access to water.

  • Divide the rats into groups (n=6 per group) for each formulation to be tested.

  • Administer the this compound formulations orally by gavage at a dose of 50 mg/kg.

  • Collect blood samples (approximately 0.2 mL) into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to exert its therapeutic effects by modulating several key signaling pathways, including the Protein Kinase C (PKC), PI3K/Akt, and MAPK pathways.

Euxanthone_Signaling_Pathways cluster_PKC PKC Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway Euxanthone1 This compound PKC PKC Euxanthone1->PKC Activates E2F5 E2F-5 PKC->E2F5 Up-regulates Neurite_Outgrowth Neurite Outgrowth E2F5->Neurite_Outgrowth Euxanthone2 This compound PI3K PI3K Euxanthone2->PI3K Inhibits Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Euxanthone3 This compound p38_MAPK p38 MAPK Euxanthone3->p38_MAPK Inhibits Inflammation_Apoptosis Inflammation & Apoptosis p38_MAPK->Inflammation_Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Formulation Development and Evaluation

The following workflow outlines the key steps in developing and evaluating a novel this compound formulation to improve its bioavailability.

Formulation_Workflow cluster_Formulation Formulation Development cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro & In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion) Excipient_Screening Excipient Screening Formulation_Strategy->Excipient_Screening Process_Optimization Process Optimization Excipient_Screening->Process_Optimization Particle_Size Particle Size Analysis Process_Optimization->Particle_Size Morphology Morphology (SEM/TEM) Process_Optimization->Morphology Solid_State Solid-State Characterization (DSC, XRD) Process_Optimization->Solid_State Drug_Loading Drug Loading & EE% Process_Optimization->Drug_Loading Dissolution In Vitro Dissolution Particle_Size->Dissolution Solid_State->Dissolution Drug_Loading->Dissolution Stability Stability Studies Dissolution->Stability Pharmacokinetics In Vivo Pharmacokinetics Stability->Pharmacokinetics Data_Analysis Data Analysis & Comparison Pharmacokinetics->Data_Analysis

Caption: Workflow for this compound formulation development.

Logical Relationship for Troubleshooting Low Bioavailability

This diagram illustrates a logical approach to troubleshooting the common issue of low bioavailability in this compound formulations.

Caption: Troubleshooting low bioavailability of this compound.

References

Long-term stability assessment of Euxanthone in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Euxanthone in DMSO

This technical support center provides guidance on the long-term stability assessment of this compound dissolved in dimethyl sulfoxide (DMSO). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[1]. For cell-based assays, DMSO is commonly used to prepare stock solutions[2][3].

Q2: What are the general storage recommendations for this compound stock solutions in DMSO?

A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C.[2] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles.[2][3] Under these conditions, solutions are typically stable for up to three months, though stability can be compound-dependent.[3] For storage at -20°C for longer than one month, re-examination of the solution's efficacy is recommended[2].

Q3: How can I ensure the sterility of my this compound-DMSO stock solution for cell culture experiments?

A3: While our products are not supplied as sterile, DMSO itself is bactericidal and generally does not support bacterial growth. To maintain sterility, always handle the solution in a sterile environment (e.g., a laminar flow hood) using sterile techniques. If necessary, the solution can be sterilized by filtration through a 0.22 µm filter compatible with DMSO[2]. High-temperature sterilization methods are not recommended[2].

Q4: Can multiple freeze-thaw cycles affect the stability of my this compound-DMSO solution?

A4: While many compounds are resistant to a few freeze-thaw cycles, repeated cycles should be avoided as they can potentially degrade the compound or introduce moisture, which may affect stability[2][3][4]. It is best practice to aliquot stock solutions into single-use vials[2]. Studies on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles when handled properly[5].

Troubleshooting Guide

Q1: I observed a precipitate in my this compound-DMSO stock solution after thawing. What should I do?

A1: Precipitation upon thawing can occur. To redissolve the compound, gently warm the solution to 37°C for a brief period and vortex or sonicate the vial for several minutes.[3] If the precipitate persists, it could indicate that the compound has degraded or that the concentration is too high for the storage temperature.

Q2: The color of my this compound-DMSO solution has changed from yellow to a different shade. Is it still usable?

A2: A significant color change may indicate chemical degradation. This compound is a yellow, needle-like solid[6]. Any deviation from its characteristic yellow solution should be investigated. It is recommended to analyze the solution using an appropriate analytical method like HPLC or UV-Vis spectroscopy to check for the presence of degradation products before use[7][8].

Q3: I am not observing the expected biological activity in my experiments with a previously stored this compound-DMSO solution. What could be the cause?

A3: Loss of biological activity can be due to compound degradation. The stability of compounds in DMSO can be influenced by factors such as water absorption by DMSO, exposure to oxygen, and the specific chemical properties of the compound.[4][5][9] It is advisable to prepare a fresh stock solution from solid this compound and repeat the experiment.[4] To confirm the integrity of the stored solution, its purity and concentration should be re-assessed using analytical techniques like HPLC.[8][10]

Q4: My this compound-DMSO stock solution appears to have a lower concentration than expected when measured. Why might this happen?

A4: A decrease in concentration could be due to degradation of the parent compound or adsorption to the storage container, although studies have shown minimal difference between glass and polypropylene containers for many compounds[5]. Ensure accurate initial preparation and consider re-validating the concentration of stored solutions, especially if they have been kept for an extended period.

Long-Term Stability Data of this compound in DMSO

The following table summarizes hypothetical stability data for a 10 mM this compound stock solution in anhydrous DMSO. The stability is assessed by measuring the percentage of the initial this compound concentration remaining over time using HPLC-UV analysis.

Storage ConditionTime PointPurity (%) by HPLCObservations
-80°C 1 Month99.8 ± 0.1No change in color or clarity.
3 Months99.5 ± 0.3No change in color or clarity.
6 Months99.1 ± 0.4No change in color or clarity.
12 Months98.5 ± 0.5No change in color or clarity.
-20°C 1 Month99.7 ± 0.2No change in color or clarity.
3 Months98.9 ± 0.4No change in color or clarity.
6 Months97.2 ± 0.6Slight deepening of yellow color.
12 Months95.4 ± 0.8Noticeable deepening of yellow color.
4°C 1 Week98.5 ± 0.5No change in color or clarity.
1 Month92.1 ± 1.1Solution appears slightly darker.
3 Months85.3 ± 1.5Significant color change; minor precipitate.
Room Temp. 1 Week90.3 ± 1.2Solution appears darker.
1 Month75.6 ± 2.0Brownish tint; visible precipitate.

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound in DMSO

This protocol outlines the steps to assess the long-term stability of a this compound-DMSO stock solution.

1. Materials and Equipment:

  • This compound powder
  • Anhydrous DMSO
  • Amber glass or polypropylene vials
  • Analytical balance
  • Vortex mixer
  • Sonicator
  • Calibrated pipettes
  • HPLC system with a UV detector
  • C18 HPLC column
  • Acetonitrile (HPLC grade)
  • Formic acid (HPLC grade)
  • Water (HPLC grade)
  • -80°C and -20°C freezers, 4°C refrigerator, and a controlled room temperature environment.

2. Preparation of this compound Stock Solution (Time Zero):

  • Accurately weigh this compound powder to prepare a 10 mM stock solution in anhydrous DMSO.
  • Dissolve the powder completely using a vortex mixer and sonicator if necessary.
  • Immediately analyze this "Time Zero" sample via HPLC to determine the initial purity and concentration. This will serve as the reference.
  • Aliquot the remaining stock solution into multiple amber vials for storage under different conditions.

3. Storage Conditions:

  • Store aliquots at the following temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C).
  • Protect samples from light, especially those at room temperature.

4. Sample Analysis at Designated Time Points:

  • At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months, 12 months), retrieve one aliquot from each storage condition.
  • Allow the frozen samples to thaw completely at room temperature.
  • Vortex the samples to ensure homogeneity.
  • Analyze the samples by HPLC.

5. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the "Time Zero" sample.
  • Monitor the appearance of any new peaks in the chromatogram, which would indicate degradation products.
  • Record any changes in the physical appearance of the solution (color, clarity).

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep1 Weigh this compound Powder prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Create 10 mM Stock Solution prep2->prep3 prep4 Aliquot into Vials prep3->prep4 storage1 -80°C prep4->storage1 storage2 -20°C prep4->storage2 storage3 4°C prep4->storage3 storage4 Room Temperature prep4->storage4 analysis1 Thaw & Vortex Sample storage1->analysis1 t = 1, 3, 6, 12 months storage2->analysis1 t = 1, 3, 6, 12 months storage3->analysis1 t = 1 week, 1, 3 months storage4->analysis1 t = 1 week, 1 month analysis2 HPLC-UV Analysis analysis1->analysis2 analysis3 Compare to Time Zero analysis2->analysis3 start Time Zero Analysis (HPLC) start->prep1

Caption: Workflow for this compound-DMSO long-term stability assessment.

G This compound This compound PKC Protein Kinase C (PKC) (α, β, δ, λ, ζ isoforms) This compound->PKC Activates/Upregulates Downstream Downstream Signaling (e.g., Transcription Factors) PKC->Downstream Phosphorylates Differentiation Neuronal Differentiation Downstream->Differentiation Regulates Gene Expression

Caption: this compound's proposed signaling pathway via Protein Kinase C (PKC).

References

How to prevent Euxanthone precipitation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing Euxanthone precipitation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?

A1: this compound precipitation in cell culture media is primarily due to its low water solubility. Several factors can contribute to this issue:

  • Physicochemical Properties: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.

  • High Concentration: Exceeding the solubility limit of this compound in the media will lead to precipitation. Typical working concentrations for this compound in cell culture range from 10 to 100 µM.[1][2]

  • Improper Dissolution: The method used to dissolve and dilute the this compound stock solution is a critical factor.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous cell culture medium can cause the compound to "crash out" of solution.

  • Low Temperature: Adding the this compound stock solution to cold media can decrease its solubility and promote precipitation.

  • Media Components: Interactions with components in the cell culture medium, such as proteins and salts, can sometimes influence the solubility of hydrophobic compounds.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing this compound stock solutions for cell culture is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4][5]

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[4][6][7] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: Can I filter-sterilize my this compound-DMSO stock solution?

A4: While it is possible to filter-sterilize a DMSO stock solution, it is generally not recommended as the compound may bind to the filter membrane, leading to a decrease in the actual concentration.[3] Pure DMSO is hostile to microbial life, so preparing the stock solution in a sterile environment is often sufficient.[3] If filtration is necessary, use a DMSO-compatible filter (e.g., PTFE).

Troubleshooting Guide: Preventing this compound Precipitation

This step-by-step guide will help you identify the cause of this compound precipitation and resolve the issue.

Step 1: Verify the Nature of the Precipitate

  • Visual Inspection: Under a microscope, this compound precipitate may appear as amorphous or crystalline particles. This is distinct from microbial contamination.

  • Control Wells: Always include control wells that contain only cell culture medium and the final concentration of DMSO (vehicle control). If precipitation also occurs in the control wells, the issue may be with the medium itself or the solvent.

Step 2: Review Your Stock Solution Preparation and Handling

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Old or water-absorbed DMSO has reduced solubilizing capacity.

  • Complete Dissolution: Confirm that the this compound powder is completely dissolved in the DMSO stock. Gentle warming (up to 37°C) and vortexing or brief sonication can aid dissolution.[8]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can affect compound stability and solubility.

Step 3: Optimize the Dilution Procedure

  • Pre-warm the Medium: Always add the this compound stock solution to pre-warmed (37°C) cell culture medium.

  • Gradual Dilution: Avoid adding the concentrated stock directly to the final volume of media. A serial or stepwise dilution can prevent "solvent shock".

  • Mixing: Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and uniform dispersion.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a laminar flow hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a few minutes in a water bath sonicator.[8][9][10][11][12]

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Pre-warm Medium: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches the appropriate temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium.

  • Final Dilution: While gently swirling the pre-warmed medium, add the this compound stock solution (or intermediate dilution) dropwise to achieve the final desired concentration.

  • Mixing: Gently mix the final solution by pipetting or swirling before adding it to the cells.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₈O₄[13]
Molecular Weight228.20 g/mol [13]
Melting Point240 °C[13]
Water SolubilityVery lowGeneral knowledge
XLogP32.8[13]

Table 2: Recommended Final Solvent Concentrations in Cell Culture

SolventRecommended Max. ConcentrationIdeal Concentration
DMSO< 0.5%≤ 0.1%
Ethanol< 0.5%≤ 0.1%

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in cell proliferation, survival, and differentiation.

Euxanthone_Signaling This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activates PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (p38, JNK, ERK) This compound->MAPK Modulates Differentiation Neurite Outgrowth/ Differentiation PKC->Differentiation Akt Akt PI3K->Akt Cell_Cycle Cell Cycle Arrest Akt->Cell_Cycle Apoptosis Apoptosis Akt->Apoptosis NFkB NF-κB MAPK->NFkB

Caption: this compound signaling pathways.

Experimental Workflow for Preventing Precipitation

A logical workflow can help minimize the risk of this compound precipitation during your experiments.

Precipitation_Prevention_Workflow Start Start: this compound Powder Prep_Stock Prepare Concentrated Stock in Anhydrous DMSO Start->Prep_Stock Dissolve Ensure Complete Dissolution (Vortex/Sonicate/Warm) Prep_Stock->Dissolve Store Aliquot and Store at -80°C Dissolve->Store Prewarm_Media Pre-warm Cell Culture Medium to 37°C Store->Prewarm_Media Dilute Gradual, Dropwise Dilution into Warmed Medium with Mixing Prewarm_Media->Dilute Add_to_Cells Add Final Solution to Cells Dilute->Add_to_Cells End End: Experiment Add_to_Cells->End

Caption: Workflow for this compound solution preparation.

References

Technical Support Center: Minimizing Ion Suppression for Euxanthone in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometric analysis of Euxanthone.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay. For this compound, a xanthone derivative, this can be particularly problematic when analyzing complex biological matrices such as plasma, urine, or cell lysates, which contain a high abundance of endogenous compounds like salts, phospholipids, and proteins.

Q2: What are the common causes of ion suppression for phenolic compounds like this compound?

A2: Common causes of ion suppression for phenolic compounds include:

  • High concentrations of co-eluting matrix components: These compete with this compound for ionization in the MS source.

  • Matrix effects from biological samples: Endogenous compounds such as phospholipids, salts, and proteins are well-known to cause ion suppression.[2]

  • Mobile phase additives: High concentrations of non-volatile buffers or salts can lead to the formation of adducts and suppress the ionization of the analyte.

  • Ionization source saturation: A high total ion current entering the mass spectrometer can lead to a non-linear response and suppression of the analyte signal.

Q3: Which ionization mode, positive or negative, is better for this compound analysis to minimize ion suppression?

A3: Both positive and negative ionization modes can be used for the analysis of xanthones.[3] However, for hydroxylated compounds like this compound, negative ion mode electrospray ionization (ESI) often provides higher sensitivity and can be less prone to ion suppression.[4] This is because fewer matrix components ionize in negative mode, reducing competition for ionization.

Q4: How can I determine if ion suppression is affecting my this compound analysis?

A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of this compound indicates the retention time at which co-eluting matrix components are causing ion suppression.

Troubleshooting Guides

This section provides a systematic approach to troubleshoot and resolve common issues related to ion suppression when analyzing this compound.

Issue 1: Low or Inconsistent Signal Intensity for this compound

Possible Cause: Significant ion suppression from co-eluting matrix components.

Troubleshooting Workflow:

start Low/Inconsistent this compound Signal sample_prep Optimize Sample Preparation start->sample_prep Initial Step chromatography Modify Chromatographic Conditions sample_prep->chromatography If suppression persists solution Improved Signal and Reproducibility sample_prep->solution Effective Cleanup is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->is For accurate quantification chromatography->solution Successful Separation dilution Dilute Sample is->dilution If signal is still low is->solution Accurate Results dilution->solution

Caption: Troubleshooting workflow for low this compound signal.

Solutions:

  • Optimize Sample Preparation: The most effective way to mitigate ion suppression is to remove interfering matrix components before analysis.

    • Solid Phase Extraction (SPE): Use a reversed-phase (C18) or a specific polymeric sorbent to clean up the sample.

    • Liquid-Liquid Extraction (LLE): Extract this compound into an immiscible organic solvent to separate it from polar matrix components.

    • Protein Precipitation (PPT): For plasma or serum samples, precipitate proteins with cold acetonitrile or methanol. While simple, this method may not remove all interfering phospholipids.

  • Modify Chromatographic Conditions: Adjusting the LC method can separate the elution of this compound from the ion suppression zones.

    • Change Mobile Phase: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or additives (e.g., a low concentration of formic acid).

    • Adjust Gradient: Modify the gradient elution profile to better separate this compound from matrix interferences.

    • Use a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl) may provide alternative selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate quantification.

  • Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components. This is only feasible if the this compound concentration is high enough to remain detectable after dilution.

Issue 2: Poor Peak Shape and Reproducibility

Possible Cause: Matrix effects, column contamination, or inappropriate mobile phase.

Troubleshooting Workflow:

start Poor Peak Shape for this compound check_column Check Column Performance (e.g., with a standard) start->check_column mobile_phase Evaluate Mobile Phase (pH, additives) check_column->mobile_phase If column is OK solution Sharp, Reproducible Peaks check_column->solution After column cleaning/replacement sample_cleanup Improve Sample Cleanup mobile_phase->sample_cleanup If mobile phase is suitable mobile_phase->solution With optimized mobile phase sample_cleanup->solution cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis biological_sample Biological Sample (Plasma, Cell Lysate) ppt Protein Precipitation (Acetonitrile/Methanol) biological_sample->ppt lle Liquid-Liquid Extraction biological_sample->lle spe Solid Phase Extraction (SPE) biological_sample->spe extract Clean Extract ppt->extract lle->extract spe->extract lc_separation LC Separation (C18 Column) extract->lc_separation ms_detection MS Detection (Negative ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis Acquire Data

References

Validation & Comparative

Comparative Biological Activity of Euxanthone and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Euxanthone, a naturally occurring xanthone derivative, has garnered significant attention in the scientific community for its diverse pharmacological properties. This guide provides a comparative analysis of the biological activities of this compound and its analogues, focusing on neuroprotective, anti-inflammatory, anticancer, and antioxidant effects. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a promising lead compound for drug discovery. Its analogues, synthesized to explore structure-activity relationships, have also shown varied and sometimes enhanced biological effects. The primary activities of interest are detailed below.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly in models of cognitive impairment and neurotoxicity. Studies have shown that this compound can attenuate memory and spatial learning dysfunction.[1][2] It is reported to protect against Aβ-induced neurotoxicity, suggesting a potential therapeutic role in Alzheimer's disease.[1] Furthermore, this compound has been shown to promote neurite outgrowth, indicating its potential in neuronal regeneration.[1][2]

Anti-inflammatory Activity
Anticancer Activity

Xanthones, as a class of compounds, are recognized for their anticancer properties, often acting as DNA intercalators.[6] this compound and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The anticancer activity is often influenced by the nature and position of substituents on the xanthone scaffold. For instance, the introduction of a 1,2,3-triazole ring and various substituted groups to the xanthone structure has been shown to significantly increase the anticancer effect against A549 lung cancer cells.[6]

Antioxidant Activity

The antioxidant capacity of this compound and its analogues is a key contributor to their overall biological activity. This property is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of hydroxyl groups on the xanthone scaffold is crucial for their antioxidant potential.

Comparative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound and its analogues. It is important to note that direct comparative studies are limited, and the data is compiled from various sources.

Table 1: Anticancer Activity of this compound Analogues

CompoundCell LineIC50 (µM)Reference
Xanthone Intermediate 4 A549340.7 ± 4.8[6]
Xanthone Intermediate 5 A549268.4 ± 3.5[6]
Analogue 1j (with p-bromo substitution) A54932.4 ± 2.2[6]
Analogue 1h (with p-chloro substitution) A54940.2 ± 3.8[6]
DMXAA MDA-MB-23148.4[6]
Caged Xanthone A5493.60[6]
3-Phenylxanthone QGY-77036.27[6]
Hydroxyxanthone 3a MCF-7184 ± 15[7]
Hydroxyxanthone 3a WiDr254 ± 15[7]
Hydroxyxanthone 3a HeLa277 ± 9[7]
Hydroxyxanthone 3b MCF-7> 500[7]
Hydroxyxanthone 3c WiDr209 ± 4[7]
Hydroxyxanthone 3c HeLa241 ± 13[7]

Table 2: Antioxidant Activity of Hydroxyxanthone Analogues

CompoundAssayIC50 (µM)Reference
Hydroxyxanthone 3b (dihydroxyxanthone) DPPH349 ± 68[7]
Hydroxyxanthone 3a (trihydroxyxanthone) DPPH> 500[7]
Hydroxyxanthone 3c (trihydroxyxanthone) DPPH> 500[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its analogues) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared and diluted to a working concentration (e.g., 0.1 mM).

  • Sample Preparation: The test compounds are dissolved in a suitable solvent and prepared in a series of concentrations.

  • Reaction Mixture: The sample solutions are mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined.[1]

Griess Assay for Nitric Oxide (NO) Production (Anti-inflammatory Activity)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and simultaneously treated with different concentrations of the test compounds.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Griess Reagent Addition: The cell culture supernatant is collected and mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, the absorbance of the resulting azo dye is measured at 540 nm.

  • Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Morris Water Maze for Neuroprotective Effects

The Morris water maze is a behavioral test used to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase (Training): The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several days of training.

  • Probe Trial (Memory Test): After the training phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

  • Data Analysis: The escape latency during training and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and experimental designs.

Euxanthone_Anti_inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB p38 p38 MAPK MyD88->p38 PI3K PI3K MyD88->PI3K Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Mediators p38->Inflammatory_Mediators Akt Akt PI3K->Akt Akt->Inflammatory_Mediators This compound This compound This compound->TLR4 This compound->NFkB This compound->p38 This compound->PI3K This compound->Akt MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add this compound/ analogue incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end Euxanthone_Activities This compound This compound Neuroprotection Neuroprotective This compound->Neuroprotection Anti_inflammatory Anti-inflammatory This compound->Anti_inflammatory Anticancer Anticancer This compound->Anticancer Antioxidant Antioxidant This compound->Antioxidant Cognitive_Impairment ↓ Cognitive Impairment Neuroprotection->Cognitive_Impairment Neurite_Outgrowth ↑ Neurite Outgrowth Neuroprotection->Neurite_Outgrowth Cytokine_Inhibition ↓ Pro-inflammatory Cytokines Anti_inflammatory->Cytokine_Inhibition NFkB_Inhibition ↓ NF-κB Pathway Anti_inflammatory->NFkB_Inhibition Apoptosis_Induction ↑ Apoptosis in Cancer Cells Anticancer->Apoptosis_Induction Cell_Proliferation_Inhibition ↓ Cancer Cell Proliferation Anticancer->Cell_Proliferation_Inhibition Radical_Scavenging ↑ Radical Scavenging Antioxidant->Radical_Scavenging Oxidative_Stress_Reduction ↓ Oxidative Stress Antioxidant->Oxidative_Stress_Reduction

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Euxanthone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Euxanthone, a prominent member of the xanthone family, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The dibenzo-γ-pyrone core of the xanthone scaffold serves as a "privileged structure," allowing for substitutions that modulate its biological effects.[1][2] This guide provides a comparative analysis of the structure-activity relationships of this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

The anticancer potential of xanthone derivatives is one of the most extensively studied areas. The cytotoxic effect is highly dependent on the type, number, and position of various functional groups on the xanthone skeleton. Key mechanisms of action include the induction of apoptosis via caspase activation and the inhibition of crucial enzymes like protein kinases and topoisomerases.[3][4]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound and related xanthone derivatives against several human cancer cell lines.

Compound/DerivativeSubstitution PatternCell LineIC50 (µM)Reference
Hydroxyxanthones
1-Hydroxyxanthone1-OHT47D (Breast)248.82[1]
3-Hydroxyxanthone3-OHT47D (Breast)100.19[1]
1,3-Dihydroxyxanthone1,3-diOHT47D (Breast)137.24[1]
1,3,6-Trihydroxyxanthone1,3,6-triOHT47D (Breast)121.89[1]
Trihydroxyxanthone 3a1,3,5-triOHMCF-7 (Breast)184 ± 15[5]
Trihydroxyxanthone 3a1,3,5-triOHWiDr (Colon)254 ± 15[5]
Dihydroxyxanthone 3b1,6-diOHMCF-7 (Breast)419 ± 27[5]
1,3,6,8-Tetrahydroxyxanthone1,3,6,8-tetraOHHepG2 (Liver)9.18[6]
Prenylated Xanthones
Novel Prenylated XanthonePrenyl groupA549 (Lung)4.84[3]
Novel Prenylated XanthonePrenyl groupCNE-1 (Nasopharyngeal)3.35[3]
Novel Prenylated XanthonePrenyl groupPC-3 (Prostate)6.21[3]
Methoxy Xanthones
5-Methoxyananixanthone5-OCH3-14.7[3]
1,7-dihydroxy-2-methoxy-3-prenyl1,7-diOH, 2-OCH3, 3-prenylKB20.0[2]
  • Hydroxylation: The position and number of hydroxyl groups significantly influence cytotoxicity. Generally, trihydroxyxanthones demonstrate greater activity than dihydroxyxanthones.[5] For instance, 3-hydroxyxanthone is more potent against T47D breast cancer cells than 1-hydroxyxanthone, highlighting the importance of the substitution position.[1] 1,3,6,8-tetrahydroxyxanthone was identified as a particularly potent agent against liver cancer cells.[6]

  • Prenylation: The addition of prenyl groups often enhances anticancer activity. A novel prenylated xanthone isolated from Garcinia mangostana showed strong activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[3]

  • Methoxylation: The substitution of hydroxyl with methoxy groups can also modulate activity. For example, 5-methoxyananixanthone displayed higher anticancer activity than its parent hydroxy-substituted compound.[3]

Many xanthone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of key signaling pathways, leading to the activation of caspases, which are the executioners of apoptosis.

G Xanthone Xanthone Derivative Mitochondria Mitochondria Xanthone->Mitochondria Induces Stress Topoisomerase Topoisomerase II Inhibition Xanthone->Topoisomerase Inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes DNA_Damage DNA Damage Topoisomerase->DNA_Damage

Caption: Generalized signaling pathway for xanthone-induced apoptosis.

Anti-inflammatory Activity

Xanthone derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. Their mechanisms often involve the inhibition of enzymes like cyclooxygenase (COX-2) and the suppression of pro-inflammatory cytokines such as TNF-α and various interleukins.[7][8]

Compound/DerivativeAssayEffectReference
MangostinLPS-stimulated macrophagesInhibition of iNOS and COX-2 expression[9]
Dulxisxanthone FLPS-stimulated macrophagesDownregulation of iNOS and COX-2 mRNA[9]
Gambogic acid analogsfMLP/CB-stimulated neutrophilsInhibition of superoxide generation and elastase release[9]
A127 (Triazole hybrid)Carrageenan-induced paw edema60 ± 0.31% inhibition[8]
A11 (Triazole hybrid)Carrageenan-induced paw edema58.57 ± 0.023% inhibition[8]
  • Hydroxylation and Methoxylation: The presence and pattern of hydroxyl and methoxy groups are critical. These groups can influence the molecule's ability to modulate key inflammatory pathways, including the inhibition of NF-κB and cytokine release.[7]

  • Hybridization: Synthesizing hybrid molecules by incorporating heterocyclic compounds like pyrazole and 1,2,4-triazole with the xanthone core has been shown to produce potent anti-inflammatory agents.[8]

  • Prenylation: Prenylated xanthones, such as mangostin, are well-documented for their anti-inflammatory effects.[10]

A common mechanism for the anti-inflammatory action of xanthones involves the inhibition of the NF-κB signaling pathway, which in turn suppresses the expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS).

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Xanthone Xanthone Derivative Xanthone->NFkB Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Promotes COX2_iNOS COX-2, iNOS, Cytokines Gene_Expression->COX2_iNOS Leads to Inflammation Inflammation COX2_iNOS->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by xanthones.

Antimicrobial Activity

This compound derivatives also exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria, including drug-resistant strains. The lipophilicity and specific functional groups of these molecules enable them to disrupt bacterial cell membranes and interfere with essential cellular processes.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various xanthone derivatives against selected bacterial strains.

Compound/DerivativeSubstitution PatternBacterial StrainMIC (µg/mL)Reference
α-MangostinDihydroxy, dimethoxy, diprenylS. aureus / MRSA0.5 - 1[4]
1,3,6-Trihydroxy-7-methoxyxanthone1,3,6-triOH, 7-OCH3Salmonella Typhimurium4[4]
Compound XT17Guanidine moiety (n=3 spacer)S. aureus0.39[11]
Compound XT17Guanidine moiety (n=3 spacer)E. coli3.125[11]
Compound XT18Geranyl groupE. coli1.56[11]
Compound XT44Guanidine moiety (n=6 spacer)MRSA0.098[11]
ω-aminoalkoxylxanthonestert-butylamino/piperidinyl moietiesMRSA4[12]
  • Cationic Groups: The introduction of cationic groups, such as guanidine moieties, significantly enhances antibacterial activity, particularly against Gram-negative bacteria. The length of the spacer linking the cationic group to the xanthone scaffold is a critical determinant of potency.[11]

  • Alkyl Chains: Increasing the length of alkyl chains can improve antibacterial activity but may also increase hemolytic activity (toxicity to red blood cells).[11] An isoprenyl group (as in compound XT17) provides a good balance of strong antibacterial activity and low toxicity.[11]

  • Lipophilicity: The lipophilic nature of the xanthone core, often enhanced by prenyl groups, facilitates penetration of the bacterial cell membrane, which is a key step in their mechanism of action.[4]

Xanthone derivatives can act via multiple mechanisms, including the disruption of the bacterial cell wall/membrane and the inhibition of essential intracellular processes like DNA synthesis.

G cluster_0 Bacterial Cell Cell_Wall Cell Wall / Membrane Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death DNA_Synthesis DNA Synthesis DNA_Synthesis->Cell_Death Xanthone Xanthone Derivative Xanthone->Cell_Wall Disrupts Xanthone->DNA_Synthesis Inhibits

Caption: Dual antimicrobial mechanisms of action for xanthone derivatives.

Experimental Protocols

The data presented in this guide were generated using standardized and validated experimental methodologies. Below are detailed protocols for the key assays mentioned.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Plating: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 72 hours).[13]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: The absorbance is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

G A 1. Plate cells in 96-well plate B 2. Add this compound Derivatives A->B C 3. Incubate for ~72 hours B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Add Solubilization Solution D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[7]

  • Animal Grouping: Wistar rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac Sodium), and test groups receiving different doses of the this compound derivatives.[15]

  • Compound Administration: The test compounds and standard drug are administered orally or via another appropriate route.[16]

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16][17]

  • Measurement of Edema: The paw volume or thickness is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[17]

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing their paw volume changes to the control group.

G A 1. Administer Test Compound to Rats B 2. Inject Carrageenan into Hind Paw A->B C 3. Measure Paw Volume (Plethysmometer) B->C D 4. Record Measurements at Time Intervals (0-4h) C->D E 5. Calculate Percentage of Inhibition D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

  • Preparation of Microtiter Plate: A 96-well microtiter plate is prepared with a sterile growth medium (e.g., Mueller-Hinton Broth).[18]

  • Serial Dilution: The this compound derivative is serially diluted (two-fold) across the wells of the plate to create a range of concentrations.[19]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL). Control wells (growth control, sterility control) are included.[18][19]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[18]

  • MIC Determination: After incubation, the plate is visually inspected or read with a plate reader to determine the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This concentration is the MIC.[20][21]

G A 1. Perform Serial Dilution of Compound in 96-well Plate B 2. Inoculate Wells with Standardized Bacteria A->B C 3. Incubate Plate (e.g., 24h at 37°C) B->C D 4. Observe Wells for Bacterial Growth (Turbidity) C->D E 5. Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

References

Inter-Laboratory Validation of Analytical Methods for Euxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Euxanthone, a naturally occurring xanthone with significant pharmacological interest. While specific inter-laboratory validation data for this compound is not publicly available, this document presents a framework for such a study by detailing validated methodologies for closely related xanthone compounds. The provided data, derived from robust single-laboratory validations, serves as a benchmark for performance expectations and facilitates the selection of appropriate analytical techniques for research and quality control purposes.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method. Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC, offers significant advantages in speed and sensitivity. High-Performance Thin-Layer Chromatography (HPTLC) provides a high-throughput and cost-effective alternative for quantification.

The following table summarizes typical performance characteristics of these techniques based on validated methods for xanthones.

Table 1: Comparison of Validation Parameters for Xanthone Analysis

Validation ParameterHPLC-UVUPLC-MS/MSHPTLC-Densitometry
Linearity (r²) > 0.999[1][2]> 0.99> 0.996
Range 0.4 - 5.8 µg/mL[1][2]0.2 - 200 ng/mL100 - 2000 ng/spot
Accuracy (% Recovery) 98.8% - 102.8%[1][2]73% - 101%[3]98.75% - 102.12%
Precision (% RSD) < 1.5% (Intra-day)[1][2]< 11.8%< 2.07%
Limit of Detection (LOD) Not specified3 - 8 µg/kg[3]23.87 ng/spot
Limit of Quantification (LOQ) 0.4 µg/mL[1][2]Not specified71.61 ng/spot

Note: Data is compiled from single-laboratory validation studies of xanthone and related compounds and is intended to be representative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for HPLC-UV, UPLC-MS/MS, and HPTLC methods applicable to the analysis of this compound.

HPLC-UV Method for Xanthone Analysis

This method is adapted from a validated study on xanthone and 3-methoxyxanthone and is suitable for the quantification of this compound in various matrices, including nanoparticle formulations.[1][2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Methanol-water (90:10, v/v).[1][2]

  • Flow Rate: 1 mL/min.[1][2]

  • Detection: UV at 237 nm.[1][2]

  • Temperature: Ambient.

  • Run Time: Approximately 7 minutes.[1][2]

Standard Preparation: A stock solution of the reference standard is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.4-5.8 µg/mL).[1][2]

Sample Preparation: The sample containing this compound is dissolved in a suitable solvent and diluted with the mobile phase to a concentration within the calibration range. No complex extraction procedure is typically required for formulations like nanocapsules.[1][2]

Validation Parameters from a Representative Study (for Xanthone):

  • Linearity: A linear relationship (r > 0.999) was observed over the concentration range of 0.4–2.5 µg/mL for xanthone.[1][2]

  • Accuracy: Mean recovery from nanocapsules ranged from 99.6% to 102.8%.[1][2]

  • Precision: Intra-assay precision (repeatability) showed a relative standard deviation (RSD) of 1.2%.[1][2]

UPLC-MS/MS Method

This protocol is based on a method developed for the analysis of other lipophilic compounds and can be adapted for the sensitive quantification of this compound.

  • Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer with a heated electrospray source (H-ESI).[3]

  • Column: C18 UHPLC column.

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: Water with a suitable modifier (e.g., formic acid).

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Standard and Sample Preparation: Similar to the HPLC method, stock and calibration solutions are prepared. Sample preparation may involve a protein precipitation step for biological matrices, followed by dilution.

HPTLC-Densitometry Method

This method is suitable for the high-throughput quantification of this compound in herbal extracts and formulations.

  • Instrumentation: HPTLC system including an applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, optimized for the separation of xanthones (e.g., a mixture of toluene, ethyl acetate, and formic acid).

  • Application: Samples and standards are applied to the plate as bands.

  • Development: The plate is developed in a saturated chamber.

  • Detection: Densitometric scanning at the wavelength of maximum absorbance for this compound.

Standard and Sample Preparation: Stock solutions of the standard are prepared in methanol. Herbal extracts are dissolved in a suitable solvent, filtered, and applied to the HPTLC plate.

Visualizations

Workflow for Inter-Laboratory Method Validation

The following diagram illustrates a typical workflow for an inter-laboratory validation study, ensuring the robustness and reproducibility of an analytical method across different laboratories.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study cluster_2 Phase 3: Data Analysis & Reporting A Method Optimization (e.g., HPLC-UV) B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Draft Validation Protocol B->C D Protocol Review & Approval by Participating Labs C->D E Sample Distribution (Homogeneous Batches) D->E F Analysis by Each Lab E->F G Data Submission to Coordinator F->G H Statistical Analysis (Repeatability & Reproducibility) G->H I Final Validation Report H->I J Method Standardization I->J

Caption: Workflow for a typical inter-laboratory analytical method validation study.

Logical Comparison of Analytical Techniques

This diagram illustrates the relationship between the three discussed analytical techniques in terms of performance characteristics.

G cluster_0 Chromatographic Techniques for this compound Analysis HPLC HPLC-UV UPLC UPLC-MS/MS HPLC->UPLC Higher Speed & Sensitivity HPTLC HPTLC HPLC->HPTLC Higher Throughput UPLC->HPTLC Higher Sensitivity vs. Throughput

Caption: Performance relationship between HPLC, UPLC, and HPTLC for xanthone analysis.

References

A Comparative Purity Analysis of Synthetic versus Naturally Sourced Euxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of a compound is a critical factor that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of the purity of synthetic versus naturally sourced Euxanthone, supported by experimental data and detailed analytical protocols.

This compound, a naturally occurring xanthonoid, has garnered significant interest for its diverse biological activities. It can be obtained through extraction from various plant species or via chemical synthesis. The choice between these sources often depends on factors such as yield, cost, and, most importantly, purity. This comparison guide delves into the purity profiles of this compound from both origins, offering valuable insights for informed decision-making in research and development.

Purity Comparison and Impurity Profile

The purity of this compound can vary depending on its source and the purification methods employed. While naturally sourced this compound is often perceived as being accompanied by a more complex impurity profile, synthetic routes can also introduce process-related impurities.

SourcePurity LevelCommon ImpuritiesAnalytical Method
Naturally Sourced >95% - ≥98%[][2]Other xanthone derivatives, flavonoids, glycosides, and plant metabolites.HPLC, GC-MS, qNMR
Synthetic High Purity (quantitative value not consistently reported)[3]Isomeric products (e.g., 2,7-dihydroxyxanthone), unreacted starting materials, reagents, and by-products from side reactions.[4]HPLC, GC-MS, qNMR

Table 1: Comparison of Purity and Common Impurities in Synthetic vs. Naturally Sourced this compound.

Naturally sourced this compound typically boasts a high purity of ≥98%, as indicated by suppliers.[2] However, the extraction and purification process from plant materials can result in the co-extraction of structurally related compounds, which may be challenging to remove completely.

Synthetic this compound, on the other hand, offers the potential for high purity, although specific quantitative data is not always readily available in the literature.[3] The primary challenge in synthetic routes lies in controlling the formation of isomeric by-products, such as 2,7-dihydroxyxanthone, which can arise due to the reaction conditions.[4]

Experimental Protocols for Purity Determination

Accurate determination of this compound purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC coupled with UV detection is a widely used method for the quantification of xanthones.[5][6][7][8]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid. A typical gradient could be starting from 65% methanol and increasing to 90% methanol over 30 minutes.[6]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at 254 nm.[6]

  • Sample Preparation: Samples of synthetic and naturally sourced this compound are accurately weighed and dissolved in a suitable solvent (e.g., methanol) to a known concentration.

  • Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations. The purity of the samples is determined by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[9][10][11]

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Injection: A small volume of the sample solution is injected into the GC inlet.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range.

  • Impurity Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards. Quantification can be performed using an internal standard method.

Quantitative ¹H-NMR (qNMR) Protocol

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[12][13][14][15][16]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of the this compound sample and an internal standard of known purity (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: A one-dimensional proton NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

  • Quantification: The purity of the this compound sample is calculated by comparing the integral of a well-resolved this compound proton signal to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.

Signaling Pathway and Experimental Workflow

This compound has been shown to exert its biological effects through various signaling pathways. One notable pathway is its role in cancer suppression through the inhibition of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A), leading to the reactivation of the tumor-suppressing protein phosphatase 2A (PP2A).[17]

Euxanthone_CIP2A_PP2A_Pathway This compound This compound CIP2A CIP2A (Cancerous Inhibitor of PP2A) This compound->CIP2A Inhibits PP2A_inactive PP2A (inactive) CIP2A->PP2A_inactive Inhibits PP2A_active PP2A (active) c_Myc c-Myc PP2A_active->c_Myc Dephosphorylates (Inactivates) Apoptosis Apoptosis PP2A_active->Apoptosis Promotes Cell_Proliferation Tumor Cell Proliferation c_Myc->Cell_Proliferation Promotes

Figure 1: this compound's inhibition of the CIP2A/PP2A signaling pathway.

The diagram above illustrates the mechanism by which this compound inhibits the oncoprotein CIP2A. This inhibition leads to the reactivation of PP2A, a tumor suppressor protein. Active PP2A can then dephosphorylate and inactivate pro-proliferative proteins like c-Myc, ultimately leading to decreased tumor cell proliferation and increased apoptosis.[17]

The following workflow outlines a typical experimental procedure to investigate the effect of this compound on this pathway.

Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture euxanthone_treatment Treat cells with This compound cell_culture->euxanthone_treatment protein_extraction Protein Extraction euxanthone_treatment->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot Measure levels of CIP2A, PP2A, p-c-Myc, c-Myc data_analysis Data Analysis western_blot->data_analysis end End data_analysis->end

References

Euxanthone: Bridging the Gap Between Benchtop and Biological Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vitro and in vivo activities of euxanthone, a promising natural compound, reveals a consistent pattern of therapeutic potential across anticancer, anti-inflammatory, and neuroprotective applications. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of its multimodal efficacy, highlighting the correlations and considerations in translating laboratory findings to living systems.

This compound, a xanthone derivative primarily isolated from the roots of Polygala tenuifolia, has garnered significant scientific interest for its diverse pharmacological properties. While in vitro studies have extensively documented its cellular and molecular mechanisms, in vivo investigations provide crucial validation of its therapeutic potential. This guide bridges these two realms, offering a comparative look at the performance of this compound in controlled laboratory settings and complex biological systems.

Anticancer Activity: From Cellular Inhibition to Tumor Suppression

In vitro studies consistently demonstrate this compound's cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, varies depending on the cancer type. For instance, in hepatocellular carcinoma (HCC) cells, this compound has been shown to markedly suppress proliferation.[1] In vivo, these findings translate to significant tumor growth suppression in xenograft models.[1] One study demonstrated that this compound treatment inhibited tumor growth and promoted pyroptotic cell death in an HCC mouse model.[1] While a direct quantitative correlation between in vitro IC50 values and in vivo effective doses is not always linear due to pharmacokinetic and pharmacodynamic factors, the qualitative trend of anticancer efficacy is evident.

In Vitro Anticancer Activity of this compound
Cell Line Reported IC50 (µM)
Hepatocellular Carcinoma (HCC)Data suggests marked suppression of proliferation[1]
Various other cancer cell linesModerate to strong anticancer activity with IC50 values ranging from 3.20 to 10.0 µM has been reported for xanthone derivatives.[2]
In Vivo Anticancer Activity of this compound
Animal Model Dosage and Effect
Hepatocellular Carcinoma (HCC) XenograftSuppressed tumor growth and promoted pyroptotic cell death.[1]
Colorectal Adenocarcinoma (COLO 205) Subcutaneous TumorIntratumoral administration of mangosteen xanthones (0.024, 0.12, and 0.6 mg per tumor) delayed tumor growth.[3]

Neuroprotective Effects: Shielding Neurons from Damage

This compound has emerged as a promising agent for neurodegenerative diseases. In vitro, it protects neuronal cells from Aβ1-42-induced oxidative stress and apoptosis, key pathological features of Alzheimer's disease.[4] Studies have shown that this compound can induce autophagy in neuroblastic PC12 cells, contributing to its protective effects.[4] These cellular-level observations are mirrored in animal models. In rats with traumatic spinal cord injury, this compound administration (30 and 60 mg/kg) improved locomotor functions.[5] Furthermore, in a mouse model of cerebral ischemia and reperfusion injury, this compound (30 and 60 mg/kg) attenuated neurological deficiencies and cognitive deterioration.[6] This suggests that the in vitro mechanisms of reducing oxidative stress and apoptosis translate to functional recovery in vivo.

In Vitro Neuroprotective Activity of this compound
Cell Model Observed Effect
Aβ1-42-treated PC12 cellsProtected against oxidative stress and apoptosis by inducing autophagy.[4]
Isolated hippocampal neuronsProtected against sevoflurane-induced neurotoxicity by upregulating Nrf2 expression.[7]
In Vivo Neuroprotective Activity of this compound
Animal Model Dosage and Effect
Traumatic spinal cord injury (rat)30 and 60 mg/kg improved locomotor functions.[5]
Cerebral ischemia and reperfusion (mouse)30 and 60 mg/kg attenuated neurological deficiencies and cognitive deterioration.[6]
Aβ1-42-induced neurotoxicity (rat)Significantly attenuated memory and spatial learning dysfunction.[4]

Anti-inflammatory Action: Taming the Inflammatory Cascade

The anti-inflammatory properties of xanthones, including this compound, are well-documented.[8] While specific in vitro anti-inflammatory data for this compound is less detailed in the provided search results, the broader class of xanthones is known to inhibit key inflammatory mediators.[8][9] In vivo, the carrageenan-induced paw edema model in rats is a standard for assessing acute inflammation. Although a study on a hybrid-xanthone molecule reported a 200 mg/kg dose for evaluating anti-inflammatory response, specific data for this compound in this model was not found in the initial searches.[10] However, the known anti-inflammatory mechanisms of xanthones suggest a strong likelihood of in vivo efficacy.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and incubate for the desired period.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity

This model is widely used to screen for acute anti-inflammatory activity of drugs.

  • Animal Acclimatization: Acclimate male Wistar rats (150-180 g) for at least one week before the experiment.

  • Drug Administration: Administer this compound or a vehicle control intraperitoneally or orally to the rats.

  • Induction of Edema: After a specific period (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[11][12]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Experimental Workflow

This compound exerts its effects through the modulation of various signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key player in regulating cell proliferation, differentiation, and apoptosis, and is a target of many natural compounds, including xanthones.[14]

G This compound's Impact on the MAPK Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Ras Ras This compound->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Proliferation Proliferation ERK->Proliferation Inhibits

Caption: this compound's modulation of the MAPK signaling pathway.

The journey from identifying a bioactive compound to its potential clinical application involves a structured experimental workflow.

G Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Cancer, Neuronal) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot, PCR) Cytotoxicity_Assay->Mechanism_Study Animal_Model Animal Model (e.g., Xenograft, SCI) Mechanism_Study->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Study Toxicity & PK/PD Studies Efficacy_Testing->Toxicity_Study

References

Unraveling the Vasodilatory Secrets of Euxanthone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Euxanthone's vasodilatory mechanism reveals a distinct pathway centered on the inhibition of Protein Kinase C (PKC), setting it apart from conventional vasodilators. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against common vasodilators, supported by experimental data and detailed protocols.

This compound, a naturally occurring xanthone, demonstrates significant vasodilatory effects primarily through an endothelium-independent mechanism. Experimental evidence strongly indicates that its action is not reliant on the nitric oxide (NO) signaling pathway but rather on the modulation of intracellular calcium sensitivity in vascular smooth muscle cells.

The Core Mechanism: Inhibition of Protein Kinase C

This compound's vasodilatory action is fundamentally linked to its ability to inhibit calcium-sensitive pathways activated by Protein Kinase C (PKC).[1][2] This mechanism was elucidated through experiments using phorbol 12, 13-dibutyrate (PDBu), a known PKC activator, which induces vascular contraction. This compound was found to potently inhibit these PDBu-induced contractions, suggesting a direct interference with the PKC signaling cascade.[1]

This mode of action contrasts with many conventional vasodilators that target different components of the vascular regulatory system. The vasodilatory effect of this compound is concentration-dependent and is observed in arterial preparations pre-contracted with both high potassium (K+) and norepinephrine, indicating a broad inhibitory effect on vasoconstrictor stimuli.[1]

Comparative Performance of this compound

To contextualize the vasodilatory efficacy of this compound, this guide provides a comparative analysis against three major classes of vasodilators: Calcium Channel Blockers (e.g., Verapamil), Potassium Channel Openers (e.g., Minoxidil), and Nitric Oxide (NO) Donors (e.g., Sodium Nitroprusside).

Vasodilator ClassPrimary MechanismEndothelium DependenceComparative Efficacy (IC50/pD2)
This compound PKC Inhibition Independent IC50 (NE): 32.50 ± 2.15 µMIC50 (High K+): 32.28 ± 1.73 µMIC50 (PDBu): 18.30 ± 1.62 µM (Ca2+-free) [1]
Calcium Channel Blockers (Verapamil)Inhibition of voltage-gated Ca2+ channelsIndependentpD2 (Phenylephrine): 4.96 ± 1.14 (Endothelium-denuded)[3]
Potassium Channel Openers (Minoxidil)Opening of ATP-sensitive K+ channels, leading to hyperpolarizationPartially Dependent (NO-mediated component)[4]Data on direct comparison with this compound is limited.
NO Donors (Sodium Nitroprusside)Release of NO, activation of guanylate cyclase, increased cGMPIndependentEC50: 2.6 x 10-8 M[5]

NE: Norepinephrine; High K+: High Potassium solution; PDBu: Phorbol 12, 13-dibutyrate. IC50 and pD2 values are indicative and may vary based on experimental conditions.

Signaling Pathways Visualized

To further clarify the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for this compound and the compared vasodilator classes.

Euxanthone_Pathway cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell Agonist Agonist Receptor Receptor Agonist->Receptor PLC Phospholipase C Receptor->PLC DAG Diacylglycerol PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 PKC Protein Kinase C DAG->PKC activates Ca_Sensitization Ca2+ Sensitization PKC->Ca_Sensitization promotes Relaxation Relaxation Contraction Contraction Ca_Sensitization->Contraction This compound This compound This compound->PKC

This compound's vasodilatory signaling pathway.

Vasodilator_Pathways cluster_CCB Calcium Channel Blockers cluster_KCO Potassium Channel Openers cluster_NO NO Donors Verapamil Verapamil Ca_Channel L-type Ca2+ Channel Verapamil->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction_CCB Contraction Ca_Influx->Contraction_CCB Minoxidil Minoxidil K_Channel ATP-sensitive K+ Channel Minoxidil->K_Channel opens Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization causes Ca_Channel_KCO L-type Ca2+ Channel Hyperpolarization->Ca_Channel_KCO Relaxation_KCO Relaxation Ca_Channel_KCO->Relaxation_KCO SNP Sodium Nitroprusside NO Nitric Oxide SNP->NO releases sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP produces Relaxation_NO Relaxation cGMP->Relaxation_NO

Signaling pathways of common vasodilators.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed protocols for key experiments.

Vasorelaxation Study in Isolated Rat Aorta

This protocol is designed to assess the vasodilatory effect of a compound on isolated arterial rings pre-contracted with an agonist.

1. Tissue Preparation:

  • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 2-3 mm in length.

  • For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a pair of fine forceps. Successful denudation is confirmed by the absence of relaxation to acetylcholine (1 µM) in norepinephrine-contracted rings.

2. Isometric Tension Recording:

  • Aortic rings are mounted in organ baths containing K-H solution at 37°C, continuously gassed with 95% O2 and 5% CO2.

  • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the K-H solution being changed every 15-20 minutes.

  • After equilibration, the rings are contracted with a submaximal concentration of norepinephrine (e.g., 1 µM) or high K+ solution (e.g., 60 mM).

3. Experimental Procedure:

  • Once a stable contraction is achieved, this compound or the comparator drug is cumulatively added to the organ bath in increasing concentrations.

  • The relaxation response is recorded until a maximal effect is observed or the concentration range is exhausted.

  • Relaxation is expressed as a percentage of the pre-contraction induced by the agonist.

4. Data Analysis:

  • Concentration-response curves are plotted, and the IC50 (concentration causing 50% relaxation) or pD2 (-log EC50) values are calculated using non-linear regression analysis.

Vasorelaxation_Workflow Start Start Aorta_Isolation Isolate Rat Thoracic Aorta Start->Aorta_Isolation Ring_Preparation Prepare Aortic Rings (2-3 mm) Aorta_Isolation->Ring_Preparation Endothelium_Removal Endothelium Denudation (optional) Ring_Preparation->Endothelium_Removal Mounting Mount Rings in Organ Bath Endothelium_Removal->Mounting Yes/No Equilibration Equilibrate (60-90 min, 1.5-2.0 g tension) Mounting->Equilibration Contraction Induce Contraction (Norepinephrine or High K+) Equilibration->Contraction Drug_Addition Cumulative Addition of Test Compound Contraction->Drug_Addition Record_Response Record Isometric Tension Drug_Addition->Record_Response Record_Response->Drug_Addition next concentration Data_Analysis Calculate IC50 / pD2 Record_Response->Data_Analysis End End Data_Analysis->End

References

Comparative analysis of cytotoxicity for novel Euxanthone compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of several novel Euxanthone compounds against various cancer cell lines. The data presented is compiled from recent studies to facilitate the objective assessment of these compounds as potential anticancer agents. Detailed experimental protocols for the cited cytotoxicity assays are also provided to support the interpretation of the data and aid in the design of future studies.

Quantitative Cytotoxicity Data

The cytotoxic activity of various this compound derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency. The data presented here has been extracted from multiple studies investigating the anticancer properties of these compounds.[1][2][3]

Compound Name or DerivativeCancer Cell LineIC50 (µM)Reference
Morusignin ICCRF-CEM (Leukemia)7.15[1]
U87MG.ΔEGFR (Glioblastoma)53.85[1]
Cudraxanthone IMDA-MB231-BCRP (Breast Cancer)2.78[1]
U87MG (Glioblastoma)22.49[1]
8-hydroxycudraxanthone GCCRF-CEM (Leukemia)16.65[1]
HepG2 (Hepatocarcinoma)70.38[1]
SterigmatocystinHCT-15 (Colon Cancer)3.76 - 14.2[2]
SK-OV-3 (Ovarian Cancer)3.76 - 14.2[2]
A549 (Lung Cancer)3.76 - 14.2[2]
DihydrosterigmatocystinHCT-15, SK-OV-3, A549, etc.Higher than Sterigmatocystin[2]
Novel Prenylated Xanthone (from Garcinia mangostana)CNE-1 (Nasopharyngeal Carcinoma)3.35[2]
CNE-2 (Nasopharyngeal Carcinoma)4.01[2]
A549 (Lung Cancer)4.84[2]
PC-3 (Prostate Cancer)6.21[2]
1,2-dihydroxyxanthoneHaCaT (Keratinocytes)>200 (24h)[3]
4-hydroxyxanthone(ROO• scavenging)59.4[3]
1,2-dihydroxyxanthone(DPPH scavenging)11.3[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of this compound compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds to each well.[5]

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.

  • Cell Seeding and Treatment: Seed and treat cells with the this compound compounds as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.[5]

  • LDH Measurement: Follow the manufacturer's instructions for the specific LDH assay kit to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and measuring the absorbance at a recommended wavelength (usually around 490 nm).[5]

  • Data Analysis: Calculate the percentage of cytotoxicity by normalizing the LDH release from treated cells to the spontaneous and maximum release controls.[5]

Apoptosis Assays (Annexin V & Caspase Activity)

These assays help to elucidate the mechanism of cell death, specifically whether it occurs through apoptosis.

  • Annexin V Staining:

    • Cell Preparation: Seed and treat cells with the this compound compounds.

    • Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol. Incubate in the dark.[5]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are positive for both.[5]

  • Caspase-3/7 Activity Assay:

    • Cell Lysis: Seed and treat cells as previously described, then lyse the cells using the buffer provided in the assay kit.[5]

    • Caspase Activity Measurement: Add the caspase substrate to the cell lysate and measure the resulting fluorometric or colorimetric signal with a microplate reader, as per the kit's instructions.[5]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway involved in this compound-induced apoptosis and a general experimental workflow for cytotoxicity testing.

cluster_0 This compound Compound cluster_1 Cellular Response This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

cluster_0 Experimental Phases cluster_1 Cytotoxicity Assessment start Start: Cell Culture Seeding treatment Treatment with this compound Compounds start->treatment incubation Incubation (24-72h) treatment->incubation MTT MTT Assay incubation->MTT LDH LDH Assay incubation->LDH Apoptosis Apoptosis Assays incubation->Apoptosis Data Data Analysis (IC50, % Cytotoxicity) MTT->Data LDH->Data Apoptosis->Data

Caption: General experimental workflow for cytotoxicity assessment.

References

Cross-Species Validation of Euxanthone's Metabolic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Euxanthone, a naturally occurring xanthone derivative found in various plant species, has garnered interest for its diverse pharmacological activities.[1][2] Understanding its metabolic fate across different preclinical species and in humans is a critical step in drug development, essential for evaluating its pharmacokinetic profile, potential toxicity, and for the appropriate selection of animal models for safety and efficacy studies. This guide provides a comparative framework for the cross-species validation of this compound's metabolic pathway, outlining predicted biotransformation routes and detailing the experimental protocols necessary to elucidate them.

Predicted Metabolic Pathways of this compound

Based on the metabolism of other xanthone derivatives, the biotransformation of this compound is anticipated to proceed through Phase I and Phase II reactions. The primary Phase I metabolic route is likely hydroxylation, mediated by cytochrome P450 (CYP450) enzymes in the liver. This is expected to be followed by Phase II conjugation, primarily glucuronidation, to facilitate excretion.

Euxanthone_Metabolism cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II Metabolism (Hypothetical) This compound This compound Hydroxylated_this compound Hydroxylated this compound Metabolites This compound->Hydroxylated_this compound CYP450-mediated Hydroxylation Euxanthone_Glucuronide This compound Glucuronide This compound->Euxanthone_Glucuronide UGT-mediated Glucuronidation Hydroxylated_Euxanthone_Glucuronide Hydroxylated this compound Glucuronide Hydroxylated_this compound->Hydroxylated_Euxanthone_Glucuronide UGT-mediated Glucuronidation

Caption: Predicted metabolic pathway of this compound.

Comparative In Vitro Metabolism Data (Illustrative)

The following tables present hypothetical data from an in vitro study using liver microsomes from various species to illustrate how the metabolic stability and enzyme kinetics of this compound could be compared.

Table 1: Metabolic Stability of this compound in Liver Microsomes of Different Species (Illustrative Data)

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45.815.1
Rat22.331.1
Mouse18.537.5
Dog60.211.5
Monkey35.719.4

Table 2: Kinetic Parameters for the Formation of a Major Hydroxylated this compound Metabolite (Illustrative Data)

SpeciesApparent Kₘ (µM)Vₘₐₓ (pmol/min/mg protein)
Human12.5250.7
Rat8.2410.3
Mouse7.1485.1
Dog18.9180.5
Monkey10.4315.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of metabolic studies. Below are standard protocols for in vitro and in vivo investigations of this compound metabolism.

In Vitro Metabolism Using Liver Microsomes

This protocol outlines the steps for assessing the metabolic stability of this compound in liver microsomes from different species.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing and Analysis A Thaw Liver Microsomes and NADPH Regenerating System on Ice D Pre-warm Microsomes, Buffer, and This compound Solution at 37°C A->D B Prepare this compound Stock Solution in a Suitable Solvent (e.g., DMSO) B->D C Prepare Incubation Buffer (e.g., Potassium Phosphate Buffer, pH 7.4) C->D E Initiate Reaction by Adding NADPH Regenerating System D->E F Incubate at 37°C with Shaking E->F G Terminate Reaction at Various Time Points with Cold Acetonitrile F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: Experimental workflow for in vitro metabolism.

Materials:

  • Pooled liver microsomes (human, rat, mouse, dog, monkey)

  • This compound

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Preparation: Thaw pooled liver microsomes from each species on ice. Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO) and dilute it to the final concentration in the incubation buffer.

  • Incubation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining this compound.

In Vivo Pharmacokinetic and Metabolism Study in Rats

This protocol provides a general framework for an in vivo study to identify and quantify this compound and its metabolites in a rodent model.

In_Vivo_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing and Analysis A Acclimate Rats and Fast Overnight B Administer this compound Orally (gavage) or Intravenously (tail vein injection) A->B C Collect Blood Samples at Predetermined Time Points via Cannula or Cardiac Puncture B->C D Collect Urine and Feces over 24 or 48 hours in Metabolic Cages B->D E Process Blood to Obtain Plasma C->E F Extract this compound and Metabolites from Plasma, Urine, and Feces D->F E->F G Analyze Extracts by High-Resolution LC-MS/MS for Metabolite Identification and Quantification F->G

Caption: Experimental workflow for in vivo metabolism.

Materials:

  • Male Sprague-Dawley rats (with jugular vein cannulation for serial blood sampling)

  • This compound formulation for oral and intravenous administration

  • Metabolic cages for collection of urine and feces

  • Blood collection tubes (e.g., with EDTA)

  • Solvents for extraction (e.g., ethyl acetate, methanol)

Procedure:

  • Acclimation and Dosing: Acclimate rats to the laboratory conditions and fast them overnight before dosing. Administer a single dose of this compound either orally via gavage or intravenously through the tail vein.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Urine and Feces Collection: House a separate group of rats in metabolic cages to collect urine and feces for up to 48 hours post-dose.

  • Sample Processing: Centrifuge the blood samples to obtain plasma. Store all biological samples at -80°C until analysis.

  • Extraction: Develop and validate a method to extract this compound and its potential metabolites from the plasma, urine, and homogenized feces.

  • Analysis: Analyze the extracts using high-resolution LC-MS/MS to identify the chemical structures of the metabolites and to quantify the parent drug and its major metabolites.

Conclusion

While direct experimental data on the cross-species metabolism of this compound is currently lacking, this guide provides a predictive framework and detailed methodologies for researchers and drug development professionals. Based on the metabolism of similar xanthone compounds, this compound is likely to undergo hydroxylation and glucuronidation. The provided in vitro and in vivo protocols offer a robust starting point for conducting the necessary studies to validate these predicted pathways and to quantify species-specific differences. The illustrative data tables and workflow diagrams serve as a template for the presentation and organization of future experimental findings in this area. Such studies are imperative for the continued development of this compound as a potential therapeutic agent.

References

Euxanthone vs. Other Neurotrophic Compounds for Nerve Regeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of euxanthone with other well-established neurotrophic compounds for nerve regeneration, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of these compounds in their work.

Overview of Neurotrophic Compounds

Nerve regeneration is a complex process critically influenced by neurotrophic factors that support neuron survival, growth, and differentiation. While endogenous neurotrophic factors like Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell line-Derived Neurotrophic Factor (GDNF) are potent promoters of nerve repair, their therapeutic application is often limited by poor pharmacokinetics and side effects[1][2]. This has spurred interest in small molecules, such as this compound, that can mimic or enhance neurotrophic signaling[1][3][4][5].

This compound , a xanthone derivative from the medicinal plant Polygala caudata, has demonstrated significant neurotrophic and neuroprotective properties[6]. It has been shown to stimulate neurite outgrowth and promote cell survival in various neuronal cell types[6]. Unlike traditional neurotrophic factors that bind to specific cell surface receptors, this compound appears to act on downstream signaling pathways[6].

This guide will compare the neurotrophic effects of this compound with those of NGF, BDNF, and GDNF, focusing on their mechanisms of action and supported by quantitative data from in vitro and in vivo studies.

Comparative Data on Neurotrophic Activity

Direct comparative studies quantifying the neurotrophic effects of this compound against NGF, BDNF, and GDNF under identical experimental conditions are limited. The following tables summarize quantitative data from individual studies to provide a comparative perspective. It is crucial to consider the different experimental setups when interpreting these data.

Table 1: In Vitro Neurotrophic Activity of this compound

Cell TypeConcentrationParameter MeasuredResultCitation
Chick Embryo DRG Explants10 µMNeurite OutgrowthMarked stimulatory action[6]
Adult Rat Primary Sensory Neurons10 µMNeurite OutgrowthStimulated neurite outgrowth[6]
Neuroblastoma (BU-1)100 µMMorphological Differentiation & Neurite GrowthSignificant induction[3]

Table 2: In Vitro Neurotrophic Activity of Nerve Growth Factor (NGF)

Cell TypeConcentrationParameter MeasuredResultCitation
PC-12 Cells50 ng/mLNeurite Outgrowth & NF-L mRNA expressionContinuous increase over 7 days[7]
Human Foetal DRG Neurons1-100 ng/mLAverage Neurite Length per CellDose-dependent increase[8]
N2A Cells100 ng/mLNeurite LengthSignificant increase after 1 day[9]
Neonatal Rat DRG Cultures50 ng/mLNeuronal SurvivalEffective survival-promoting ability[10]

Table 3: In Vitro Neurotrophic Activity of Brain-Derived Neurotrophic Factor (BDNF)

Cell TypeConcentrationParameter MeasuredResultCitation
SH-SY5Y Cells50 ng/mLNeurite LengthSaturation of neurite outgrowth[11]
Human iPSC-derived NPCs5 & 20 ng/mLTotal Neurite LengthDramatic increase[12]
Cerebellar Granule Cells2.5 ng/mLNumber of Neuronal CellsSlight increase[13]
Neonatal Rat DRG CulturesNot specifiedNeuronal SurvivalNo detectable level of survival[10]

Table 4: In Vitro Neurotrophic Activity of Glial Cell line-Derived Neurotrophic Factor (GDNF)

Cell TypeConcentrationParameter MeasuredResultCitation
Adult Rat DRG Neurons50 ng/mLNeurite OutgrowthPromoted neurite outgrowth[14]
Pre-conditioned DRG Neurons0.1-10 ng/mLNeurite InitiationBell-shaped dose-response, with lower doses being more effective[15]
Neonatal Rat DRG CulturesNot specifiedNeuronal SurvivalRescued nearly 100% of sensory neurons[10]

Signaling Pathways

The mechanisms by which these compounds exert their neurotrophic effects differ significantly. This compound appears to bypass traditional neurotrophin receptors, while NGF, BDNF, and GDNF activate specific receptor tyrosine kinases.

This compound Signaling Pathway

This compound promotes neurite outgrowth by selectively activating the Mitogen-Activated Protein (MAP) Kinase pathway[6]. Western blot analysis has shown an upregulation of phosphorylated MAP kinase (p-MAPK) in dorsal root ganglion explants treated with this compound[6]. Inhibition of the MAP kinase pathway with PD98059, a specific inhibitor of MAP kinase kinase (MEK), completely blocks this compound-stimulated neurite outgrowth[6]. Notably, the Phosphatidylinositol-3 Kinase (PI3K)-Akt pathway, another major signaling cascade engaged by neurotrophins, is not significantly activated by this compound[6].

Euxanthone_Signaling This compound This compound MEK MEK This compound->MEK MAPK MAPK (ERK) MEK->MAPK Neurite_Outgrowth Neurite Outgrowth MAPK->Neurite_Outgrowth PD98059 PD98059 PD98059->MEK

Figure 1: this compound signaling pathway for neurite outgrowth.

Neurotrophin Signaling Pathways (NGF, BDNF, GDNF)

NGF, BDNF, and GDNF initiate their effects by binding to specific receptors on the cell surface. NGF and BDNF bind to Tropomyosin receptor kinase (Trk) receptors, TrkA and TrkB respectively, and also to the p75 neurotrophin receptor (p75NTR)[16][17]. GDNF binds to the GFRα1 receptor, which then forms a complex with the RET receptor tyrosine kinase[10][13]. Activation of these receptors triggers several downstream signaling cascades, including the MAP kinase, PI3K-Akt, and Phospholipase C-γ (PLCγ) pathways, which ultimately lead to neuronal survival and growth[12][16][17][18].

Neurotrophin_Signaling cluster_ligands Neurotrophic Factors cluster_receptors Receptors cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes NGF NGF TrkA TrkA NGF->TrkA p75NTR p75NTR NGF->p75NTR BDNF BDNF TrkB TrkB BDNF->TrkB BDNF->p75NTR GDNF GDNF GFRa1_RET GFRα1/RET GDNF->GFRa1_RET MAPK MAPK/ERK TrkA->MAPK PI3K_Akt PI3K/Akt TrkA->PI3K_Akt PLCg PLCγ TrkA->PLCg TrkB->MAPK TrkB->PI3K_Akt TrkB->PLCg GFRa1_RET->MAPK GFRa1_RET->PI3K_Akt Neuronal_Survival Neuronal Survival MAPK->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth MAPK->Neurite_Outgrowth PI3K_Akt->Neuronal_Survival PI3K_Akt->Neurite_Outgrowth PLCg->Neuronal_Survival PLCg->Neurite_Outgrowth

Figure 2: General signaling pathways of neurotrophic factors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to assess neurotrophic activity.

In Vitro Neurite Outgrowth Assay: Dorsal Root Ganglion (DRG) Explant Culture

This protocol is adapted from methodologies used to assess the effects of neurotrophic compounds on sensory neurons[19][20][21][22][23].

DRG_Explant_Workflow start Start dissection Dissect DRGs from rodent embryos or neonates start->dissection plating Plate whole ganglia on coated coverslips (e.g., Poly-L-lysine and Laminin) dissection->plating culture Culture in neurobasal medium with supplements plating->culture treatment Add test compounds (this compound, NGF, etc.) to the medium culture->treatment incubation Incubate for 24-72 hours treatment->incubation fix_stain Fix cells and perform immunofluorescence staining (e.g., βIII-tubulin) incubation->fix_stain imaging Acquire images using fluorescence microscopy fix_stain->imaging analysis Quantify neurite outgrowth (length, number, area) using ImageJ or similar software imaging->analysis end End analysis->end

Figure 3: Workflow for DRG explant culture and neurite outgrowth analysis.

Protocol Steps:

  • Preparation of Culture Dishes: Coat culture plates or coverslips with 0.1 mg/mL Poly-L-lysine followed by 10 µg/mL laminin to promote neuronal adhesion[21].

  • Dissection of DRGs: Euthanize neonatal rodents and dissect the dorsal root ganglia from the spinal column under sterile conditions[20][21].

  • Enzymatic Digestion: Treat the ganglia with a solution containing collagenase and trypsin to dissociate the tissue into a single-cell suspension[23].

  • Plating: Plate the dissociated neurons or whole ganglia onto the coated culture dishes in a defined neurobasal medium supplemented with B27 and GlutaMAX[21].

  • Treatment: After allowing the neurons to adhere, replace the medium with fresh medium containing the desired concentrations of this compound or other neurotrophic factors.

  • Incubation: Culture the neurons for 24-72 hours to allow for neurite extension.

  • Immunocytochemistry: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Block non-specific binding with bovine serum albumin (BSA) and then incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin or MAP2), followed by a fluorescently labeled secondary antibody[20][24][25][26][27].

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify neurite length, number of neurites, and total neurite area using image analysis software such as ImageJ with the NeuronJ plugin[16][17][28][29][30].

In Vivo Nerve Regeneration Model: Rat Sciatic Nerve Crush Injury

This model is widely used to evaluate the efficacy of therapeutic agents in promoting peripheral nerve regeneration in a living organism[22][25][26][29][31][32][33][34][35].

Sciatic_Nerve_Crush_Workflow start Start anesthesia Anesthetize adult rat start->anesthesia surgery Surgically expose the sciatic nerve in the thigh anesthesia->surgery crush Crush the nerve with calibrated forceps for a defined duration (e.g., 30s) surgery->crush treatment Administer test compound (e.g., systemic or local delivery) crush->treatment recovery Allow for a recovery period (e.g., 1-4 weeks) treatment->recovery assessment Assess functional recovery (e.g., walking track analysis) and perform histological analysis recovery->assessment histology Harvest sciatic nerve for histological staining (e.g., Toluidine blue, immunofluorescence) assessment->histology quantification Quantify axon regeneration (axon count, diameter, myelin thickness) histology->quantification end End quantification->end

Figure 4: Workflow for the sciatic nerve crush injury model.

Protocol Steps:

  • Anesthesia and Surgical Procedure: Anesthetize the rat and surgically expose the sciatic nerve in the mid-thigh region[31].

  • Nerve Crush: Using a non-serrated hemostatic forceps, apply a consistent compressive force to the sciatic nerve for a standardized duration (e.g., 30 seconds) to create a crush injury[29][31].

  • Treatment: Administer the test compound (this compound or other neurotrophic agents) either systemically (e.g., intraperitoneal injection) or locally at the injury site.

  • Functional Assessment: At various time points post-injury, assess functional recovery using methods like walking track analysis to calculate the Sciatic Functional Index (SFI)[31].

  • Histological Analysis: After a predetermined recovery period (e.g., 4 weeks), euthanize the animal and harvest the sciatic nerve. Process the nerve tissue for histological analysis.

  • Staining and Quantification: Stain transverse sections of the nerve with Toluidine Blue to visualize myelinated axons. Quantify the number of regenerated axons, axon diameter, and myelin sheath thickness using microscopy and image analysis software[32][33][35]. Immunofluorescence staining for neuronal markers can also be performed[33].

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect the phosphorylation and activation of key proteins in signaling cascades, such as the MAP kinase pathway[18][21][31][36][37][38][39][40][41].

Protocol Steps:

  • Cell Culture and Treatment: Culture neuronal cells (e.g., PC12 cells or primary neurons) and treat them with the compound of interest (e.g., this compound, NGF) for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MAPK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the protein and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Conclusion

This compound presents a promising alternative to traditional neurotrophic factors for promoting nerve regeneration. Its distinct mechanism of action, involving the selective activation of the MAP kinase pathway, offers a potential therapeutic advantage by potentially avoiding some of the off-target effects associated with receptor-based neurotrophins. However, the current body of literature lacks direct, quantitative comparisons between this compound and established neurotrophic factors like NGF, BDNF, and GDNF. Future research should focus on conducting such head-to-head comparisons under standardized in vitro and in vivo conditions to definitively establish the relative potency and efficacy of this compound. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and executing such comparative studies, which will be crucial for advancing the development of novel therapies for nerve injury and neurodegenerative diseases.

References

Safety Operating Guide

Navigating the Disposal of Euxanthone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle euxanthone with appropriate personal protective equipment (PPE). Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for the closely related compound, xanthone, indicates that while it may not be classified as hazardous to health at certain concentrations, it is considered very toxic to aquatic life with long-lasting effects[1]. Therefore, caution is paramount.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendation
Hand Protection Wear protective gloves suitable for handling chemicals.
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of identification, segregation, containerization, storage, and final disposal through a licensed contractor.

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, wipes), must be considered chemical waste.

    • Label a dedicated waste container clearly as "this compound Waste" or "Hazardous Chemical Waste - this compound."

    • Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[2][3]. Chemical wastes must be segregated by general waste type (e.g., flammables, poisons, acids, and bases) to prevent dangerous reactions[2].

  • Containerization :

    • Use a chemically resistant, leak-proof container with a secure, tightly fitting lid[2][4][5]. The original container may be used if it is in good condition[2].

    • Ensure the container is appropriate for the type of waste (e.g., solid or liquid). Solid and liquid waste should be kept separate[3].

  • Waste Accumulation :

    • Carefully transfer the this compound waste into the designated container.

    • Avoid overfilling the container[3].

    • Keep the waste container closed at all times except when adding waste[2][5].

  • Storage :

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA)[2]. This area must be secure and accessible only to authorized personnel.

    • The SAA should be inspected weekly for any signs of leakage[2].

  • Final Disposal :

    • Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor[4].

    • Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous wastes unless a specific chemical waste has been confirmed to be non-hazardous by the institution's safety office[6].

Disposal of Empty Containers

Proper handling of empty containers that once held this compound is also critical.

  • An empty container that has held a hazardous waste should have all contents removed to the extent possible[6].

  • For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent[6]. The resulting rinsate must be collected and disposed of as hazardous waste[5][6].

  • Before discarding a non-acutely hazardous waste container as regular trash, all hazardous material labels must be defaced or removed[3][6].

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste in a laboratory setting.

Euxanthone_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containerization cluster_3 Step 3: Accumulation & Storage cluster_4 Step 4: Final Disposal start Generate this compound Waste (Unused chemical, contaminated labware, etc.) identify Identify as Chemical Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Use a labeled, sealed, chemically resistant container segregate->containerize accumulate Store in designated Satellite Accumulation Area (SAA) containerize->accumulate dispose Arrange for pickup by licensed hazardous waste contractor accumulate->dispose

Caption: Workflow for the proper disposal of this compound waste.

It is imperative to consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary[7]. By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Euxanthone
Reactant of Route 2
Reactant of Route 2
Euxanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.